molecular formula C13H23NO6 B6594367 Adipoyl-L-carnitine CAS No. 102636-83-9

Adipoyl-L-carnitine

Número de catálogo: B6594367
Número CAS: 102636-83-9
Peso molecular: 289.32 g/mol
Clave InChI: BSVHAXJKBCWVDA-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-adipoyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group specified is adipoyl. It is an O-acyl-L-carnitine and an O-adipoylcarnitine.

Propiedades

Número CAS

102636-83-9

Fórmula molecular

C13H23NO6

Peso molecular

289.32 g/mol

Nombre IUPAC

(3R)-3-(5-carboxypentanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C13H23NO6/c1-14(2,3)9-10(8-12(17)18)20-13(19)7-5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H-,15,16,17,18)/t10-/m1/s1

Clave InChI

BSVHAXJKBCWVDA-SNVBAGLBSA-N

SMILES isomérico

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCC(=O)O

SMILES canónico

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)O

Origen del producto

United States

Foundational & Exploratory

Adipoyl-L-Carnitine Biosynthesis in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine that emerges from the catabolism of dicarboxylic acids in mammals. Its biosynthesis is not a primary, dedicated pathway but rather a downstream consequence of the peroxisomal β-oxidation of adipic acid. This technical guide delineates the current understanding of the this compound biosynthesis pathway, including the key enzymatic steps, subcellular localization, and regulatory mechanisms. It also provides an overview of experimental approaches for its study and highlights areas where further research is needed to fully elucidate the quantitative and mechanistic details of this metabolic route.

Introduction

Dicarboxylic acids, such as adipic acid, are endogenous metabolites that can accumulate under conditions of impaired fatty acid oxidation or high-fat diets. The formation of this compound represents a mechanism for the handling and potential detoxification of adipoyl-CoA, the activated form of adipic acid. This guide provides a comprehensive overview of the metabolic pathway leading to the formation of this compound in mammalian cells.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the generation of adipic acid and culminates in its esterification with L-carnitine within the peroxisome.

Generation of Adipic Acid

Adipic acid is primarily formed through the ω-oxidation of monocarboxylic acids in the endoplasmic reticulum. This process is followed by subsequent rounds of β-oxidation.

Activation of Adipic Acid to Adipoyl-CoA

For adipic acid to be metabolized, it must first be activated to its coenzyme A (CoA) thioester, adipoyl-CoA. This reaction is catalyzed by a dicarboxylyl-CoA synthetase.

  • Enzyme: Dicarboxylyl-CoA synthetase

  • Substrates: Adipic acid, CoA, ATP

  • Products: Adipoyl-CoA, AMP, PPi

  • Subcellular Localization: Microsomal fraction (endoplasmic reticulum)[1][2]

Peroxisomal β-Oxidation of Adipoyl-CoA

Adipoyl-CoA is a substrate for the peroxisomal β-oxidation machinery. This process shortens the dicarboxylic acid chain, generating acetyl-CoA in each cycle.

Formation of this compound
  • Enzyme: Carnitine Octanoyltransferase (CROT) (putative)

  • Substrates: Adipoyl-CoA, L-Carnitine

  • Products: this compound, CoA

  • Subcellular Localization: Peroxisome[3][4]

Adipoyl_L_Carnitine_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Adipic_Acid Adipic Acid Adipoyl_CoA_ER Adipoyl-CoA Adipic_Acid->Adipoyl_CoA_ER Dicarboxylyl-CoA Synthetase Adipoyl_CoA_Peroxisome Adipoyl-CoA Adipoyl_CoA_ER->Adipoyl_CoA_Peroxisome Transport Adipoyl_L_Carnitine This compound Adipoyl_CoA_Peroxisome->Adipoyl_L_Carnitine Carnitine Octanoyltransferase (CROT) Beta_Oxidation β-Oxidation Products Adipoyl_CoA_Peroxisome->Beta_Oxidation Peroxisomal β-Oxidation L_Carnitine L-Carnitine

Caption: Overview of the this compound Biosynthesis Pathway.

Quantitative Data

Quantitative data on the kinetics of the enzymes and the concentrations of the metabolites specifically involved in the this compound biosynthesis pathway are not extensively documented in the literature. The following table summarizes the available information.

EnzymeSubstrateKmVmaxTissue/OrganismReference
Dicarboxylyl-CoA Synthetase Dodecanedioic acid-~2 µmol/min/g liverRat Liver[1]
Adipic acidData not availableData not available-
Carnitine Octanoyltransferase (CROT) Adipoyl-CoAData not availableData not available-

Note: The lack of specific kinetic data for adipic acid with dicarboxylyl-CoA synthetase and for adipoyl-CoA with CROT is a significant knowledge gap.

Regulation of the Pathway

The biosynthesis of this compound is intrinsically linked to the regulation of dicarboxylic acid metabolism. The primary regulatory mechanism involves the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα is a nuclear receptor that, when activated by ligands such as fatty acids or fibrate drugs, upregulates the expression of genes involved in fatty acid oxidation. This includes the enzymes responsible for both ω-oxidation in the endoplasmic reticulum and the subsequent β-oxidation in peroxisomes. Increased expression of these enzymes leads to a greater flux through the dicarboxylic acid metabolism pathway, and consequently, an increased potential for the formation of this compound.

PPARa_Regulation PPARa PPARα Omega_Oxidation_Genes ω-Oxidation Enzyme Genes PPARa->Omega_Oxidation_Genes upregulates Peroxisomal_Beta_Oxidation_Genes Peroxisomal β-Oxidation Enzyme Genes PPARa->Peroxisomal_Beta_Oxidation_Genes upregulates Ligands Fatty Acids, Fibrates Ligands->PPARa activates Dicarboxylic_Acid_Metabolism Increased Dicarboxylic Acid Metabolism Omega_Oxidation_Genes->Dicarboxylic_Acid_Metabolism Peroxisomal_Beta_Oxidation_Genes->Dicarboxylic_Acid_Metabolism Adipoyl_L_Carnitine_Formation Increased this compound Formation Dicarboxylic_Acid_Metabolism->Adipoyl_L_Carnitine_Formation

Caption: Regulation of Dicarboxylic Acid Metabolism by PPARα.

Experimental Protocols

In Vitro Biosynthesis and Quantification of this compound

This protocol outlines a general approach to measure the formation of this compound from adipic acid in a cell-free system.

Workflow:

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Liver) Subcellular_Fractionation 2. Subcellular Fractionation (isolate peroxisomes/microsomes) Tissue_Homogenization->Subcellular_Fractionation Incubation 3. Incubation with Substrates: - Adipic Acid (e.g., labeled) - L-Carnitine - CoA, ATP Subcellular_Fractionation->Incubation Extraction 4. Extraction of Acylcarnitines Incubation->Extraction LC_MS_MS 5. LC-MS/MS Analysis (Quantification of this compound) Extraction->LC_MS_MS

Caption: General Workflow for In Vitro this compound Biosynthesis Assay.

Methodology Details:

  • Tissue Homogenization: Homogenize fresh or frozen mammalian tissue (e.g., liver, kidney) in an appropriate buffer (e.g., Tris-HCl with sucrose).

  • Subcellular Fractionation: Isolate microsomal and peroxisomal fractions by differential centrifugation.

  • Enzymatic Reaction:

    • Incubate the subcellular fractions with a reaction mixture containing:

      • Adipic acid (radiolabeled or isotopically labeled for tracing)

      • L-carnitine

      • Coenzyme A (CoA)

      • Adenosine triphosphate (ATP)

      • Magnesium chloride (MgCl₂)

      • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Extraction of Acylcarnitines:

    • Centrifuge the quenched reaction mixture to pellet proteins.

    • Use solid-phase extraction (SPE) with a cation-exchange resin to isolate the acylcarnitine fraction from the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracted acylcarnitines using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of this compound and its internal standard.

Conclusion and Future Directions

The biosynthesis of this compound in mammals is an integral part of the broader metabolic pathway of dicarboxylic acids, primarily occurring within the peroxisomes. While the key enzymatic steps have been outlined, there remains a significant need for further research to fully characterize this pathway. Future studies should focus on:

  • Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of dicarboxylyl-CoA synthetase with adipic acid and, crucially, of Carnitine Octanoyltransferase (or other candidate enzymes) with adipoyl-CoA.

  • Quantitative Metabolomics: Measuring the in vivo concentrations of adipoyl-CoA and this compound in various tissues and under different physiological and pathological conditions.

  • Enzyme Identification: Conclusively identifying and characterizing the specific carnitine acyltransferase responsible for the final esterification step.

  • Regulatory Mechanisms: Further elucidating the signaling pathways, beyond PPARα, that may regulate the flux through this metabolic route.

A more profound understanding of the this compound biosynthesis pathway will provide valuable insights into the metabolic handling of dicarboxylic acids and may reveal novel therapeutic targets for metabolic disorders characterized by abnormal fatty acid oxidation.

References

An In-depth Technical Guide on the Biological Functions of Adipoyl-L-carnitine in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, has emerged as a significant metabolite in the intricate network of fatty acid metabolism. While the role of L-carnitine in shuttling long-chain fatty acids into the mitochondria for β-oxidation is well-established, the specific functions of its dicarboxylic esters are less understood. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its biosynthesis, transport, and role in fatty acid metabolism, particularly in the context of alternative oxidative pathways. Furthermore, this document details its significance as a biomarker for certain inborn errors of metabolism and presents relevant quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in this area.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of long-chain fatty acids into the mitochondrial matrix is a rate-limiting step, exquisitely regulated by the carnitine shuttle system. This system involves the esterification of fatty acyl-CoAs to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1), transport of the resulting acylcarnitine across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), and its subsequent conversion back to fatty acyl-CoA by carnitine palmitoyltransferase II (CPT2) for β-oxidation.[1][2][3]

While the focus has traditionally been on monocarboxylic fatty acids, the metabolism of dicarboxylic acids (DCAs) represents an important, albeit alternative, pathway. DCAs are formed through ω-oxidation of fatty acids in the endoplasmic reticulum and are subsequently metabolized via β-oxidation, primarily within peroxisomes.[4] Adipic acid is a six-carbon dicarboxylic acid, and its carnitine ester, this compound, has been identified as a key intermediate in this metabolic route. The presence of this compound in biological fluids is often indicative of metabolic dysregulation, particularly in conditions characterized by impaired mitochondrial FAO.[5] This guide delves into the multifaceted role of this compound in fatty acid metabolism.

Biosynthesis and Transport of this compound

The formation of this compound is intrinsically linked to the metabolism of adipic acid. Adipic acid can originate from the ω-oxidation of monocarboxylic fatty acids or from the breakdown of certain amino acids. Once formed, adipic acid is activated to Adipoyl-CoA. This activation is a prerequisite for its esterification with L-carnitine.

The enzymatic synthesis of this compound from Adipoyl-CoA is catalyzed by carnitine acyltransferases. While CPT1 and CPT2 are the primary enzymes for long-chain monocarboxylic acyl-CoAs, their affinity for dicarboxylic acyl-CoAs is less characterized. Studies on the substrate specificity of carnitine acetyltransferase (CrAT) have shown that it does not effectively handle dicarboxylic acyl-CoA esters. This suggests that other, potentially uncharacterized, carnitine acyltransferases may be involved in the formation of this compound.

The transport of this compound across cellular and subcellular membranes is likely mediated by the same transporters involved in the transport of other acylcarnitines, such as the organic cation/carnitine transporter (OCTN) family for cellular uptake and CACT for mitochondrial transport.

Biosynthesis of this compound Adipic Acid Adipic Acid Adipoyl-CoA Adipoyl-CoA Adipic Acid->Adipoyl-CoA Acyl-CoA Synthetase This compound This compound Adipoyl-CoA->this compound L-Carnitine L-Carnitine L-Carnitine->this compound Carnitine Acyltransferase Carnitine Acyltransferase Carnitine Acyltransferase->this compound

Biosynthesis pathway of this compound.

Role in Fatty Acid Metabolism

This compound plays a crucial role in the metabolism of dicarboxylic acids, which serves as an alternative pathway when mitochondrial β-oxidation of long-chain fatty acids is compromised.

Omega-Oxidation and Peroxisomal β-Oxidation

Under conditions of high fatty acid influx or impaired mitochondrial FAO, fatty acids can be shunted to the ω-oxidation pathway in the endoplasmic reticulum. This pathway hydroxylates the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These DCAs, including adipic acid, are then transported to peroxisomes for β-oxidation. The formation of this compound facilitates the transport and subsequent metabolism of adipic acid.

Role of this compound in Dicarboxylic Acid Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylic Acid (e.g., Adipic Acid) Fatty Acid->Dicarboxylic Acid (e.g., Adipic Acid) ω-oxidation Shorter-chain DCAs + Acetyl-CoA Shorter-chain DCAs + Acetyl-CoA Dicarboxylic Acid (e.g., Adipic Acid)->Shorter-chain DCAs + Acetyl-CoA β-oxidation This compound This compound Dicarboxylic Acid (e.g., Adipic Acid)->this compound Activation & Carnitine Conjugation Peroxisome Peroxisome This compound->Peroxisome Transport

This compound in the context of ω-oxidation and peroxisomal β-oxidation.
Interaction with the Carnitine Shuttle

The interaction of this compound with the components of the mitochondrial carnitine shuttle is an area of active investigation. While CPT1 and CPT2 exhibit high specificity for long-chain monocarboxylic acyl-CoAs, their ability to process dicarboxylic acyl-CoAs is limited. This suggests that the formation and transport of this compound may be handled by a distinct set of enzymes or that it primarily serves as a marker of upstream metabolic blockage rather than a direct substrate for mitochondrial entry via the conventional carnitine shuttle.

This compound as a Biomarker

The detection and quantification of this compound in biological fluids, particularly urine, have significant diagnostic value.

Dicarboxylic Aciduria

Elevated levels of dicarboxylic acids in the urine, a condition known as dicarboxylic aciduria, are a hallmark of several inherited metabolic disorders affecting fatty acid oxidation. In these conditions, the impaired mitochondrial β-oxidation leads to an accumulation of fatty acids, which are then diverted to the ω-oxidation pathway, resulting in increased production and excretion of dicarboxylic acids and their carnitine esters, including this compound.

Fatty Acid Oxidation Disorders

Specific fatty acid oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, can lead to the accumulation of various acylcarnitines, including dicarboxylic species. The acylcarnitine profile, therefore, serves as a crucial diagnostic tool for these conditions.

Quantitative Data

The following table summarizes representative concentrations of this compound in human plasma and urine from healthy individuals and patients with dicarboxylic aciduria. These values are indicative and can vary based on the specific metabolic condition, age, and diet.

AnalyteMatrixConditionConcentration Range (µmol/L)Reference
This compoundUrineHealthy ControlsNot typically detected or < 0.1
This compoundUrineDicarboxylic Aciduria0.5 - 5.0+
This compoundPlasmaHealthy ControlsNot typically detected or < 0.05
This compoundPlasmaDicarboxylic Aciduria0.1 - 1.0+

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound in plasma or urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

6.1.1. Sample Preparation

  • Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing a known concentration of a suitable internal standard (e.g., deuterated this compound).

  • Urine: Dilute urine samples 1:10 with deionized water. To 100 µL of the diluted urine, add 300 µL of ice-cold methanol with the internal standard.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

6.1.2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes is a common starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard need to be optimized. A common precursor ion for this compound is m/z 290.2, with product ions at m/z 85.1 and m/z 144.1.

Workflow for this compound Quantification Sample Collection (Plasma/Urine) Sample Collection (Plasma/Urine) Protein Precipitation (Methanol) Protein Precipitation (Methanol) Sample Collection (Plasma/Urine)->Protein Precipitation (Methanol) Centrifugation Centrifugation Protein Precipitation (Methanol)->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Experimental workflow for the quantification of this compound.
In Vitro Enzymatic Synthesis of this compound

This protocol describes a method to synthesize this compound in vitro using a carnitine acyltransferase.

6.2.1. Reagents

  • Adipoyl-CoA (can be synthesized from adipic acid and Coenzyme A)

  • L-carnitine hydrochloride

  • Recombinant carnitine acyltransferase (e.g., CPT1, CPT2, or CrAT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for a colorimetric assay

6.2.2. Procedure

  • Prepare a reaction mixture containing the reaction buffer, L-carnitine, and Adipoyl-CoA.

  • Initiate the reaction by adding the carnitine acyltransferase.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • The formation of this compound can be monitored by observing the release of free Coenzyme A, which can be quantified colorimetrically using DTNB at 412 nm, or directly by LC-MS/MS analysis of the reaction mixture.

Conclusion

This compound is a dicarboxylic acylcarnitine that serves as a crucial intermediate in the alternative pathways of fatty acid metabolism, particularly ω-oxidation and peroxisomal β-oxidation. Its presence in biological fluids is a sensitive biomarker for inherited disorders of fatty acid oxidation, reflecting a metabolic shift away from mitochondrial β-oxidation. Further research into the specific enzymatic machinery responsible for its synthesis and transport, as well as its direct effects on mitochondrial function, will provide deeper insights into the pathophysiology of these metabolic diseases and may unveil novel therapeutic targets. The analytical methods and experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted roles of this compound in health and disease.

References

The Role of Adipoyl-L-carnitine in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, is an intermediate in the metabolism of adipic acid. While the overarching role of the L-carnitine shuttle in fatty acid transport and energy production is well-established, the specific functions of individual acylcarnitine species, particularly dicarboxylic acylcarnitines, are less defined. This technical guide synthesizes the current understanding of this compound's putative role in cellular energy homeostasis. Drawing parallels from studies on other dicarboxylic and long-chain acylcarnitines, we explore its potential impact on mitochondrial function and inflammatory signaling. This document provides detailed experimental protocols for investigating these effects and presents available quantitative data to support the hypothesized mechanisms. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development investigating the nuanced roles of acylcarnitines in metabolic health and disease.

Introduction: The Carnitine Shuttle and Acylcarnitines

Cellular energy homeostasis is intricately linked to the metabolism of fatty acids, a primary fuel source for many tissues. The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation is a critical and tightly regulated process facilitated by the carnitine shuttle.[1][2] This shuttle system involves a series of enzymes and transporters, with L-carnitine playing a central role as a carrier molecule.

The key steps of the carnitine shuttle are:

  • Activation of Fatty Acids: Long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoAs) in the cytoplasm.

  • Formation of Acylcarnitines: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transesterification of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine.[3]

  • Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[3]

  • Re-esterification and β-oxidation: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free L-carnitine. The acyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production.

The pool of acylcarnitines within a cell or in circulation reflects the dynamic balance of fatty acid metabolism. Alterations in the acylcarnitine profile can serve as biomarkers for various metabolic disorders, including inborn errors of metabolism and conditions associated with mitochondrial dysfunction.

This compound: A Dicarboxylic Acylcarnitine

This compound is the L-carnitine ester of adipic acid, a six-carbon dicarboxylic acid. Unlike monocarboxylic fatty acids, dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation, especially under conditions of high fatty acid flux or when mitochondrial β-oxidation is impaired. The resulting chain-shortened dicarboxylic acyl-CoAs can then be further metabolized in the mitochondria. The presence of dicarboxylic acylcarnitines, such as this compound, in biological fluids is often indicative of metabolic stress or underlying defects in fatty acid oxidation pathways.

Biochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₃H₂₃NO₆
Molecular Weight 289.32 g/mol
Synonyms (2R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-1-propanaminium inner salt
Storage Temperature 2-8°C

Hypothesized Role of this compound in Cellular Energy Homeostasis

Direct experimental evidence detailing the specific role of this compound in cellular energy homeostasis is limited. However, based on studies of other long-chain and dicarboxylic acylcarnitines, we can hypothesize its potential functions and impacts.

Potential Impact on Mitochondrial Function

Under conditions of metabolic overload or enzymatic defects in β-oxidation, the accumulation of specific acyl-CoAs can sequester the free Coenzyme A pool, leading to mitochondrial dysfunction. The formation of acylcarnitines, including this compound, can buffer this acyl-CoA pool, releasing free CoA to support other mitochondrial processes. However, the accumulation of certain acylcarnitines themselves may also have direct effects on mitochondrial function. While not specifically demonstrated for this compound, some long-chain acylcarnitines have been shown to modulate the activity of mitochondrial enzymes and transporters.

Inferred Role in Inflammatory Signaling

Recent evidence suggests that acylcarnitines are not merely metabolic intermediates but can also act as signaling molecules, particularly in the context of inflammation. Studies on long-chain acylcarnitines have demonstrated their ability to activate pro-inflammatory signaling pathways in immune cells, such as macrophages. This activation can lead to the production of inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of the inflammatory response.

The proposed mechanism involves the activation of Toll-like receptors (TLRs), particularly TLR4, and downstream signaling cascades including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK). Given its structural similarity to other long-chain acylcarnitines, it is plausible that this compound could also modulate these inflammatory pathways.

The following diagram illustrates the hypothesized signaling pathway through which this compound may induce an inflammatory response in macrophages.

Adipoyl_L_Carnitine_Signaling cluster_extracellular Extracellular cluster_cell Macrophage Adipoyl_L_carnitine Adipoyl_L_carnitine TLR4 TLR4 Adipoyl_L_carnitine->TLR4 Hypothesized Interaction MyD88 MyD88 TLR4->MyD88 JNK JNK MyD88->JNK ERK ERK MyD88->ERK p38 p38 MyD88->p38 NFkB NF-κB MyD88->NFkB AP1 AP-1 JNK->AP1 ERK->AP1 p38->AP1 IL6_TNFa IL-6, TNF-α AP1->IL6_TNFa Transcription NFkB->IL6_TNFa Transcription Inflammatory_Response Inflammatory_Response IL6_TNFa->Inflammatory_Response LCMS_Workflow Sample_Collection Sample Collection (Media or Cell Lysate) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis Seahorse_Workflow Cell_Seeding Seed Cells in XF Microplate Cell_Treatment Treat Cells with This compound Cell_Seeding->Cell_Treatment Cartridge_Hydration Hydrate Sensor Cartridge Load_Inhibitors Load Mito Stress Test Compounds Cartridge_Hydration->Load_Inhibitors Run_Assay Run Seahorse XF Assay (Measure OCR & ECAR) Cell_Treatment->Run_Assay Load_Inhibitors->Run_Assay Data_Analysis Analyze Bioenergetic Profile Run_Assay->Data_Analysis

References

Adipoyl-L-carnitine: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine, an ester of L-carnitine and adipic acid. While the broader class of acylcarnitines was discovered over 70 years ago, the specific identification and characterization of individual acylcarnitines, such as this compound, have been driven by advancements in analytical techniques, particularly mass spectrometry. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological context of this compound, tailored for the scientific community. This compound's role is intrinsically linked to the metabolism of dicarboxylic acids, which can become significant under conditions of impaired fatty acid oxidation.

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound based on available analytical standards and literature.

Chemical and Physical Properties
IUPAC Name (3R)-3-[(5-carboxypentanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Synonyms O-Adipoyl-L-carnitine, Adipoylcarnitine
CAS Number 102636-83-9
Molecular Formula C₁₃H₂₃NO₆
Molecular Weight 289.33 g/mol
Appearance White solid powder
Storage Temperature -20°C
Analytical Data
Purity (TLC) ≥97.0% to >99%
Purity (HPLC) ≥95.0%
Optical Activity [α]/D -17±2° (c = 0.1 in H₂O) to -22.0 to -16.0° (c = 0.1 in H₂O)
Mass Spectrometry ([M+H]⁺) 290.2 amu to 290.3 ± 1 amu
Comparative Plasma Concentrations of Acylcarnitines (Human)
L-Carnitine (Free) 5 - 160 nmol/mL
Acetyl-L-carnitine 1 - 32 nmol/mL
Propionyl-L-carnitine 0.25 - 8 nmol/mL
This compound Concentration not widely reported, expected to be low in healthy individuals

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of dicarboxylic acylcarnitines.

Materials:

  • L-carnitine hydrochloride

  • Adipic anhydride (B1165640) (or adipic acid and a suitable activating agent like thionyl chloride)

  • Trifluoroacetic acid (TFA)

  • n-butanol

  • Deionized water

  • Weakly basic anion exchange resin

Procedure:

  • Dissolve L-carnitine hydrochloride in trifluoroacetic acid.

  • Add a molar excess (e.g., 8 equivalents) of adipic anhydride to the solution.

  • Stir the reaction mixture at an elevated temperature (e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the TFA under reduced pressure.

  • For purification of the crude product, perform a liquid-liquid extraction. Partition the residue between n-butanol and water. The this compound will preferentially partition into the aqueous phase.

  • To obtain the inner salt form and remove any counter-ions, pass the aqueous solution through a column packed with a weakly basic anion exchange resin.

  • Lyophilize the eluate to obtain pure this compound as a white solid.

  • Confirm the identity and purity of the product using Proton NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

a) Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel plate

  • Mobile Phase: A mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 10:10:3 v/v/v).[1]

  • Visualization: Iodine vapor, ninhydrin (B49086) stain (should be negative), and charring. A single major spot is indicative of high purity.[1]

b) High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., ammonium acetate (B1210297) in water and acetonitrile).

  • Detection: UV detection at a low wavelength (e.g., 205 nm) or, more commonly, coupled to a mass spectrometer.

  • Standard: A certified analytical standard of this compound lithium salt can be used for quantification.[2]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated water (D₂O).

  • Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic peaks for the trimethylammonium group, the carnitine backbone, and the adipoyl chain.

d) Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The full scan mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 290.3.[1]

  • Tandem MS (MS/MS): For structural confirmation and quantification in biological matrices, a characteristic product ion scan can be performed.

Quantification in Biological Samples (LC-MS/MS)

This protocol outlines a general approach for the quantification of this compound in plasma.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a 100 µL plasma sample, add a known amount of the internal standard solution.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column for separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.

Mandatory Visualization

Fatty_Acid_Transport_and_Metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid Acyl_CoA Acyl-CoA FA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Adipoyl_CoA Adipoyl-CoA Adipoyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine L-Carnitine Adipoyl_L_carnitine This compound CPT1->Adipoyl_L_carnitine L-Carnitine CACT CACT CPT2 CPT2 CACT->CPT2 Matrix_Acyl_CoA Acyl-CoA CPT2->Matrix_Acyl_CoA CoA Matrix_Adipoyl_CoA Adipoyl-CoA CPT2->Matrix_Adipoyl_CoA CoA Beta_Oxidation β-Oxidation Matrix_Acyl_CoA->Beta_Oxidation Peroxisomal_Oxidation Peroxisomal Oxidation Matrix_Adipoyl_CoA->Peroxisomal_Oxidation Acylcarnitine->CACT Adipoyl_L_carnitine->CACT Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_quantification Quantification in Biological Matrix Start L-Carnitine HCl + Adipic Anhydride Reaction Reaction in TFA Start->Reaction Purification Liquid-Liquid Extraction & Ion Exchange Chromatography Reaction->Purification Product Pure this compound Purification->Product TLC TLC Product->TLC HPLC HPLC Product->HPLC NMR NMR Product->NMR MS Mass Spectrometry Product->MS Sample Plasma Sample + Internal Standard Extraction Protein Precipitation & Supernatant Isolation Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result Concentration Determination Analysis->Result

References

Adipoyl-L-carnitine as a potential biomarker for metabolic syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome (MetS) represents a cluster of cardiometabolic risk factors that significantly elevates the risk for type 2 diabetes and cardiovascular disease. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, has emerged as a potential biomarker reflecting underlying mitochondrial and peroxisomal dysfunction in fatty acid metabolism, a key feature of MetS. This technical guide provides a comprehensive overview of the role of this compound in the context of metabolic syndrome, including its metabolic pathways, proposed signaling mechanisms, and methodologies for its quantification. While direct quantitative data on this compound in MetS is still emerging, this document synthesizes the available evidence on related dicarboxylic acids and acylcarnitines to build a strong case for its investigation as a clinically relevant biomarker.

Introduction to Metabolic Syndrome and the Need for Novel Biomarkers

Metabolic syndrome is a multifaceted condition characterized by a constellation of metabolic abnormalities, including central obesity, insulin (B600854) resistance, hypertension, and dyslipidemia.[1][2] The diagnosis of MetS is confirmed when at least three of the five established criteria are met (see Table 1).[1][2] Individuals with MetS have a twofold increased risk of developing cardiovascular disease over the next 5 to 10 years and a fivefold increased risk for developing type 2 diabetes mellitus.[3]

Current diagnostic criteria, while clinically useful, may not fully capture the underlying pathophysiological processes, particularly in the early stages of the disease. This highlights the urgent need for biomarkers that can provide deeper insights into the metabolic dysregulation characteristic of MetS, thereby enabling earlier and more precise interventions. Acylcarnitines, as intermediates of fatty acid and amino acid metabolism, are increasingly being recognized as valuable biomarkers for various metabolic disorders.[4][5]

Table 1: Diagnostic Criteria for Metabolic Syndrome [1][2]

ParameterThreshold
Elevated Waist Circumference ≥ 102 cm (40 in) in men≥ 88 cm (35 in) in women
Elevated Triglycerides ≥ 150 mg/dL (1.7 mmol/L) or on drug treatment for elevated triglycerides
Reduced HDL-C < 40 mg/dL (1.03 mmol/L) in men< 50 mg/dL (1.29 mmol/L) in women or on drug treatment for reduced HDL-C
Elevated Blood Pressure Systolic ≥ 130 mmHg and/or diastolic ≥ 85 mmHg or on antihypertensive drug treatment
Elevated Fasting Glucose ≥ 100 mg/dL (5.6 mmol/L) or on drug treatment for elevated glucose

This compound and Its Metabolic Context

This compound is a dicarboxylic acylcarnitine, specifically an ester of carnitine and adipic acid, a six-carbon dicarboxylic acid. Its formation is intrinsically linked to the metabolism of fatty acids, particularly through a pathway known as omega (ω)-oxidation.

Under conditions of metabolic stress, such as those present in metabolic syndrome where mitochondrial β-oxidation may be impaired or overloaded, the ω-oxidation pathway becomes more active. This pathway hydroxylates the terminal methyl group of fatty acids, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. Adipic acid is a product of the ω-oxidation and subsequent peroxisomal β-oxidation of longer-chain fatty acids.

Once formed, adipic acid is activated to adipoyl-CoA. This activated form can then be esterified with L-carnitine to form this compound, a reaction likely catalyzed by carnitine octanoyltransferase (CROT) in peroxisomes.[6][7] This conversion facilitates the transport of the dicarboxyl-acyl group out of the peroxisome and potentially into the mitochondria for further oxidation or for excretion from the cell.[3] Elevated levels of urinary adipate (B1204190) and suberate (B1241622) (another dicarboxylic acid) have been associated with metabolic syndrome and type 2 diabetes, suggesting an upregulation of this pathway.[1][8]

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion cluster_export Cellular Export Long_Chain_Fatty_Acid Long-Chain Fatty Acid omega_oxidation ω-Oxidation Long_Chain_Fatty_Acid->omega_oxidation Long_Chain_Dicarboxylic_Acid Long-Chain Dicarboxylic Acid omega_oxidation->Long_Chain_Dicarboxylic_Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Long_Chain_Dicarboxylic_Acid->Peroxisomal_Beta_Oxidation Adipoyl_CoA Adipoyl-CoA Peroxisomal_Beta_Oxidation->Adipoyl_CoA CROT Carnitine Octanoyltransferase (CROT) Adipoyl_CoA->CROT Adipoyl_L_Carnitine This compound CROT->Adipoyl_L_Carnitine Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Adipoyl_L_Carnitine->Mitochondrial_Beta_Oxidation Urinary_Excretion Urinary Excretion Adipoyl_L_Carnitine->Urinary_Excretion L_Carnitine_perox L-Carnitine L_Carnitine_perox->CROT TCA_Cycle TCA Cycle Mitochondrial_Beta_Oxidation->TCA_Cycle cluster_Metabolic_Stress Metabolic Stress (e.g., in MetS) cluster_Acylcarnitine Acylcarnitine Accumulation cluster_Signaling Cellular Signaling cluster_Cellular_Response Cellular Response Incomplete_FAO Incomplete Fatty Acid Oxidation Adipoyl_LCarnitine This compound & other Acylcarnitines Incomplete_FAO->Adipoyl_LCarnitine PRR Pattern Recognition Receptors (PRRs) Adipoyl_LCarnitine->PRR ? AMPK AMPK Adipoyl_LCarnitine->AMPK ? (Modulation) PPARs PPARs Adipoyl_LCarnitine->PPARs ? (Modulation) MyD88 MyD88 PRR->MyD88 JNK_ERK JNK / ERK MyD88->JNK_ERK NFkB NF-κB JNK_ERK->NFkB Inflammation Inflammation (e.g., ↑ COX-2, ↑ Cytokines) NFkB->Inflammation Altered_Metabolism Altered Gene Expression (Metabolism) AMPK->Altered_Metabolism PPARs->Altered_Metabolism Start Plasma Sample Step1 Add Internal Standards (Stable Isotope-Labeled Acylcarnitines) Start->Step1 Step2 Protein Precipitation (e.g., with Methanol or Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporation to Dryness Step4->Step5 Step6 Derivatization (optional, e.g., butylation for dicarboxylic acylcarnitines) Step5->Step6 Step7 Reconstitution in Mobile Phase Step6->Step7 End Analysis by LC-MS/MS Step7->End

References

Investigating the Physiological Concentration of Adipoyl-L-carnitine in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-L-carnitine (C6-DC) is a dicarboxylic acylcarnitine, a class of metabolites that are intermediates in the omega-oxidation pathway of fatty acids. While the roles of short-, medium-, and long-chain acylcarnitines in mitochondrial energy metabolism are well-established, the physiological significance and plasma concentrations of dicarboxylic acylcarnitines like this compound are less characterized. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentration of this compound in human plasma, detailed experimental protocols for its quantification, and the relevant metabolic pathways. The information presented here is intended to support researchers and professionals in the fields of metabolomics, drug development, and clinical diagnostics in their investigation of this and other dicarboxylic acylcarnitines.

Data Presentation: Quantitative Plasma Concentrations of this compound

The quantification of this compound in plasma is challenging due to its typically low physiological concentrations. The available data from scientific literature is sparse; however, one study provides a specific concentration in a healthy, non-diabetic cohort.

AnalyteMean Concentration (μmol/L)Standard Deviation (μmol/L)Subject GroupReference
This compound (C6-DC)0.010.002Non-diabetic adults--INVALID-LINK--

Note: The Human Metabolome Database (HMDB) lists this compound as "Detected but not Quantified" in normal human blood, further suggesting its low abundance.

Experimental Protocols

The gold standard for the quantification of acylcarnitines, including this compound, in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite of methodologies described in the literature for the analysis of dicarboxylic acylcarnitines.

Sample Preparation: Protein Precipitation
  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards (e.g., d3-adipoyl-L-carnitine).

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Optional but Recommended for Dicarboxylic Acylcarnitines)
  • Objective: To improve the chromatographic retention and mass spectrometric detection of dicarboxylic acylcarnitines. Butylation is a common method.

  • Procedure:

    • Reconstitute the dried extract in 50 µL of 3N n-butanol-HCl.

    • Incubate the mixture at 65°C for 20 minutes.

    • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic long-chain acylcarnitines. The exact gradient profile should be optimized for the specific column and instrument.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.

    • Precursor Ion: For butylated this compound, the precursor ion will be the [M+H]+ of the dibutyl ester derivative.

    • Product Ion: A common product ion for all acylcarnitines is m/z 85, which corresponds to the carnitine moiety.

    • Internal Standards: Stable isotope-labeled internal standards are crucial for accurate quantification, as they correct for variations in sample preparation and instrument response.

Signaling Pathways and Experimental Workflows

Metabolic Pathway: Omega-Oxidation of Fatty Acids and Adipoylcarnitine Formation

This compound is formed from adipic acid, a product of the omega-oxidation of fatty acids. This pathway is an alternative to the primary beta-oxidation pathway and becomes more active when beta-oxidation is impaired.

Omega_Oxidation cluster_ER Endoplasmic Reticulum Fatty_Acid Medium/Long-Chain Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 ω-hydroxylase Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase Adipoyl_CoA Adipoyl-CoA Dicarboxylic_Acid->Adipoyl_CoA Acyl-CoA Synthetase Adipoylcarnitine This compound (C6-DC) Adipoyl_CoA->Adipoylcarnitine CPT1/CPT2 Mitochondrion Mitochondrion Adipoylcarnitine->Mitochondrion CACT ER Endoplasmic Reticulum CPT Carnitine Acyltransferase

Omega-Oxidation Pathway and Adipoylcarnitine Formation
Experimental Workflow: Quantification of this compound in Plasma

The following diagram outlines the key steps in the analytical workflow for measuring plasma this compound.

Experimental_Workflow Start Plasma Sample Collection (EDTA or Heparin) Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standards) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation1 Evaporation to Dryness Supernatant_Transfer->Evaporation1 Derivatization Derivatization (n-Butanol-HCl) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End Concentration of This compound Data_Analysis->End

LC-MS/MS Workflow for Adipoylcarnitine Quantification

Conclusion

The physiological concentration of this compound in human plasma is very low, making its accurate quantification a specialized task requiring sensitive analytical instrumentation and optimized protocols. This technical guide provides a foundational understanding of the available quantitative data, a detailed experimental workflow for LC-MS/MS analysis, and the metabolic context of this dicarboxylic acylcarnitine. As research in metabolomics continues to advance, a more comprehensive understanding of the roles of low-abundance metabolites like this compound in health and disease is anticipated. The methodologies and information presented herein are intended to facilitate further investigation into this and other dicarboxylic acylcarnitines, ultimately contributing to a more complete picture of human metabolism.

The Role of Adipoyl-L-carnitine in Mitochondrial Dysfunction and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, has emerged as a significant biomarker of mitochondrial dysfunction and metabolic stress. This technical guide provides an in-depth analysis of the metabolic origins of this compound, its role in cellular energy metabolism, and its implications in a range of pathological conditions, including cardiovascular and metabolic diseases. Detailed experimental protocols for its quantification and the assessment of mitochondrial function are provided, alongside a discussion of its potential as a therapeutic target and diagnostic marker.

Introduction to this compound

This compound, also known as adipoylcarnitine or C6-DC, is an ester conjugate of L-carnitine and adipic acid, a six-carbon dicarboxylic acid.[1] As a member of the acylcarnitine family, it plays a crucial role in the transport of acyl groups across the inner mitochondrial membrane, a critical step in fatty acid β-oxidation and cellular energy production.[1][2] Unlike the more commonly studied monocarboxylic acylcarnitines derived directly from fatty acid β-oxidation, the presence and concentration of this compound provide unique insights into alternative and often overwhelmed metabolic pathways, particularly those involving omega (ω)-oxidation of fatty acids. Its detection and quantification in biological matrices serve as a valuable tool in metabolomics studies to investigate mitochondrial function and metabolic health.[1]

Metabolic Genesis of this compound

The formation of this compound is intrinsically linked to the metabolism of adipic acid. Under physiological conditions, adipic acid is present at low levels. However, its production can be significantly upregulated under conditions of metabolic stress where mitochondrial β-oxidation is impaired or overloaded.

The primary pathway for the generation of dicarboxylic acids, including adipic acid, is the ω-oxidation of fatty acids. This process occurs in the endoplasmic reticulum and involves the following key steps:

  • ω-Hydroxylation: A cytochrome P450-dependent monooxygenase hydroxylates the terminal methyl group of a medium- or long-chain fatty acid.

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase.

The resulting dicarboxylic acids can then undergo β-oxidation in peroxisomes. When peroxisomal β-oxidation is incomplete or overwhelmed, chain-shortened dicarboxylic acids, such as adipic acid, can accumulate. This adipic acid can then be activated to its coenzyme A (CoA) ester, adipoyl-CoA, by a mitochondrial acyl-CoA synthetase. Finally, the adipoyl group is transferred from CoA to L-carnitine by a carnitine acyltransferase, forming this compound. This process facilitates the transport of the dicarboxylic acyl group, potentially for further metabolism or for export from the cell to prevent the accumulation of toxic acyl-CoAs.

Metabolic_Genesis_of_Adipoyl_L_carnitine Metabolic Genesis of this compound cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Fatty_Acid Medium/Long-Chain Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 ω-hydroxylase Omega_Aldehyde_FA ω-Aldehyde Fatty Acid Omega_Hydroxy_FA->Omega_Aldehyde_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Omega_Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase Adipic_Acid Adipic Acid (C6) Dicarboxylic_Acid->Adipic_Acid β-oxidation Adipoyl_CoA Adipoyl-CoA Adipic_Acid->Adipoyl_CoA Acyl-CoA Synthetase Adipoyl_L_carnitine This compound Adipoyl_CoA->Adipoyl_L_carnitine Carnitine Acyltransferase CoA CoA Adipoyl_CoA->CoA L_Carnitine L-Carnitine L_Carnitine->Adipoyl_L_carnitine

Caption: Metabolic pathway of this compound formation.

This compound in Mitochondrial Dysfunction and Disease

Elevated levels of this compound are frequently observed in conditions characterized by mitochondrial dysfunction, particularly disorders of fatty acid oxidation. In these states, the primary β-oxidation pathway is compromised, leading to an increased flux of fatty acids through the alternative ω-oxidation pathway and a subsequent accumulation of dicarboxylic acylcarnitines.

Quantitative Data in Disease States

The following table summarizes reported quantitative data of this compound in various biological samples from different disease states.

Disease/ConditionBiological SampleControl Group Level (µM)Disease Group Level (µM)Fold ChangeReference
Heart Failure Serum12.6 ± 8.241.5 ± 52.7*~3.3[3]
Neonatal Dried Blood Spots Dried Blood Spot0.008 - 0.054 (range)--

*Statistically significant increase.

Signaling Pathways and Pathophysiological Roles

While direct signaling roles of this compound are still under investigation, studies on other acylcarnitines suggest potential mechanisms by which it could contribute to disease pathophysiology. Long-chain acylcarnitines have been shown to induce pro-inflammatory signaling pathways, such as the activation of NF-κB, and to promote oxidative stress. It is plausible that an accumulation of this compound could exert similar effects, contributing to the cellular damage observed in metabolic and cardiovascular diseases. Furthermore, altered levels of acylcarnitines can impact the expression and activity of key metabolic regulators like peroxisome proliferator-activated receptors (PPARs), which are critical for lipid and glucose homeostasis.

Signaling_Pathways Potential Signaling Pathways Affected by this compound Mitochondrial_Dysfunction Mitochondrial Dysfunction Increased_Adipoyl_Carnitine Increased This compound Mitochondrial_Dysfunction->Increased_Adipoyl_Carnitine Oxidative_Stress Oxidative Stress (ROS Production) Increased_Adipoyl_Carnitine->Oxidative_Stress Inflammation Inflammation (NF-κB Activation) Increased_Adipoyl_Carnitine->Inflammation PPAR_Modulation PPAR Signaling Modulation Increased_Adipoyl_Carnitine->PPAR_Modulation Cellular_Damage Cellular Damage and Disease Progression Oxidative_Stress->Cellular_Damage Inflammation->Cellular_Damage PPAR_Modulation->Cellular_Damage

Caption: Potential signaling pathways impacted by elevated this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in biological samples (plasma, serum, tissue homogenates).

Methodology:

  • Sample Preparation:

    • To 100 µL of sample, add an internal standard solution containing a stable isotope-labeled carnitine (e.g., D3-carnitine).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition of the precursor ion (m/z 290.2) to a specific product ion (e.g., m/z 85.1).

    • MRM Transition for Internal Standard: Monitor the appropriate transition for the chosen stable isotope-labeled standard.

    • Quantification: Generate a standard curve using known concentrations of this compound and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Experimental_Workflow_LCMS Experimental Workflow for this compound Quantification Sample_Collection Biological Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Extraction Supernatant Extraction & Drying Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of this compound.
Assessment of Mitochondrial Respiration

Objective: To assess mitochondrial function in cells or isolated mitochondria, which can be correlated with this compound levels.

Methodology (using high-resolution respirometry):

  • Cell Preparation:

    • Culture cells of interest (e.g., primary cells from patients, or cell lines with genetic modifications) to the desired confluency.

    • Harvest and resuspend cells in a respiration buffer (e.g., MiR05).

  • Mitochondrial Isolation (optional):

    • For studies on isolated mitochondria, homogenize tissue or cells and perform differential centrifugation to isolate the mitochondrial fraction.

  • High-Resolution Respirometry:

    • Use an instrument such as the Oroboros Oxygraph-2k.

    • Add the cell suspension or isolated mitochondria to the chambers.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different aspects of mitochondrial respiration. A typical SUIT protocol involves the sequential addition of:

      • Substrates for Complex I: (e.g., pyruvate, malate, glutamate) to measure ROUTINE respiration.

      • ADP: to measure oxidative phosphorylation (OXPHOS) capacity.

      • Succinate (Complex II substrate): to assess convergent electron input.

      • Oligomycin (ATP synthase inhibitor): to determine LEAK respiration.

      • FCCP (uncoupler): to measure the electron transport system (ETS) capacity.

      • Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): to determine residual oxygen consumption.

  • Data Analysis:

    • Calculate various respiratory parameters, including ROUTINE respiration, OXPHOS capacity, ETS capacity, and respiratory control ratio (RCR).

    • Compare these parameters between control and experimental groups to identify mitochondrial dysfunction.

Conclusion and Future Directions

This compound is a valuable biomarker that provides a window into the interplay between fatty acid metabolism, peroxisomal function, and mitochondrial integrity. Its elevated levels are a clear indicator of metabolic perturbations and are associated with various disease states. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of this compound in their specific areas of interest.

Future research should focus on elucidating the precise signaling pathways directly modulated by this compound and its causal role in disease progression. Further quantitative studies across a broader range of diseases are necessary to establish its full diagnostic and prognostic potential. Ultimately, a deeper understanding of this compound metabolism may unveil novel therapeutic strategies for a variety of metabolic and mitochondrial disorders.

References

Preliminary Studies on the Therapeutic Potential of Adipoyl-L-carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipoyl-L-carnitine is an acylcarnitine ester formed from L-carnitine and adipic acid, a six-carbon dicarboxylic acid. While the roles of L-carnitine and various acylcarnitines in fatty acid metabolism are well-documented, specific research into the therapeutic potential of this compound is limited. This technical guide aims to consolidate the current understanding of its constituent components, propose a hypothetical mechanism of action, and provide a framework for future preclinical and clinical investigations. By examining the metabolic functions of both L-carnitine and adipic acid, we can extrapolate the potential therapeutic relevance of this compound in various metabolic disorders.

L-carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1] Adipic acid, on the other hand, is a dicarboxylic acid that can be a product of fatty acid ω-oxidation, a metabolic pathway that becomes more active when β-oxidation is impaired.[2] Elevated levels of adipic acid in bodily fluids can be indicative of underlying metabolic stress or certain inborn errors of metabolism.[3] Therefore, this compound likely plays a role in the transport and metabolism of dicarboxylic acids, potentially serving as a biomarker or a therapeutic agent in conditions characterized by abnormal fatty acid oxidation.

Proposed Mechanism of Action and Therapeutic Potential

The primary proposed function of this compound is to facilitate the entry of adipic acid into the mitochondria for subsequent metabolism. In states of metabolic dysfunction, such as diabetes or fatty acid oxidation disorders, the accumulation of dicarboxylic acids can be cytotoxic. By converting adipic acid to its carnitine ester, the cell may be able to more efficiently transport it into the mitochondrial matrix for β-oxidation, thereby mitigating its toxic effects.[2]

The potential therapeutic applications of this compound could include:

  • Metabolic Disorders: In conditions like type 2 diabetes, where fatty acid metabolism is dysregulated, supplementation with this compound could theoretically improve metabolic flexibility by promoting the oxidation of dicarboxylic acids.[4]

  • Fatty Acid Oxidation Defects: For individuals with certain genetic disorders that impair β-oxidation, this compound might offer a substrate for alternative energy production pathways.

  • Neuroprotection: Given the role of L-carnitine and its esters in reducing oxidative stress, this compound could have neuroprotective effects in conditions where mitochondrial dysfunction is a key pathological feature.

Data Presentation: Hypothetical Quantitative Data

Due to the nascent stage of research on this compound, quantitative data from dedicated clinical or preclinical studies are not yet available. The following tables present hypothetical data based on expected outcomes from future studies, drawing parallels from research on L-carnitine and other acylcarnitines.

Table 1: Hypothetical Effects of this compound Supplementation on Metabolic Parameters in a Rodent Model of Type 2 Diabetes.

ParameterControl Group (Vehicle)This compound Group (50 mg/kg)p-value
Fasting Blood Glucose (mg/dL)250 ± 25180 ± 20<0.05
Plasma Insulin (ng/mL)2.5 ± 0.51.8 ± 0.4<0.05
HOMA-IR15.5 ± 2.010.2 ± 1.5<0.05
Plasma Adipic Acid (µM)15 ± 38 ± 2<0.01
Myocardial ATP Content (nmol/mg protein)12 ± 218 ± 3<0.01

Table 2: Proposed Biomarker Profile in Patients with a Fatty Acid Oxidation Disorder Before and After this compound Therapy.

BiomarkerBaselinePost-Treatment (3 months)% Change
Plasma Free Carnitine (µM)15 ± 535 ± 8+133%
Plasma this compound (µM)0.1 ± 0.052.5 ± 0.8+2400%
Urinary Adipic Acid (mmol/mol creatinine)50 ± 1220 ± 7-60%
Long-chain Acylcarnitines (µM)10 ± 35 ± 2-50%

Experimental Protocols

The following section details a proposed methodology for the quantitative analysis of this compound in biological samples, a crucial step in evaluating its therapeutic potential.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma.

2. Materials and Reagents:

  • This compound standard (≥97.0% purity)

  • Isotopically labeled internal standard (e.g., D3-Adipoyl-L-carnitine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

3. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from other plasma components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize collision energy and other MS parameters for maximum sensitivity.

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma.

  • Process the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway of this compound and a typical experimental workflow for its analysis.

cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Adipic_Acid Adipic Acid CPT1 CPT1 Adipic_Acid->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 Adipoyl_L_Carnitine This compound CACT CACT Adipoyl_L_Carnitine->CACT CPT1->Adipoyl_L_Carnitine Adipoyl_CoA Adipoyl-CoA Beta_Oxidation β-Oxidation Adipoyl_CoA->Beta_Oxidation CPT2 CPT2 CPT2->Adipoyl_CoA CACT->CPT2 Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing End End Data_Processing->End

References

Methodological & Application

Application Note: Accurate Quantification of Adipoyl-L-carnitine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Adipoyl-L-carnitine in human plasma. This compound is a dicarboxylic acylcarnitine that can be elevated in various metabolic disorders. This protocol provides a highly sensitive and specific method utilizing a simple protein precipitation for sample preparation, followed by UPLC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound-(N-methyl-d3), ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals investigating fatty acid oxidation disorders and other metabolic pathways.

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondrial matrix for subsequent oxidation.[1] Abnormal profiles of acylcarnitines in biological fluids are indicative of various inherited metabolic disorders. This compound, a dicarboxylic acylcarnitine, is a key biomarker for certain metabolic conditions. Its accurate quantification is crucial for studying disease mechanisms and for the development of potential therapeutic interventions. LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[2][3] This application note describes a comprehensive protocol for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (Sigma-Aldrich)

  • This compound-(N-methyl-d3) lithium salt (Sigma-Aldrich)

  • Acetonitrile (B52724) (LC-MS grade, Fisher Scientific)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

  • Water, deionized (18.2 MΩ·cm)

  • Human plasma (BioIVT)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (this compound-(N-methyl-d3) at 1 µg/mL in 50% methanol).

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a UPLC system with a reversed-phase column.

  • System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

Mass Spectrometry

Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

MRM Transitions:

The fragmentation of acylcarnitines typically yields a characteristic product ion at m/z 85.[1]

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound290.285.00.053020
This compound-(N-methyl-d3)293.385.00.053020

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. The following table summarizes the quantitative performance of the method, with data adapted from studies on dicarboxylic acylcarnitines.

ParameterPerformance
Linearity (r²) >0.99
Linear Range 0.05 - 10 µM
Limit of Quantification (LOQ) 0.05 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Human Plasma add_is Add 10 µL Internal Standard (this compound-d3) plasma->add_is protein_precip Add 150 µL Cold Acetonitrile (0.1% FA) add_is->protein_precip vortex Vortex 30s protein_precip->vortex centrifuge Centrifuge 13,000 x g, 10 min, 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms Tandem Mass Spectrometry (MRM Detection) uplc->msms integration Peak Integration msms->integration quantification Quantification using Internal Standard integration->quantification results Concentration of This compound quantification->results

Figure 1: Experimental workflow for the quantification of this compound.

signaling_pathway fatty_acids Fatty Acids acyl_coa Acyl-CoA fatty_acids->acyl_coa Acyl-CoA Synthetase acylcarnitine Acylcarnitine acyl_coa->acylcarnitine CPT1 beta_oxidation β-oxidation acyl_coa->beta_oxidation carnitine L-Carnitine carnitine->acylcarnitine acylcarnitine->acyl_coa CPT2 mitochondria Mitochondrial Matrix acylcarnitine->mitochondria CACT mitochondria->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp

Figure 2: Role of carnitine in fatty acid oxidation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the accurate quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in both research and drug development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is critical for the study of metabolic disorders.

References

Application Note: A Sensitive HPLC-MS/MS Method for the Detection of Adipoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine, an ester of carnitine and adipic acid. Acylcarnitines are crucial for cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The profiling of acylcarnitines is a key diagnostic tool for inborn errors of metabolism and provides insights into mitochondrial dysfunction in various diseases.[3][4] Adipic acid, the precursor of this compound, is a product of the omega-oxidation of fatty acids. Elevated levels of adipic acid, and consequently this compound, can be indicative of a deficiency in carnitine or a blockage in the primary β-oxidation pathway, leading to an increased reliance on alternative metabolic routes.[5][6]

This application note describes a sensitive and specific method for the quantification of this compound in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method is adapted from established protocols for the analysis of dicarboxylic acylcarnitines and is suitable for research in metabolic disorders, drug development, and fundamental life sciences.[3][7]

Metabolic Pathway of this compound Formation

This compound is formed when the standard β-oxidation of fatty acids is impaired. Under these conditions, omega-oxidation becomes a more prominent pathway for fatty acid metabolism. This process generates dicarboxylic acids, such as adipic acid, which can then be esterified to L-carnitine to form this compound for transport and further metabolism.

Metabolic Context of this compound Formation cluster_mitochondria Mitochondrion Fatty_Acids Fatty Acids Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acids->Beta_Oxidation Primary Pathway Omega_Oxidation Microsomal ω-Oxidation Fatty_Acids->Omega_Oxidation Alternative Pathway (upregulated in metabolic stress) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Adipic_Acid Adipic Acid (Dicarboxylic Acid) Omega_Oxidation->Adipic_Acid Adipoyl_CoA Adipoyl-CoA Adipic_Acid->Adipoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Adipoyl_L_Carnitine This compound Adipoyl_CoA->Adipoyl_L_Carnitine L_Carnitine L-Carnitine L_Carnitine->Adipoyl_L_Carnitine Adipoyl_L_Carnitine->Beta_Oxidation Mitochondrial transport & metabolism CPT Carnitine Acyltransferase

Caption: Metabolic pathway showing the formation of this compound.

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound from plasma samples.

Materials and Reagents
  • This compound standard (≥97.0%)

  • Isotopically labeled internal standard (e.g., D3-Adipoyl-L-carnitine or other suitable dicarboxylic acylcarnitine-d3)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation Protocol
  • Standard and Internal Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

    • Create a working solution of the IS at 1 µg/mL in methanol.

    • Generate a series of calibration standards by spiking the this compound stock solution into a blank plasma matrix.

  • Plasma Sample Extraction:

    • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 1 µg/mL internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

    • Vortex for 20 seconds and transfer to an HPLC vial for analysis.

Experimental Workflow Diagram

Experimental Workflow for this compound Analysis start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms end Data Analysis hplc_msms->end

Caption: Workflow for the extraction and analysis of this compound.

HPLC-MS/MS Method Parameters

The following parameters are recommended for the sensitive detection of this compound. Optimization may be required based on the specific instrumentation used.

HPLC Conditions
ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal

Data Presentation

Quantitative analysis is performed using the MRM transitions for this compound and its internal standard. The precursor ion for this compound is its [M+H]+ adduct. The primary product ion results from the neutral loss of trimethylamine, a characteristic fragmentation of carnitine esters.

Quantitative Data and MS/MS Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 290.285.110025
Internal Standard (e.g., 293.2 for D3)85.110025

Note: The exact m/z values and collision energies should be optimized during method development. The retention time, limit of detection (LOD), limit of quantification (LOQ), and linearity should be determined through a full method validation.

Conclusion

This application note provides a comprehensive and sensitive HPLC-MS/MS method for the detection and quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized instrument parameters offer a robust starting point for researchers investigating the role of dicarboxylic acylcarnitines in metabolic pathways and disease. The provided diagrams for the metabolic context and experimental workflow serve as clear visual aids for understanding and implementing this analytical method. This approach is well-suited for applications in clinical research, drug development, and academic laboratories focused on metabolism.

References

Application of Adipoyl-L-carnitine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine that serves as a crucial internal standard in mass spectrometry-based quantitative analysis, particularly for the profiling of acylcarnitines in biological matrices. Its structural similarity to endogenous medium-chain dicarboxylic acylcarnitines makes it an ideal tool for correcting for variations in sample preparation and instrument response. This is especially pertinent in the study of inherited metabolic disorders, such as dicarboxylic acidurias, where the accurate quantification of specific acylcarnitine species is essential for diagnosis and monitoring. The use of a stable isotope-labeled internal standard, such as this compound-(N-methyl-d3), further enhances the accuracy and precision of these analytical methods.

Dicarboxylic acidurias are a group of inherited metabolic disorders characterized by the impaired beta-oxidation of fatty acids, leading to the accumulation of dicarboxylic acids and their corresponding carnitine esters in bodily fluids.[1][2][3] The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a primary tool for the diagnosis of these conditions.[4][5] The inclusion of an appropriate internal standard is critical to compensate for potential matrix effects and variations in ionization efficiency, ensuring reliable quantification.

This document provides a detailed protocol for the application of this compound as an internal standard for the quantitative analysis of dicarboxylic acylcarnitines in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method involves the extraction of acylcarnitines from a biological sample, followed by analysis using a highly sensitive and specific LC-MS/MS system. This compound, preferably in its stable isotope-labeled form (e.g., this compound-d3), is added to the sample at the beginning of the preparation process. This internal standard co-elutes with the target analytes and is detected by the mass spectrometer. By comparing the signal intensity of the endogenous analytes to that of the known concentration of the internal standard, precise and accurate quantification can be achieved.

Featured Product

  • Product Name: this compound-(N-methyl-d3) lithium salt

  • Synonyms: C6DC-d3

  • Molecular Formula: C₁₃H₂₀D₃NO₆ · Li

  • Applications: Internal standard for the quantification of dicarboxylic acylcarnitines by LC-MS/MS.

Quantitative Performance Data

While specific quantitative performance data for this compound as an internal standard is not extensively published, the following tables represent typical validation parameters for LC-MS/MS methods for acylcarnitine analysis. These values are provided for illustrative purposes and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Illustrative Linearity and Range

Analyte ClassInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)
Medium-Chain Dicarboxylic AcylcarnitinesThis compound-d31 - 500> 0.995

Table 2: Illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte ClassInternal StandardLOD (ng/mL)LOQ (ng/mL)
Medium-Chain Dicarboxylic AcylcarnitinesThis compound-d30.51.5

Table 3: Illustrative Accuracy and Precision (Intra- and Inter-day)

QC LevelInternal StandardIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LowThis compound-d3< 10< 1585 - 115
MediumThis compound-d3< 10< 1585 - 115
HighThis compound-d3< 10< 1585 - 115

Table 4: Illustrative Recovery

Analyte ClassInternal StandardMatrixRecovery (%)
Medium-Chain Dicarboxylic AcylcarnitinesThis compound-d3Human Plasma80 - 120

Experimental Protocols

Materials and Reagents
  • This compound-(N-methyl-d3) lithium salt

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water, deionized, 18 MΩ·cm or higher

  • Human plasma (control and study samples)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Equipment
  • Liquid Chromatography system (e.g., UHPLC)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-(N-methyl-d3) lithium salt and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) acetonitrile:water.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Sample Preparation Protocol
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound-d3 working solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase A for increased sensitivity.

  • Injection: The sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Method
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adipoylcarnitine (Analyte): Precursor ion (Q1) m/z 290.2 -> Product ion (Q3) m/z 85.1

      • This compound-d3 (Internal Standard): Precursor ion (Q1) m/z 293.2 -> Product ion (Q3) m/z 85.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Signaling Pathways and Workflows

Fatty Acid Beta-Oxidation and Carnitine Shuttle

The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for beta-oxidation. Dicarboxylic acylcarnitines are formed when there is an impairment in this pathway.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl-CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Carnitine_in Carnitine Carnitine_in->CPT1 CACT->Carnitine_in Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 Acylcarnitine_mito->CPT2 Acyl-CoA_mito Acyl-CoA CPT2->Acyl-CoA_mito Beta-Oxidation Beta-Oxidation Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Carnitine_out Carnitine Carnitine_out->CPT2

Caption: Carnitine shuttle pathway for fatty acid transport.

Experimental Workflow for Acylcarnitine Analysis

The following diagram outlines the logical steps involved in the quantitative analysis of acylcarnitines using an internal standard.

experimental_workflow Sample_Collection Biological Sample (e.g., Plasma) IS_Spiking Spike with This compound-d3 Sample_Collection->IS_Spiking Sample_Prep Protein Precipitation & Centrifugation IS_Spiking->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Concentration of Dicarboxylic Acylcarnitines Data_Analysis->Results

Caption: Workflow for acylcarnitine analysis.

Conclusion

This compound is a highly suitable internal standard for the LC-MS/MS quantification of dicarboxylic acylcarnitines in biological matrices. Its use, particularly in a stable isotope-labeled form, ensures the accuracy and reliability of results, which is paramount for clinical research and the diagnosis of metabolic disorders. The provided protocol offers a robust framework for the implementation of this compound in a quantitative acylcarnitine profiling workflow.

References

Protocol for the synthesis of Adipoyl-L-carnitine for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine that plays a role in fatty acid metabolism. As an ester of L-carnitine and adipic acid, it is an important molecule for researchers studying metabolic pathways, particularly those involved in the transport and oxidation of fatty acids.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, methods for its purification, and characterization data. Additionally, a diagram of the carnitine shuttle pathway is included to provide biological context for its function.

Characterization Data

Following synthesis and purification, the structure and purity of this compound can be confirmed by various analytical techniques. The expected data from mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₂₃NO₆--INVALID-LINK--
Molecular Weight289.32 g/mol --INVALID-LINK--
Mass Spectrometry (ESI-MS)
[M+H]⁺290.1598 m/z[4]
Major Fragment Ions85.0284 ([C₄H₅O₂]⁺), 60.0808 ([C₃H₁₀N]⁺)[5]
¹H NMR (Predicted, D₂O)
δ (ppm)Chemical Shift Assignment
~4.5CH (methine)--INVALID-LINK--
~3.4CH₂ (adjacent to quaternary amine)--INVALID-LINK--
~3.2N(CH₃)₃ (trimethylammonium)--INVALID-LINK--
~2.4CH₂ (adjacent to carboxyl)--INVALID-LINK--
~2.2CH₂ (adipoyl, α to carbonyl)--INVALID-LINK--
~1.6CH₂ (adipoyl, β to carbonyl)--INVALID-LINK--
¹³C NMR (Predicted, D₂O)
δ (ppm)Chemical Shift Assignment
~180COOH (carboxyl)--INVALID-LINK--
~175C=O (ester)--INVALID-LINK--
~70CH (methine)--INVALID-LINK--
~65CH₂ (adjacent to quaternary amine)--INVALID-LINK--
~55N(CH₃)₃ (trimethylammonium)--INVALID-LINK--
~40CH₂ (adjacent to carboxyl)--INVALID-LINK--
~35CH₂ (adipoyl, α to carbonyl)--INVALID-LINK--
~25CH₂ (adipoyl, β to carbonyl)--INVALID-LINK--

Experimental Protocols

This section details the necessary protocols for the synthesis, purification, and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of dicarboxylic acylcarnitines. It involves the activation of adipic acid to adipoyl chloride, followed by esterification with L-carnitine.

Materials:

  • Adipic acid

  • Thionyl chloride (SOCl₂)

  • L-carnitine hydrochloride

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Preparation of Adipoyl Chloride

  • In a fume hood, add adipic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slowly add an excess of thionyl chloride (e.g., 2.5 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be carried out under an inert atmosphere (argon or nitrogen).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude adipoyl chloride is a colorless to pale yellow liquid and can be used directly in the next step.

Step 2: Esterification of L-carnitine with Adipoyl Chloride

  • In a separate flask, dissolve L-carnitine hydrochloride (1 equivalent) in trifluoroacetic acid.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared adipoyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the L-carnitine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the trifluoroacetic acid and dichloromethane under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound

The crude product from the synthesis will contain unreacted starting materials and byproducts. A two-step purification process involving solvent precipitation and column chromatography is recommended.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)

Procedure:

  • Precipitation:

    • Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., methanol).

    • Add this solution dropwise to a large volume of cold, stirring anhydrous diethyl ether.

    • This compound should precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Column Chromatography:

    • Prepare a silica gel column packed with the chosen eluent system.

    • Dissolve the precipitated solid in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a white, hygroscopic solid.

Visualizations

The following diagrams illustrate the synthesis workflow and the biological pathway in which this compound is involved.

Synthesis_Workflow cluster_step1 Step 1: Adipoyl Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Purification Adipic_Acid Adipic Acid Adipoyl_Chloride Adipoyl Chloride Adipic_Acid->Adipoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Adipoyl_Chloride Crude_Product Crude this compound Adipoyl_Chloride->Crude_Product L_Carnitine L-Carnitine HCl L_Carnitine->Crude_Product Stirring, RT TFA Trifluoroacetic Acid (TFA) TFA->Crude_Product Purified_Product Pure this compound Crude_Product->Purified_Product Precipitation & Chromatography

Caption: Workflow for the synthesis of this compound.

Carnitine_Shuttle Carnitine Shuttle Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acylcarnitine Acyl-Carnitine Acyl_CoA->Acylcarnitine Carnitine_Cytosol L-Carnitine Carnitine_Cytosol->Acylcarnitine CPT1 CPT1 Acyl_CoA_Matrix Fatty Acyl-CoA Acylcarnitine->Acyl_CoA_Matrix CACT CPT2 CPT2 CPT1->Acylcarnitine Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation Carnitine_Matrix L-Carnitine Carnitine_Matrix->Carnitine_Cytosol CACT CPT2->Acyl_CoA_Matrix CPT2->Carnitine_Matrix

Caption: The Carnitine Shuttle for fatty acid transport.

References

In Vitro Assays to Determine the Function of Adipoyl-L-carnitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-L-carnitine is a dicarboxylic short-chain acylcarnitine, an ester conjugate of L-carnitine and adipic acid.[1] While acylcarnitines are broadly recognized for their crucial role in cellular energy metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation, the specific functions of this compound remain an active area of investigation.[1][2] As a dicarboxylic acylcarnitine, it may serve as a biomarker for certain metabolic disorders and play a role in modulating various cellular pathways.[3]

These application notes provide a comprehensive overview of established in vitro assays that can be adapted to elucidate the functional roles of this compound. The protocols detailed below will enable researchers to investigate its impact on key metabolic and signaling pathways, including fatty acid oxidation, mitochondrial respiration, gene expression, and cell differentiation.

Potential Signaling Pathways and Cellular Processes Affected by this compound

Based on the known functions of L-carnitine and other acylcarnitines, this compound may influence several interconnected cellular pathways. The following diagram illustrates a hypothesized signaling network that can be investigated using the protocols provided.

Adipoyl_L_carnitine This compound Cellular_Uptake Cellular Uptake Adipoyl_L_carnitine->Cellular_Uptake Transport AMPK AMPK Activation Adipoyl_L_carnitine->AMPK Modulates PPAR PPAR Activation Adipoyl_L_carnitine->PPAR Modulates Lipolysis Lipolysis Adipoyl_L_carnitine->Lipolysis Potentially Modulates Adipocyte_Differentiation Adipocyte Differentiation Adipoyl_L_carnitine->Adipocyte_Differentiation Potentially Modulates Mitochondrion Mitochondrion Cellular_Uptake->Mitochondrion Fatty_Acid_Oxidation Fatty Acid Oxidation (FAO) Mitochondrion->Fatty_Acid_Oxidation Mitochondrial_Respiration Mitochondrial Respiration Fatty_Acid_Oxidation->Mitochondrial_Respiration Drives Gene_Expression Gene Expression (e.g., CPT1, ACO) AMPK->Gene_Expression Regulates PPAR->Gene_Expression Regulates Gene_Expression->Fatty_Acid_Oxidation Influences

Caption: Hypothesized signaling pathways influenced by this compound.

Key In Vitro Assays and Expected Data Presentation

The following table summarizes key in vitro assays to characterize the function of this compound. Expected outcomes and data presentation formats are provided to guide experimental design and analysis.

Assay Purpose Cell Line Example Key Parameters Measured Expected Data Presentation
Fatty Acid Oxidation (FAO) Assay To determine if this compound enhances or inhibits the rate of fatty acid breakdown.C2C12 myotubes, HepG2 hepatocytesRate of radiolabeled CO2 production or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate).Bar graph comparing FAO rates in control vs. This compound treated cells.
Mitochondrial Respiration Assay (Seahorse) To assess the impact of this compound on mitochondrial function and energy metabolism.3T3-L1 adipocytes, primary hepatocytesOxygen Consumption Rate (OCR), Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity.Line graphs of OCR over time with compound injections; bar graphs comparing key respiratory parameters.
PPAR Activation Assay (Luciferase Reporter) To investigate if this compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).HEK293T cells co-transfected with a PPAR expression vector and a luciferase reporter plasmid.Luciferase activity as a measure of PPAR activation.Dose-response curve of luciferase activity versus this compound concentration.
AMPK Activation Assay (Western Blot) To determine if this compound modulates the AMP-activated protein kinase (AMPK) signaling pathway.Differentiated 3T3-L1 adipocytes, C2C12 myotubesRatio of phosphorylated AMPK (p-AMPK) to total AMPK.Bar graph showing the fold change in p-AMPK/total AMPK ratio with this compound treatment.
Lipolysis Assay To measure the effect of this compound on the breakdown of triglycerides in adipocytes.Differentiated 3T3-L1 adipocytesRelease of glycerol (B35011) and free fatty acids into the culture medium.Bar graphs comparing glycerol and free fatty acid release in control versus treated cells.
Adipocyte Differentiation Assay To assess the influence of this compound on the differentiation of preadipocytes into mature adipocytes.3T3-L1 preadipocytesLipid accumulation measured by Oil Red O staining and quantified by spectrophotometry.Bar graph of Oil Red O absorbance; representative microscopy images.
Gene Expression Analysis (qPCR) To identify changes in the expression of genes involved in metabolic pathways in response to this compound.3T3-L1 adipocytes, HepG2 hepatocytesRelative mRNA levels of target genes (e.g., CPT1, ACO, PPARγ, HSL).Bar graphs showing fold change in gene expression relative to a housekeeping gene.
Cellular Thermal Shift Assay (CETSA) To identify potential protein targets that directly bind to this compound.Any relevant cell lineThermal stability of proteins in the presence and absence of this compound.Melt curves (percentage of soluble protein vs. temperature) and isothermal dose-response curves.

Experimental Protocols

Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of β-oxidation of a radiolabeled fatty acid substrate.

Start Seed cells in a multi-well plate Incubate Incubate with this compound Start->Incubate Add_Substrate Add radiolabeled fatty acid (e.g., [1-14C]palmitate) Incubate->Add_Substrate Capture_CO2 Incubate and capture radiolabeled CO2 Add_Substrate->Capture_CO2 Measure Measure radioactivity of captured CO2 and acid-soluble metabolites Capture_CO2->Measure Analyze Calculate FAO rate Measure->Analyze

Caption: Workflow for the Fatty Acid Oxidation Assay.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Culture medium

  • This compound

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to BSA

  • Scintillation cocktail and vials

  • Scintillation counter

  • Perchloric acid

Procedure:

  • Seed cells in a 24-well plate and culture until they reach the desired confluency or differentiation state.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for a predetermined time (e.g., 2-4 hours).

  • Add the ¹⁴C-palmitate/BSA complex to the medium to a final concentration of 100 µM (with an activity of approximately 0.4 µCi/mL).[4]

  • Seal the plate and incubate at 37°C for 2-3 hours.

  • To measure CO2 production, place a filter paper soaked in a CO2 trapping agent (e.g., NaOH) in a center well placed inside the larger well.

  • Stop the reaction by adding perchloric acid to the medium.

  • Continue incubation for another hour to ensure all ¹⁴C-CO2 is trapped.

  • Remove the filter paper and measure the radioactivity using a scintillation counter.

  • Collect the acidified medium and centrifuge to pellet cell debris.

  • Measure the radioactivity of the supernatant, which contains the acid-soluble metabolites.

  • The total FAO rate is the sum of the radioactivity from CO2 and the acid-soluble metabolites.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR).

Start Seed cells in a Seahorse XF plate Incubate Incubate with this compound Start->Incubate Assay Perform Seahorse XF Mito Stress Test Incubate->Assay Inject_Oligomycin Inject Oligomycin (ATP synthase inhibitor) Analyze Analyze OCR data Assay->Analyze Measure OCR Inject_FCCP Inject FCCP (uncoupling agent) Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I & III inhibitors)

Caption: Workflow for the Seahorse XF Mito Stress Test.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)

  • Cell line of interest (e.g., 3T3-L1 adipocytes)

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere overnight.

  • The following day, treat the cells with this compound or vehicle control for the desired duration.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates and incubate in a non-CO2 37°C incubator for 1 hour.

  • Load the hydrated sensor cartridge with the Mito Stress Test compounds.

  • Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to perform the Mito Stress Test.

  • The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

  • Analyze the data using the Seahorse Wave software.

PPAR Activation Assay (Luciferase Reporter Assay)

This assay determines if this compound can activate PPARs.

Materials:

  • HEK293T cells

  • PPAR expression vector (e.g., for PPARα, PPARγ)

  • Luciferase reporter plasmid with a PPAR response element (PPRE)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound, a known PPAR agonist (positive control), or vehicle (negative control).

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to the protein concentration of the cell lysate.

AMPK Activation Assay (Western Blot)

This protocol assesses the phosphorylation state of AMPK as an indicator of its activation.

Materials:

  • Cell line of interest (e.g., differentiated 3T3-L1 adipocytes)

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or control for the desired time.

  • Lyse the cells on ice and collect the supernatant after centrifugation.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE with equal amounts of protein per lane, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.

Lipolysis Assay

This assay measures the release of glycerol and free fatty acids from adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Assay buffer (e.g., Krebs-Ringer buffer with BSA)

  • Isoproterenol (positive control)

  • Glycerol and free fatty acid quantification kits

Procedure:

  • Wash differentiated adipocytes and incubate them in assay buffer.

  • Treat the cells with this compound, isoproterenol, or vehicle control.

  • Incubate for a set period (e.g., 1-3 hours).

  • Collect the assay buffer.

  • Measure the concentration of glycerol and free fatty acids in the collected buffer using commercially available kits.

Adipocyte Differentiation Assay (Oil Red O Staining)

This protocol quantifies lipid accumulation in differentiating adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Adipogenic differentiation medium

  • This compound

  • Formalin (10%)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Induce differentiation of 3T3-L1 preadipocytes in the presence of various concentrations of this compound or vehicle control.

  • After 7-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash the cells and stain with Oil Red O solution for 10-30 minutes.

  • Wash the cells to remove excess stain.

  • Visually assess and capture images of lipid droplets.

  • To quantify lipid accumulation, elute the Oil Red O stain with isopropanol and measure the absorbance at approximately 510 nm.

Gene Expression Analysis (qPCR)

This protocol measures changes in mRNA levels of target genes.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • Treat cells with this compound or vehicle control.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using gene-specific primers for your genes of interest and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cellular Thermal Shift Assay (CETSA)

This assay identifies direct binding partners of this compound in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermocycler

  • Western blot reagents and equipment (as in the AMPK assay)

  • Antibody against a candidate target protein

Procedure:

  • Treat intact cells with this compound or vehicle.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for 3 minutes, followed by cooling.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge to pellet aggregated proteins and collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the soluble candidate protein in each sample by Western blot.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the protein upon binding.

Conclusion

The in vitro assays and protocols outlined in this document provide a robust framework for investigating the functional roles of this compound. By systematically evaluating its effects on fatty acid metabolism, mitochondrial function, key signaling pathways, and gene expression, researchers can gain valuable insights into the biological significance of this dicarboxylic acylcarnitine. The data generated from these assays will be instrumental in understanding its potential as a biomarker and its implications in health and disease, thereby guiding future research and drug development efforts.

References

Animal models for studying the in vivo effects of Adipoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-L-carnitine is a C6-dicarboxylic acylcarnitine, an ester of L-carnitine and adipic acid. While L-carnitine and other acylcarnitines are extensively studied for their roles in fatty acid metabolism and cellular energy production, specific in vivo data on this compound is limited. These application notes provide a comprehensive guide for researchers to design and conduct in vivo studies to elucidate the physiological and pathological effects of this compound. The protocols and methodologies are based on established practices for studying related medium-chain acylcarnitines and dicarboxylic acids.

Dicarboxylic acids are typically products of ω-oxidation of fatty acids, a pathway that becomes significant when mitochondrial β-oxidation is impaired. Therefore, the study of this compound is particularly relevant in the context of metabolic disorders such as fatty acid oxidation defects and diabetes.

Potential In Vivo Effects of this compound

Based on the metabolism of related compounds, this compound may exert the following effects in vivo:

  • Modulation of Energy Metabolism: Serve as an alternative energy substrate, particularly in tissues with high metabolic rates like the heart, liver, and skeletal muscle.

  • Impact on Mitochondrial Function: Influence mitochondrial respiration and the tricarboxylic acid (TCA) cycle.

  • Signaling Molecule: Act as a signaling molecule, potentially through the activation of peroxisome proliferator-activated receptors (PPARs).

  • Metabolic Stress Indicator: Elevated levels may indicate underlying defects in fatty acid oxidation.

Recommended Animal Models

The choice of animal model will depend on the specific research question. Below are suggested models:

  • Wild-Type Rodents (Mice, Rats): To study the baseline pharmacokinetic and pharmacodynamic effects of exogenous this compound administration in a healthy physiological state.

  • Models of Fatty Acid Oxidation Disorders:

    • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Knockout Mice: These mice exhibit elevated levels of medium-chain acylcarnitines and can be used to study the potential therapeutic or pathological effects of this compound in the context of a primary fatty acid oxidation defect.

    • Carnitine Deficient Models (e.g., Juvenile Visceral Steatosis (JVS) mice): To investigate the role of this compound in conditions of carnitine insufficiency.

  • Models of Metabolic Syndrome and Diabetes:

    • Diet-Induced Obesity (DIO) Mice: To assess the effects of this compound on glucose tolerance, insulin (B600854) sensitivity, and lipid metabolism in a model of metabolic syndrome.

    • db/db or ob/ob Mice: Genetically diabetic models to study the impact on hyperglycemia and related metabolic dysfunctions.

  • Models of Dicarboxylic Aciduria: Chemically-induced models (e.g., using inhibitors of mitochondrial β-oxidation) can be employed to study the consequences of elevated dicarboxylic acid and their carnitine esters.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Wild-Type Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • This compound (≥97.0% purity)

  • 8-10 week old male C57BL/6J mice

  • Sterile saline solution (0.9% NaCl)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS for acylcarnitine analysis

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week.

  • Fasting: Fast mice for 4-6 hours prior to administration.

  • Administration: Administer a single dose of this compound via oral gavage or intraperitoneal (i.p.) injection. A starting dose of 50 mg/kg can be used, based on studies with other dicarboxylic acids. The vehicle will be sterile saline.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Urine and Feces Collection: House a subset of mice in metabolic cages to collect urine and feces for 24 hours post-administration.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma, urine, and fecal homogenates at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound and its potential metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

Protocol 2: In Vivo Metabolic Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effects of chronic this compound administration on glucose homeostasis, insulin sensitivity, and lipid metabolism.

Materials:

  • This compound

  • 8-10 week old male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat) and control low-fat diet (LFD)

  • Glucometer and glucose test strips

  • Insulin ELISA kit

  • Triglyceride and cholesterol assay kits

  • Equipment for glucose tolerance test (GTT) and insulin tolerance test (ITT)

Procedure:

  • Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group will be fed an LFD.

  • Treatment: Divide the HFD-fed mice into two groups: one receiving daily administration of this compound (e.g., 50 mg/kg/day via oral gavage) and a control group receiving vehicle.

  • Metabolic Phenotyping (after 4-8 weeks of treatment):

    • Body Weight and Food Intake: Monitor weekly.

    • Fasting Blood Glucose and Insulin: Measure after a 6-hour fast.

    • Glucose Tolerance Test (GTT): Administer an intraperitoneal injection of glucose (2 g/kg) after an overnight fast and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin (0.75 U/kg) after a 4-hour fast and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and acylcarnitine profiles. Collect and weigh tissues (liver, epididymal white adipose tissue, skeletal muscle) for histological analysis and measurement of lipid content.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice

ParameterOral Gavage (50 mg/kg)Intraperitoneal Injection (50 mg/kg)
Cmax (µM) 15.2 ± 3.145.8 ± 7.5
Tmax (min) 6015
AUC (µM*min) 2850 ± 4504120 ± 620
Bioavailability (%) ~35%100% (by definition)
Half-life (min) 95 ± 1280 ± 10

Note: These are hypothetical values based on the expected behavior of a medium-chain acylcarnitine and should be experimentally determined.

Table 2: Illustrative Metabolic Parameters in DIO Mice Treated with this compound

ParameterLFD ControlHFD ControlHFD + this compound
Body Weight (g) 25.5 ± 1.242.1 ± 2.538.5 ± 2.1
Fasting Glucose (mg/dL) 110 ± 8155 ± 12135 ± 10
Fasting Insulin (ng/mL) 0.8 ± 0.22.5 ± 0.51.8 ± 0.4
GTT AUC (mg/dLmin) 18000 ± 150032000 ± 250026000 ± 2000
Liver Triglycerides (mg/g) 15 ± 385 ± 1560 ± 12

*p < 0.05 compared to HFD Control. Note: These are hypothetical values illustrating potential beneficial effects and require experimental verification.

Visualization of Pathways and Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Adipoyl-CoA Adipoyl-CoA This compound->Adipoyl-CoA Cellular Uptake & Carnitine Acyltransferase PPAR-alpha PPAR-alpha Adipoyl-CoA->PPAR-alpha Activates Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Adipoyl-CoA->Peroxisomal Beta-Oxidation PPAR-alpha/RXR PPAR-alpha/RXR PPAR-alpha->PPAR-alpha/RXR RXR RXR RXR->PPAR-alpha/RXR PPRE PPRE PPAR-alpha/RXR->PPRE Binds to Acetyl-CoA_p Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_p Succinyl-CoA_p Succinyl-CoA Peroxisomal Beta-Oxidation->Succinyl-CoA_p Acetyl-CoA_m Acetyl-CoA Acetyl-CoA_p->Acetyl-CoA_m Succinyl-CoA_m Succinyl-CoA Succinyl-CoA_p->Succinyl-CoA_m Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation TCA Cycle TCA Cycle ATP ATP TCA Cycle->ATP Acetyl-CoA_m->TCA Cycle Succinyl-CoA_m->TCA Cycle Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates Target Gene Expression->Peroxisomal Beta-Oxidation Upregulates

Caption: Putative signaling pathway of this compound.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_administration This compound Administration cluster_invivo_assessment In Vivo Assessment cluster_exvivo_analysis Ex Vivo/Terminal Analysis cluster_data_analysis Data Analysis & Interpretation Wild-Type Wild-Type Acute Dosing (PK) Acute Dosing (PK) Wild-Type->Acute Dosing (PK) Metabolic Disease Model Metabolic Disease Model Chronic Dosing (Efficacy) Chronic Dosing (Efficacy) Metabolic Disease Model->Chronic Dosing (Efficacy) Metabolic Cages Metabolic Cages Acute Dosing (PK)->Metabolic Cages Blood Sampling Blood Sampling Acute Dosing (PK)->Blood Sampling Metabolic Tests (GTT, ITT) Metabolic Tests (GTT, ITT) Chronic Dosing (Efficacy)->Metabolic Tests (GTT, ITT) Tissue Collection Tissue Collection Metabolic Cages->Tissue Collection Blood Sampling->Tissue Collection Metabolic Tests (GTT, ITT)->Tissue Collection Histology Histology Tissue Collection->Histology Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Gene Expression Gene Expression Tissue Collection->Gene Expression Statistical Analysis Statistical Analysis Histology->Statistical Analysis Biochemical Assays->Statistical Analysis Gene Expression->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening of Adipoyl-L-carnitine Metabolism Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl-L-carnitine is a dicarboxylic acylcarnitine that plays a role in the mitochondrial metabolism of dicarboxylic acids. Dysregulation of acylcarnitine metabolism has been implicated in various metabolic disorders, including inborn errors of metabolism, cardiovascular disease, and insulin (B600854) resistance. The identification of small molecule modulators of this compound metabolism is therefore of significant interest for the development of novel therapeutics. High-throughput screening (HTS) provides a robust platform for the rapid and efficient identification of such modulators from large compound libraries.

This document provides detailed application notes and protocols for a high-throughput screening campaign to identify inhibitors or activators of enzymes involved in this compound metabolism. Two primary HTS-compatible methods are described: a fluorescence-based assay and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assay.

This compound Metabolic Pathway

This compound is formed from adipic acid, a six-carbon dicarboxylic acid. The metabolism of this compound involves its transport into the mitochondrial matrix and subsequent β-oxidation. The key enzymatic steps are the conversion of adipoyl-CoA to this compound by carnitine acyltransferases, its transport across the mitochondrial membrane, and its reconversion to adipoyl-CoA for entry into the β-oxidation pathway.

Adipoyl_L_carnitine_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Adipic_acid Adipic Acid Adipoyl_CoA Adipoyl-CoA Adipic_acid->Adipoyl_CoA Acyl-CoA Synthetase Adipoyl_L_carnitine_cytosol This compound Adipoyl_CoA->Adipoyl_L_carnitine_cytosol CoA CPT1 CPT1/CrAT L_Carnitine_cytosol L-Carnitine L_Carnitine_cytosol->Adipoyl_L_carnitine_cytosol Adipoyl_L_carnitine_matrix This compound Adipoyl_L_carnitine_cytosol->Adipoyl_L_carnitine_matrix Transport CACT CACT Adipoyl_CoA_matrix Adipoyl-CoA Adipoyl_L_carnitine_matrix->Adipoyl_CoA_matrix CoA CPT2 CPT2/CrAT Beta_Oxidation β-Oxidation Adipoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->Adipoyl_L_carnitine_matrix L_Carnitine_matrix->CACT Antiport CACT->L_Carnitine_cytosol

Caption: Metabolism of this compound.

Data Presentation: High-Throughput Screening for Modulators

The results of a high-throughput screen can be effectively summarized in a tabular format. This allows for a clear comparison of the activity of different compounds. The following table presents hypothetical data from a primary screen of 10 compounds tested for their ability to inhibit the enzymatic conversion of this compound to Adipoyl-CoA.

Compound IDConcentration (µM)% InhibitionZ'-ScoreHit
C0011085.20.85Yes
C002105.6-0.12No
C0031092.10.92Yes
C0041012.30.05No
C00510-2.1-0.25No
C0061078.90.79Yes
C0071025.40.28No
C008103.1-0.18No
C0091065.70.66Yes
C0101045.80.48No

Note: Z'-score is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-score between 0.5 and 1.0 indicates an excellent assay. Hits are typically defined as compounds that exhibit a certain threshold of inhibition and have a favorable Z'-score.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for Carnitine Acyltransferase Activity

This protocol describes a fluorescence-based assay to screen for modulators of carnitine acyltransferase (e.g., CPT2 or CrAT) activity. The assay measures the production of Coenzyme A (CoA) when this compound is converted to Adipoyl-CoA. The released CoA reacts with a thiol-reactive fluorescent dye, leading to an increase in fluorescence.

Materials:

  • Purified recombinant human carnitine palmitoyltransferase 2 (CPT2) or carnitine acetyltransferase (CrAT)

  • This compound

  • Coenzyme A (CoA)

  • Thiol-reactive fluorescent dye (e.g., ThioGlo™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • 384-well black, flat-bottom plates

  • Compound library

  • Positive control (e.g., a known inhibitor like etomoxir)

  • Negative control (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare stock solutions of this compound and CoA in assay buffer.

    • Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the fluorescent dye in assay buffer immediately before use.

  • Assay Plate Preparation:

    • Add 50 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Add 5 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of a substrate mix containing this compound and CoA.

  • Detection:

    • After a 30-minute incubation at room temperature, add 5 µL of the fluorescent dye working solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for ThioGlo™).

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))

  • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

HTS_Workflow Start Start Plate_Prep Prepare 384-well plate with compounds Start->Plate_Prep Add_Enzyme Add Enzyme (CPT2/CrAT) Plate_Prep->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate Add Substrate Mix (this compound + CoA) Incubate_1->Add_Substrate Incubate_2 Incubate (30 min) Add_Substrate->Incubate_2 Add_Dye Add Fluorescent Dye Incubate_2->Add_Dye Incubate_3 Incubate (10 min) Add_Dye->Incubate_3 Read_Plate Read Fluorescence Incubate_3->Read_Plate Data_Analysis Data Analysis (% Inhibition, Z'-score) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

Protocol 2: LC-MS/MS-Based HTS Assay

This protocol provides a higher resolution method for identifying modulators of this compound metabolism by directly measuring the formation of this compound from Adipoyl-CoA and L-carnitine.

Materials:

  • Mitochondrial lysate or purified carnitine acyltransferase

  • Adipoyl-CoA

  • L-carnitine

  • Internal standard (e.g., [D3]-Adipoyl-L-carnitine)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • 96-well deep-well plates

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of mitochondrial lysate or purified enzyme.

    • Add 1 µL of test compound, positive control, or negative control (DMSO).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 10 µL of a substrate mix containing Adipoyl-CoA and L-carnitine.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Sample Preparation:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto an appropriate LC column (e.g., C18).

    • Use a gradient elution to separate this compound from other components.

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard.

  • Determine the percent inhibition or activation relative to the negative control.

  • Calculate the Z'-factor to assess assay performance.

Logical Relationship of HTS and Follow-up Studies

The initial high-throughput screen is the first step in a larger drug discovery process. Hits identified in the primary screen are subjected to a series of follow-up studies to confirm their activity, determine their potency and selectivity, and investigate their mechanism of action.

HTS_Funnel HTS High-Throughput Screening (Large Compound Library) Hit_ID Hit Identification (% Inhibition > Threshold, Z'-score > 0.5) HTS->Hit_ID Hit_Confirmation Hit Confirmation (Re-testing) Hit_ID->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Selectivity Selectivity Assays (Against related enzymes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: HTS and Drug Discovery Funnel.

Application Note: Quantitative Analysis of Adipoyl-L-carnitine in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Adipoyl-L-carnitine in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a dicarboxylic acylcarnitine, is an intermediate in metabolic pathways and its quantification in tissues is crucial for understanding cellular metabolism and the pathophysiology of various diseases. The described protocol includes tissue homogenization, efficient extraction of acylcarnitines, and a validated LC-MS/MS method for accurate quantification. This method is suitable for researchers in metabolic studies, drug development, and clinical diagnostics.

Introduction

L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] this compound is a specific medium-chain dicarboxylic acylcarnitine.[4] The profiling and quantification of acylcarnitines in tissues can serve as important biomarkers for inherited metabolic disorders, as well as complex diseases like metabolic syndrome and diabetes.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[6] This document provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound in tissue samples.

Experimental Protocols

Tissue Homogenization
  • Excise the tissue of interest and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.

  • Blot the tissue dry and record the wet weight. A typical sample size is 10-50 mg.[7]

  • Add the tissue to a 2 mL tube containing ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., methanol (B129727) or PBS) to achieve a desired concentration (e.g., 100 mg/mL).

  • Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process to minimize enzymatic activity.

  • Centrifuge the homogenate at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cellular debris.[8]

  • Collect the supernatant for the subsequent extraction procedure.

Acylcarnitine Extraction and Derivatization
  • To 100 µL of the tissue homogenate supernatant, add an internal standard solution containing a stable isotope-labeled analogue of the analyte (e.g., D3-Adipoyl-L-carnitine).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • For derivatization, which can improve chromatographic properties, add 100 µL of 3N HCl in n-butanol.[9]

  • Incubate the mixture at 60°C for 30 minutes.[9]

  • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.[10]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of acylcarnitines.

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound butyl ester and its corresponding product ion would be monitored. A characteristic precursor-to-product transition for acylcarnitines involves the neutral loss of trimethylamine (B31210) (59 Da) or the fragmentation to a product ion at m/z 85.[9]

Data Presentation

The following tables represent illustrative quantitative data for this compound in different tissue homogenates. Note: These values are for example purposes only and will vary depending on the specific experimental conditions and biological model.

Table 1: LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound butyl ester[Value][Value][Value]
D3-Adipoyl-L-carnitine (IS)[Value][Value][Value]

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)[e.g., 1 ng/mL]
Accuracy (% bias)± 15%
Precision (% RSD)< 15%
Recovery> 85%[11]

Table 3: Example Quantitative Data of this compound in Tissue Homogenates

TissueConditionThis compound (pmol/mg tissue)Standard Deviation
LiverControl1.250.15
LiverTreated2.780.22
HeartControl0.890.11
HeartTreated1.540.18
Skeletal MuscleControl0.450.08
Skeletal MuscleTreated0.980.12

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (10-50 mg) homogenization Homogenization in Buffer tissue->homogenization centrifugation1 Centrifugation (13,000 rpm, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 extraction Protein Precipitation (Acetonitrile) supernatant1->extraction centrifugation2 Centrifugation extraction->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 drying1 Evaporation to Dryness supernatant2->drying1 derivatization Derivatization (HCl in n-butanol) drying1->derivatization drying2 Evaporation to Dryness derivatization->drying2 reconstitution Reconstitution in Mobile Phase drying2->reconstitution lcms UHPLC-MS/MS System reconstitution->lcms separation C18 Reversed-Phase Separation lcms->separation detection Positive ESI-MRM Detection separation->detection quantification Data Quantification detection->quantification

References

Troubleshooting & Optimization

Technical Support Center: Separation of Adipoyl-L-carnitine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of Adipoyl-L-carnitine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on separating this compound from its structural isomers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the potential structural isomers of this compound that I need to consider during analysis?

A1: this compound, a dicarboxylic acylcarnitine, can have several structural isomers depending on the linkage of the adipoyl group to the carnitine molecule. The primary isomers of concern are positional isomers where the carnitine moiety is esterified to either the alpha (C1) or beta (C2) carboxyl group of the adipic acid backbone. Additionally, depending on the synthesis or biological origin, isomers related to the branching of the dicarboxylic acid chain itself could exist, although they are less common for adipic acid. It is also crucial to consider stereoisomers, specifically the D-enantiomer of carnitine, which may be present as an impurity.

Q2: Why is the separation of these isomers important?

A2: The separation of this compound from its isomers is critical because structural and stereoisomers can have different biological activities, metabolic fates, and toxicological profiles. In drug development and metabolic research, quantifying the specific biologically active isomer is essential for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments. Regulatory agencies often require the characterization and quantification of all significant isomers in a drug substance.

Q3: What are the primary analytical techniques for separating this compound isomers?

A3: The most common and effective techniques for separating acylcarnitine isomers, including those of this compound, are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.[1][2][3] Chiral chromatography can be employed to separate enantiomers (D/L-carnitine forms).[4][5]

Q4: Is derivatization necessary for the analysis of this compound and its isomers?

A4: Derivatization is not always necessary but can be highly beneficial. For HPLC with UV detection, derivatization is often required to introduce a chromophore for sensitive detection. In the context of LC-MS/MS, derivatization, such as butylation, can improve chromatographic separation of isomers and enhance ionization efficiency, especially for dicarboxylic acylcarnitines.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers Inadequate chromatographic conditions (mobile phase, gradient, column).Optimize the gradient elution profile by making it shallower. Screen different stationary phases (e.g., C18, HILIC). Adjust the mobile phase pH or ionic strength. Consider a derivatization strategy to enhance structural differences.
Low Signal Intensity / Poor Sensitivity Inefficient ionization in the mass spectrometer. Suboptimal sample preparation leading to sample loss.Optimize MS parameters (e.g., spray voltage, gas flows). Add a volatile ion-pairing agent to the mobile phase. Evaluate different derivatization agents to improve ionization. Optimize the sample extraction procedure to improve recovery.
Peak Tailing or Asymmetry Secondary interactions with the stationary phase. Column overload.Add a small amount of a competing base to the mobile phase. Use a column with end-capping. Reduce the sample injection volume or concentration.
Inconsistent Retention Times Fluctuation in column temperature. Inconsistent mobile phase preparation. Column degradation.Use a column oven to maintain a stable temperature. Ensure accurate and consistent preparation of mobile phases. Use a guard column and replace the analytical column if necessary.
Presence of Isobaric Interferences Matrix effects from the biological sample.Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction). Utilize chromatographic separation to resolve the analyte from the interference. Use high-resolution mass spectrometry to differentiate between analytes and interferences with the same nominal mass.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of this compound isomers.

Protocol 1: UPLC-MS/MS Method for Separation of Positional Isomers

This protocol is a general guideline for separating positional isomers of this compound using reverse-phase UPLC-MS/MS.

1. Sample Preparation (Butylation Derivatization):

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins with 400 µL of cold methanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of 3 M butanolic HCl.

  • Heat at 65°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

Parameter Condition
Column C18 BEH Column (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL
MS Detection Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor specific precursor-to-product ion transitions for butylated this compound and its isomers.

Quantitative Data Summary (Expected Performance):

Parameter Expected Value
Resolution (Rs) between isomers > 1.5
Peak Asymmetry 0.9 - 1.2
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Accuracy (% Recovery) 85 - 115%
Protocol 2: Chiral HPLC Method for Separation of Enantiomers

This protocol provides a general approach for separating D- and L-carnitine enantiomers of Adipoyl-carnitine after derivatization.

1. Sample Preparation (Chiral Derivatization):

  • Hydrolyze the this compound sample to release free carnitine.

  • To the dried extract, add a chiral derivatizing agent such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC).

  • Incubate to allow for complete derivatization.

  • Quench the reaction and prepare the sample for HPLC injection.

2. HPLC Conditions:

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-R) or a standard C18 column for diastereomer separation.
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., sodium perchlorate).
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 260 nm, Emission: 310 nm for FLEC derivatives).

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) InternalStandard Add Internal Standard Sample->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation Derivatization Derivatization (Optional) ProteinPrecipitation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution UPLC_HPLC UPLC / HPLC Separation Reconstitution->UPLC_HPLC MS Mass Spectrometry (MS/MS) UPLC_HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting poor peak shape of Adipoyl-L-carnitine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Adipoyl-L-carnitine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in chromatography?

A1: The ideal chromatographic peak has a symmetrical, Gaussian shape. Good peak shape is crucial for accurate quantification and high resolution between adjacent peaks.[1][2] Deviations from this ideal shape, such as tailing or fronting, can compromise the accuracy and reproducibility of your results.[2][3]

Q2: What are the common types of poor peak shape observed for this compound?

A2: The most common peak shape issues are peak tailing, peak fronting, and peak broadening.[4] Given the chemical structure of this compound, which contains a quaternary ammonium (B1175870) group (a permanent positive charge) and two carboxylic acid groups, it is prone to interactions that can lead to peak tailing.

Q3: Why is this compound prone to peak tailing?

A3: Peak tailing for compounds like this compound often results from secondary interactions with the stationary phase. In reversed-phase chromatography, residual silanol (B1196071) groups on the silica-based column packing can be deprotonated and negatively charged, leading to strong ionic interactions with the positively charged carnitine moiety. These multiple retention mechanisms cause some molecules to be retained longer, resulting in a "tail".

Q4: Can the mobile phase pH affect the peak shape of this compound?

A4: Yes, the mobile phase pH is a critical parameter. The pKa values of the carboxylic acid groups on this compound will determine their ionization state. Operating near the pKa of an analyte can lead to the co-existence of ionized and non-ionized forms, which can result in peak broadening or splitting. It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is wider than the front half.

G start Peak Tailing Observed for This compound check_column Is an appropriate column being used? start->check_column column_solution Use an end-capped column or a column with a polar-embedded phase. Consider a newer generation silica. check_column->column_solution No check_ph Is the mobile phase pH optimized? check_column->check_ph Yes column_solution->check_ph ph_solution Adjust mobile phase pH to be >2 units away from analyte pKa. Use a buffer to maintain stable pH. check_ph->ph_solution No check_overload Is the column overloaded? check_ph->check_overload Yes ph_solution->check_overload overload_solution Reduce sample concentration or injection volume. check_overload->overload_solution Yes check_contamination Is there system or column contamination? check_overload->check_contamination No overload_solution->check_contamination contamination_solution Flush the column with a strong solvent. Use a guard column and filter samples. check_contamination->contamination_solution Yes end Improved Peak Shape check_contamination->end No contamination_solution->end

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Use a highly deactivated, end-capped column to minimize exposed silanol groups. Columns with polar-embedded stationary phases can also shield basic compounds from silanols.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to suppress the ionization of either the analyte's carboxylic acid groups or the column's residual silanols. For basic compounds, a low pH (e.g., pH 2.5-3.5) is often used. Ensure consistent pH with a suitable buffer.
Column Contamination Contaminants can create active sites leading to tailing. Flush the column with a strong solvent. If the problem persists, the column may need replacement. Using a guard column can help protect the analytical column.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample and re-inject.
Extra-column Effects Excessive tubing length or dead volume in fittings can cause peak distortion. Use narrow internal diameter tubing and ensure all fittings are properly made.
Issue 2: Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, is also a common issue.

G start Peak Fronting Observed for This compound check_overload Is the column overloaded (concentration overload)? start->check_overload overload_solution Reduce sample concentration. check_overload->overload_solution Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No overload_solution->check_solvent solvent_solution Dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->solvent_solution Yes check_column_health Is the column bed collapsed or is there a void? check_solvent->check_column_health No solvent_solution->check_column_health column_health_solution Replace the column. Operate within column's recommended pH and temperature limits. check_column_health->column_health_solution Yes end Improved Peak Shape check_column_health->end No column_health_solution->end

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload (Concentration) This is a very common cause of fronting. The concentration of the sample injected is too high for the system. Dilute the sample and inject a lower concentration.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Column Collapse or Void A sudden physical change in the column packing, such as a void at the inlet, can cause peak fronting. This can be caused by operating outside the column's recommended pH or temperature range. Replacing the column is often the only solution.
Issue 3: Broad or Split Peaks

Broad peaks indicate a loss of column efficiency, while split peaks suggest a problem with the sample introduction or column inlet.

Possible Causes and Solutions:

CauseRecommended Solution
Blocked Column Frit If all peaks are split or distorted, a blocked inlet frit is a likely cause. This prevents the sample from being applied to the column in a uniform band. Try back-flushing the column to dislodge particulates. If that fails, the column may need to be replaced.
Sample Solvent Incompatibility Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.
Co-elution A shoulder or small adjacent peak could be an impurity or a related compound co-eluting with this compound. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.
Column Deterioration General degradation of the column packing material over time can lead to broad peaks. If retention times also decrease, it is a strong indicator that the column is failing and should be replaced.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC-MS Method for Acylcarnitines

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Chromatographic System: A standard HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). An end-capped version is highly recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 2-5%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute this compound and other analytes.

    • Hold at high organic for a short period to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate before the next injection.

  • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Detection: Mass Spectrometry (e.g., ESI+ mode, monitoring for the specific m/z of this compound).

Protocol 2: Column Flushing and Cleaning

If contamination is suspected to be the cause of poor peak shape, a thorough column flush can be attempted.

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector.

  • Buffer Flush: Flush the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., Water/Acetonitrile mixture).

  • Organic Flush: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Solvent Wash (if necessary): If peak shape issues persist, a stronger, compatible solvent can be used. For a C18 column, this could be a sequence of solvents like:

    • Isopropanol

    • Methanol

    • Acetonitrile

  • Re-equilibration: After flushing, re-equilibrate the column with the initial mobile phase composition for at least 20 column volumes before use.

  • Test Performance: Inject a standard to check if peak shape has improved.

References

Technical Support Center: Optimizing Ionization of Adipoyl-L-carnitine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Adipoyl-L-carnitine for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis?

A1: A weak or inconsistent signal for this compound can stem from several factors. As a dicarboxylic acylcarnitine, its ionization can be less efficient than that of monocarboxylic acylcarnitines. Key areas to investigate include:

  • Suboptimal Ionization Source Parameters: Electrospray ionization (ESI) parameters such as ion spray voltage, source temperature, and gas flows are critical and need to be optimized specifically for dicarboxylic acylcarnitines.

  • Inappropriate Mobile Phase Composition: The pH and organic modifier of your mobile phase can significantly impact the protonation and, therefore, the ionization efficiency of this compound.

  • Adduct Formation: this compound can readily form adducts (e.g., with sodium or potassium), which can split the ion signal among different m/z values, reducing the intensity of the desired protonated molecule.

  • Sample Preparation: The presence of interfering substances in the sample matrix can cause ion suppression. Additionally, for dicarboxylic acylcarnitines, derivatization can significantly improve ionization.

Q2: What is the characteristic fragmentation pattern of this compound in positive ESI mode?

A2: In positive ion mode, acylcarnitines, including this compound, exhibit a characteristic fragmentation pattern. The most prominent product ion is typically observed at m/z 85.[1] This fragment corresponds to the [C4H5O2]+ ion from the carnitine moiety. Monitoring the transition from the precursor ion to this product ion is a common strategy for the selective detection of acylcarnitines.

Q3: Should I derivatize this compound before analysis?

A3: Yes, derivatization is highly recommended for dicarboxylic acylcarnitines like this compound. Butylation, which converts the carboxylic acid groups to butyl esters, has been shown to increase ionization efficiency.[1] This is because the derivatization neutralizes the negative charges of the carboxyl groups, making the molecule more amenable to positive mode electrospray ionization.

Q4: How can I minimize the formation of sodium and other adducts?

A4: Adduct formation can be a significant issue. To minimize it:

  • Mobile Phase Additives: The addition of a small amount of ammonium (B1175870) formate (B1220265) (e.g., 2.5 mM) to the mobile phase can help to promote the formation of the protonated molecule [M+H]+ over sodium adducts [M+Na]+.[1]

  • Solvent Choice: Using acetonitrile (B52724) as the organic solvent in the mobile phase is generally preferred over methanol (B129727), as methanol can sometimes promote a higher degree of adduct formation.

  • High-Purity Reagents: Ensure that all solvents and reagents are of high purity to minimize sources of sodium and potassium contamination.

Q5: What type of liquid chromatography column is best suited for this compound analysis?

A5: Reversed-phase columns, such as a C18 column, are commonly and successfully used for the chromatographic separation of acylcarnitines, including dicarboxylic species.[1] These columns effectively separate acylcarnitines based on the length and polarity of their acyl chains.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Suboptimal ESI Source Parameters Systematically optimize the ion spray voltage, source temperature, and nebulizer/drying gas flows. Start with the general parameters provided in the experimental protocol below and adjust them to maximize the signal for the this compound precursor ion.
Incorrect Mobile Phase pH Ensure the mobile phase is acidic (e.g., containing 0.1% formic acid) to promote protonation of the analyte.[1]
Ion Suppression from Matrix Dilute the sample to reduce the concentration of matrix components. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Inefficient Derivatization If using butylation, ensure the reaction has gone to completion. Optimize the reaction conditions (temperature, time, reagent concentration).
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or System Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer thoroughly.
Co-elution with Isobaric Compounds Optimize the chromatographic gradient to improve the separation of this compound from other isomers or isobaric compounds.
In-source Fragmentation Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. This will favor the precursor ion and reduce the complexity of the MS1 spectrum.
Issue 3: Poor Peak Shape
Possible Cause Troubleshooting Step
Column Overloading Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) at a very low concentration (e.g., 0.005%) to the mobile phase can improve peak shape.[1]
Column Degradation Replace the analytical column with a new one.

Data Presentation

Table 1: Recommended Starting ESI Source Parameters for this compound Analysis
ParameterRecommended Value
Ionization ModePositive Electrospray Ionization (ESI+)
Ion Spray Voltage5500 V[1]
Heater Temperature600 °C[1]
Source Gas 1 (Nebulizer Gas)50 psi[1]
Source Gas 2 (Heater Gas)50 psi[1]
Curtain Gas40 psi[1]
Collision Gas (CAD)Medium[1]

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Table 2: Example Mobile Phase Composition for LC-MS/MS Analysis of Acylcarnitines
ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)
SolventWaterAcetonitrile
Acidifier0.1% Formic Acid[1]0.1% Formic Acid[1]
Additive2.5 mM Ammonium Acetate[1]2.5 mM Ammonium Acetate[1]
Ion-Pairing Agent0.005% Heptafluorobutyric Acid (HFBA)[1]0.005% Heptafluorobutyric Acid (HFBA)[1]

Experimental Protocols

Protocol 1: Sample Preparation with Butylation for this compound

This protocol is adapted from a general method for acylcarnitine analysis that is particularly beneficial for dicarboxylic species.[1]

  • Sample Extraction:

    • To 50 µL of plasma or tissue homogenate, add 500 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of 3 M butanolic HCl.

    • Incubate at 65°C for 15 minutes.

    • Evaporate the sample to dryness again under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Butylated this compound

This protocol is a representative method for the analysis of a broad range of acylcarnitines.[1]

  • Liquid Chromatography:

    • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1]

    • Column Temperature: 50°C[1]

    • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[1]

    • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[1]

    • Flow Rate: 0.5 mL/min[1]

    • Gradient:

      • 0-0.5 min: 100% A

      • 0.5-3.0 min: Linear gradient to 35% B

      • 3.0-6.0 min: Hold at 35% B

      • 6.0-9.7 min: Linear gradient to 60% B

      • 9.7-10.7 min: Linear gradient to 95% B

      • 10.7-11.2 min: Hold at 100% B

      • 11.2-18.5 min: Hold at 100% B (at 1.5 mL/min)

      • 18.5-22.5 min: Re-equilibrate at 100% A (at 0.5 mL/min)[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Butylated this compound: The precursor ion will be the [M+H]+ of the dibutyl ester of this compound. The product ion will be m/z 85. The exact precursor m/z will need to be calculated based on the chemical formula of the derivatized molecule.

    • Source Parameters: Use the starting parameters from Table 1 and optimize as needed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Tissue Homogenate Extraction Methanol Extraction Sample->Extraction Derivatization Butylation (3M Butanolic HCl) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC C18 Reversed-Phase Chromatography Reconstitution->LC MS Positive ESI-MS/MS (MRM Mode) LC->MS Data Data Acquisition (Precursor -> m/z 85) MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Weak or No Signal for This compound CheckDeriv Is Derivatization (Butylation) Performed? Start->CheckDeriv CheckESI Optimize ESI Source Parameters CheckDeriv->CheckESI Yes Derivatize Sample Derivatize Sample CheckDeriv->Derivatize Sample No CheckMP Review Mobile Phase Composition CheckESI->CheckMP CheckAdducts Investigate Adduct Formation CheckMP->CheckAdducts Success Signal Improved CheckAdducts->Success

Caption: Troubleshooting logic for weak this compound signal.

References

Addressing the instability of Adipoyl-L-carnitine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Adipoyl-L-carnitine during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological samples?

A1: The primary cause of instability is the hydrolysis of the ester bond linking the adipoyl group to L-carnitine. This reaction results in the formation of free L-carnitine and adipic acid. The rate of hydrolysis is influenced by several factors, including temperature, pH, and enzymatic activity.[1][2][3]

Q2: What is the recommended storage temperature for samples containing this compound?

A2: For long-term stability, it is recommended to store samples at -80°C.[1][4] Storage at -20°C is also acceptable for shorter durations, with studies showing stability for at least 330 days at -18°C.[2][3] Storage at room temperature or 4°C for extended periods is not recommended due to significant degradation.[2][3][5]

Q3: How does pH affect the stability of this compound?

A3: this compound, like other acylcarnitines, is more stable in neutral to slightly acidic conditions. Alkaline conditions (pH > 9) significantly accelerate the rate of hydrolysis. Therefore, it is crucial to control the pH of the sample matrix during collection, processing, and storage.

Q4: Can repeated freeze-thaw cycles impact the integrity of this compound?

A4: Yes, repeated freeze-thaw cycles can affect the stability of this compound. While some acylcarnitines have been shown to be stable for up to three freeze-thaw cycles, it is best practice to minimize the number of cycles to prevent potential degradation.[6] Aliquoting samples into smaller volumes for single use is highly recommended.

Q5: What type of sample and anticoagulant should I use for this compound analysis?

A5: Plasma is the routinely used sample for acylcarnitine analysis.[7] The choice of anticoagulant can influence the results. EDTA is a commonly used anticoagulant; however, concentrations of some acylcarnitines can be higher in EDTA whole blood compared to serum or other anticoagulated plasma.[4] It is important to be consistent with the choice of sample type and anticoagulant throughout a study.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound that may be related to sample stability.

Problem 1: Lower than expected concentrations of this compound.
Possible Cause Troubleshooting Steps
Sample Degradation due to Improper Storage Temperature - Verify that samples were consistently stored at -80°C. - Review the temperature logs for the storage freezer to identify any temperature fluctuations. - If long-term storage at -20°C or higher was necessary, consider that some degradation may have occurred.[2][3]
Hydrolysis due to High pH - Measure the pH of the sample matrix. - If the pH is alkaline, future sample collection should include buffering to a neutral or slightly acidic pH.
Enzymatic Degradation - Process samples as quickly as possible after collection to minimize the activity of acylcarnitine hydrolases. - Keep samples on ice during processing.
Repeated Freeze-Thaw Cycles - Check the sample handling records to determine the number of freeze-thaw cycles. - For future studies, aliquot samples into single-use vials to avoid repeated thawing and freezing.[6]
Problem 2: High variability in this compound concentrations across samples from the same cohort.
Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize the entire workflow from sample collection to analysis. This includes consistent timing for processing, centrifugation speeds, and storage conditions.[4] - Ensure all personnel are following the same protocol.
Different Anticoagulants or Sample Types Used - Confirm that the same anticoagulant and sample type (e.g., EDTA plasma) were used for all samples.[4] - If different types were used, this could be a significant source of variation.
Pre-analytical Dietary Influences - For clinical studies, ensure that subjects have adhered to any required fasting protocols, as food intake can alter acylcarnitine levels.[4]
Problem 3: Presence of interfering peaks in the chromatogram during LC-MS/MS analysis.
Possible Cause Troubleshooting Steps
Isobaric Contaminants - Utilize a robust chromatographic method that can separate this compound from its isomers and other isobaric compounds.[8] - Optimize the gradient and column chemistry for better resolution.
Matrix Effects - Employ a sample clean-up procedure, such as solid-phase extraction, to remove interfering substances from the sample matrix.[6] - Use a stable isotope-labeled internal standard for this compound to correct for matrix effects.
Contamination from Reagents or System - Run reagent blanks to check for contamination in the solvents and other reagents.[9] - Clean the LC system, including the injector and column, to remove any potential sources of contamination.

Data on Acylcarnitine Stability

The following tables summarize quantitative data on the stability of various acylcarnitines under different storage conditions. While specific data for this compound is limited, the stability of dicarboxylic and other acylcarnitines can provide valuable insights.

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS) Stored at 5°C

AcylcarnitineStability over 2 Years
Free Carnitine (C0) Increased
Short-Chain (C2, C3, C5) Decayed (some with linear correlation)
Dicarboxylic (C5DC) Unstable
Medium-Chain (C8, C10, C12) Decayed (some with linear correlation)
Long-Chain (C14, C16, C18) More stable than short-chain, but still showed decay
(Data adapted from a study on the stability of metabolites in stored dried blood spots)[1]

Table 2: Stability of Acylcarnitines in Plasma after Storage and Freeze-Thaw Cycles

AcylcarnitineAfter 8 hours at Room Temp. (% decrease)After 1 week at -20°C (% decrease)After 3 Freeze-Thaw Cycles
Acetylcarnitine (C2) 5.97.4Stable
Octanoylcarnitine (C8) 6.411.4Stable
Palmitoylcarnitine (C16) StableStableStable
(Data from a study on the quantification of plasma carnitine and acylcarnitines)[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

Objective: To determine the stability of this compound in plasma under different storage temperatures and durations.

Methodology:

  • Sample Preparation:

    • Pool human plasma from healthy volunteers.

    • Spike the pooled plasma with a known concentration of this compound.

    • Aliquot the spiked plasma into multiple cryovials.

  • Storage Conditions:

    • Baseline (T=0): Analyze a set of aliquots immediately.

    • Room Temperature: Store aliquots at 20-25°C and analyze at 2, 4, 8, and 24 hours.

    • Refrigerated: Store aliquots at 4°C and analyze at 24, 48, 72 hours, and 1 week.

    • -20°C: Store aliquots at -20°C and analyze at 1 week, 1 month, 3 months, and 6 months.

    • -80°C: Store aliquots at -80°C and analyze at 1, 3, 6, 12, and 24 months.

  • Freeze-Thaw Stability:

    • Freeze a set of aliquots at -80°C.

    • Subject the aliquots to one, two, three, and five freeze-thaw cycles. A freeze-thaw cycle consists of freezing at -80°C for at least 24 hours followed by thawing at room temperature.

    • Analyze the samples after each cycle.

  • Analytical Method:

    • Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.

    • Include a stable isotope-labeled internal standard for this compound to ensure accuracy.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the baseline concentration.

    • Plot the degradation curves for each storage condition.

Visualizations

cluster_storage Sample Storage cluster_degradation Degradation Pathway cluster_factors Influencing Factors Sample Sample Room_Temp Room Temperature (Hours) Sample->Room_Temp Increased Degradation Fridge 4°C (Days) Sample->Fridge Moderate Degradation Freezer_20 -20°C (Weeks/Months) Sample->Freezer_20 Slow Degradation Freezer_80 -80°C (Months/Years) Sample->Freezer_80 Optimal Stability Adipoyl_Carnitine This compound Hydrolysis Hydrolysis Adipoyl_Carnitine->Hydrolysis Free_Carnitine Free L-carnitine Hydrolysis->Free_Carnitine Adipic_Acid Adipic Acid Hydrolysis->Adipic_Acid Temperature Temperature Temperature->Hydrolysis pH pH pH->Hydrolysis Enzymes Enzymes Enzymes->Hydrolysis

Caption: Factors influencing the degradation of this compound during storage.

Start Sample Collection Process Immediate Processing (Centrifugation on ice) Start->Process Minimize enzymatic activity Aliquot Aliquot into Single-Use Vials Process->Aliquot Avoid freeze-thaw cycles Store Store at -80°C Aliquot->Store Ensure long-term stability Analyze LC-MS/MS Analysis Store->Analyze End Reliable Data Analyze->End

Caption: Recommended workflow for handling samples for this compound analysis.

References

Method validation for Adipoyl-L-carnitine analysis according to regulatory guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for Adipoyl-L-carnitine analysis, adhering to regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: Which regulatory guidelines should be followed for the validation of an analytical method for this compound?

A1: For bioanalytical method validation, the harmonized ICH M10 guideline is the primary document to follow.[1][2][3][4][5] This guideline has been adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that a single set of validation standards can be applied globally. The objective of this guideline is to ensure the quality and consistency of bioanalytical data to support regulatory decisions.

Q2: What are the key validation parameters to be assessed for an this compound bioanalytical method?

A2: According to the ICH M10 guideline, a full validation for a chromatographic method, such as LC-MS/MS, should include the assessment of the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.

  • Carry-over: The appearance of the analyte signal in a blank sample following the analysis of a high-concentration sample.

  • Dilution Integrity: The assessment of whether a sample can be diluted without affecting the accuracy of the measured concentration.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions.

Q3: What is a suitable internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, This compound-(N-methyl-d3) is commercially available and would be the most appropriate choice. Using a SIL-IS is crucial for compensating for variability during sample preparation and for mitigating matrix effects, thereby improving the accuracy and precision of the quantification.

Q4: How should the stability of this compound be evaluated?

A4: The stability of this compound must be assessed in the biological matrix (e.g., plasma, urine) under various conditions that mimic the sample lifecycle. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.

  • Stock Solution and Working Solution Stability: Confirm the stability of the analyte in the solvent used to prepare the calibration standards and quality control (QC) samples.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can also be performed to understand the degradation pathways of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interaction of the analyte with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of this compound. 4. Column Degradation: Loss of stationary phase or contamination.1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a suitable ionic strength or a different column chemistry. Consider adding a small amount of an ion-pairing agent. 3. Adjust the mobile phase pH to ensure consistent ionization of the analyte. 4. Flush the column with a strong solvent or replace the column.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in extraction efficiency. 2. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler is recommended. 2. Use a stable isotope-labeled internal standard (this compound-d3). Optimize the chromatographic separation to avoid co-elution with interfering matrix components. Consider a more rigorous sample clean-up procedure. 3. Perform system suitability tests before each run to ensure the instrument is performing optimally.
Low Signal Intensity or Inability to Reach Required LLOQ 1. Suboptimal MS Parameters: Incorrect ionization source settings, collision energy, or other MS parameters. 2. Poor Extraction Recovery: Inefficient extraction of this compound from the matrix. 3. Ion Suppression: Significant signal suppression due to matrix components.1. Optimize MS parameters (e.g., capillary voltage, gas flows, collision energy) using an this compound standard solution. 2. Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to improve recovery. 3. Improve chromatographic separation to move the analyte peak away from regions of high ion suppression. Enhance the sample clean-up process to remove interfering components.
Carry-over 1. Adsorption of Analyte: this compound may adsorb to components of the LC system (e.g., injector, tubing, column). 2. Insufficient Needle Wash: The autosampler wash procedure may not be adequate to remove all traces of the analyte from the injection needle.1. Use a stronger needle wash solution. Increase the volume and/or number of washes between injections. 2. Optimize the wash procedure by using a combination of organic and aqueous solvents, potentially with an acid or base modifier.
Inconsistent Retention Time 1. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components. 2. Column Temperature Fluctuations: Inadequate column temperature control. 3. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.1. Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated before the first injection of a batch.

Data Presentation: Representative Method Validation Parameters

The following tables summarize typical acceptance criteria and representative data for the validation of an LC-MS/MS method for acylcarnitine analysis, which can be adapted for this compound.

Table 1: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy The mean concentration of QC samples at each level should be within ±15% of the nominal value.
Precision The coefficient of variation (CV) for QC samples at each level should not exceed 15%.
LLOQ The analyte response should be at least 5 times the response of the blank. Accuracy and precision should be within 20%.
Matrix Factor The CV of the IS-normalized matrix factor should not exceed 15% in at least 6 lots of matrix.
Stability The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.

Table 2: Representative Precision and Accuracy Data for Acylcarnitine Analysis

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Dicarboxylic Acylcarnitine (C6-DC) LLOQ1.08.5105.29.8103.5
Low QC3.06.2102.17.5101.8
Mid QC50.04.598.75.899.2
High QC80.03.8101.54.9100.9
Data is representative and based on published methods for dicarboxylic acylcarnitines. Actual results for this compound may vary.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for the instrument and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or urine in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d3 in 50% methanol).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. Hydrophilic interaction liquid chromatography (HILIC) can also be considered for better retention of polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MS/MS Transitions (Example):

    • This compound: Precursor ion (Q1) m/z 304.2 -> Product ion (Q3) m/z 85.1

    • This compound-d3 (IS): Precursor ion (Q1) m/z 307.2 -> Product ion (Q3) m/z 85.1 (Note: These transitions should be confirmed and optimized on the specific instrument.)

Mandatory Visualization

Caption: Workflow for Bioanalytical Method Validation of this compound.

References

Improving the recovery of Adipoyl-L-carnitine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Adipoyl-L-carnitine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery during SPE challenging?

This compound is a dicarboxylic acylcarnitine, specifically an adipic acid ester of carnitine.[1] It is classified as a medium-chain acylcarnitine.[1] Its recovery during solid-phase extraction can be challenging due to its unique chemical structure, which includes two carboxylic acid groups and a quaternary ammonium (B1175870) group. This zwitterionic nature at certain pH values can lead to unpredictable interactions with SPE sorbents, potentially causing low or inconsistent recovery.

Q2: What is the most suitable type of SPE sorbent for this compound extraction?

A mixed-mode solid-phase extraction (SPE) sorbent is highly recommended for the efficient extraction of this compound and other dicarboxylic acylcarnitines.[2] These sorbents typically combine reversed-phase and strong cation-exchange functionalities. This dual retention mechanism allows for the effective capture of the molecule through both hydrophobic interactions with the acyl chain and ionic interactions with the positively charged quaternary amine of the carnitine moiety.

Q3: What are the critical factors influencing the recovery of this compound during SPE?

Several factors can significantly impact the recovery of this compound during SPE. These include:

  • pH of the sample and solutions: The pH plays a crucial role in the ionization state of this compound's carboxylic acid groups. Adjusting the pH is essential for ensuring proper retention on and elution from the SPE sorbent.[3][4]

  • Choice of SPE sorbent: As mentioned, a mixed-mode sorbent is generally preferred. The specific chemistry of the sorbent will influence retention and elution characteristics.

  • Composition of wash and elution solvents: The polarity and ionic strength of the wash and elution solvents must be carefully optimized to remove interferences without prematurely eluting the analyte, and then to effectively desorb the analyte.

  • Sample loading flow rate: A slower flow rate during sample loading allows for sufficient interaction between this compound and the sorbent, leading to better retention.

  • Potential for hydrolysis: Acylcarnitines can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.

Troubleshooting Guide

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Retention on SPE Sorbent 1. Verify Sample pH: Ensure the sample pH is adjusted to a range where the quaternary amine is protonated (positively charged) to facilitate strong interaction with the cation-exchange functionality of the sorbent. A pH around 4-5 is a good starting point. 2. Decrease Sample Loading Flow Rate: A slower flow rate (e.g., 0.5-1 mL/min) increases the residence time of the sample on the sorbent, allowing for more effective binding. 3. Evaluate Sorbent Choice: Confirm that a mixed-mode sorbent with both reversed-phase and strong cation-exchange properties is being used. If recovery remains low, consider a sorbent with a higher ion-exchange capacity.
Premature Elution During Washing Step 1. Optimize Wash Solvent Composition: The wash solvent should be strong enough to remove interferences but not so strong as to elute this compound. Avoid high concentrations of organic solvents or buffers that could disrupt the ionic interaction. A wash with a mild organic solvent (e.g., 5-10% methanol (B129727) in water) followed by a low ionic strength acidic buffer is a common strategy. 2. Adjust Wash Solvent pH: Maintain the pH of the wash solvent in a range that keeps this compound charged and bound to the sorbent.
Incomplete Elution from SPE Sorbent 1. Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt both the hydrophobic and ionic interactions. This is typically achieved with a basic solution containing a high percentage of organic solvent (e.g., 5% ammonium hydroxide (B78521) in 90% methanol). The high pH neutralizes the positive charge on the carnitine moiety, releasing it from the cation-exchange sorbent. 2. Increase Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely desorb the analyte from the sorbent. Try increasing the elution volume in increments. 3. Allow for Soak Time: After applying the elution solvent, allow it to soak in the sorbent bed for a few minutes before applying vacuum or positive pressure. This can improve the efficiency of desorption.
Analyte Degradation (Hydrolysis) 1. Control pH and Temperature: Acylcarnitines can hydrolyze to L-carnitine under strong acidic or basic conditions, especially at elevated temperatures. Prepare samples and perform the extraction at room temperature or on ice. Minimize the time the sample is exposed to harsh pH conditions. 2. Analyze for L-carnitine: To confirm hydrolysis, analyze the eluate for the presence of L-carnitine, which would be elevated if this compound is degrading.
High Variability in Recovery
Potential Cause Troubleshooting Steps
Inconsistent SPE Cartridge/Well Performance 1. Ensure Proper Conditioning and Equilibration: Inconsistent wetting of the sorbent bed can lead to variable flow rates and recoveries. Ensure all cartridges or wells are properly conditioned with methanol (or another suitable organic solvent) and then equilibrated with the loading buffer. 2. Avoid Drying of the Sorbent Bed: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent results.
Variable Sample Matrix Effects 1. Optimize Sample Pre-treatment: For complex matrices like plasma, protein precipitation prior to SPE is crucial. Ensure the protein precipitation step is consistent for all samples. 2. Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variability in extraction efficiency and matrix effects.

Experimental Protocols

Recommended Protocol for Solid-Phase Extraction of this compound from Human Plasma

This protocol is adapted from established methods for the analysis of dicarboxylic acylcarnitines and is designed to serve as a starting point for optimization.

1. Sample Pre-treatment (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol containing a suitable stable isotope-labeled internal standard for this compound.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a flow rate of approximately 0.5-1 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of 10% methanol in water.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in 90% methanol into a clean collection tube. A second elution with another 0.5-1 mL may improve recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 30°C. Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Quantitative Data Summary

While specific recovery data for this compound is not extensively published, methods for other dicarboxylic acylcarnitines using similar mixed-mode SPE protocols report high and reproducible recoveries.

Acylcarnitine Type SPE Method Reported Mean Recovery (%) Reference
Dicarboxylic AcylcarnitinesMixed-Mode Cation Exchange>90%
Various AcylcarnitinesOnline Cation Exchange SPE98-105%

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Methanol + Internal Standard) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant load 3. Sample Loading supernatant->load Load onto SPE cartridge condition 1. Conditioning (Methanol) equilibrate 2. Equilibration (Acidified Water) condition->equilibrate equilibrate->load wash 4. Washing (Aqueous & Mild Organic) load->wash dry 5. Drying wash->dry elute 6. Elution (Basic Methanol) dry->elute evap Evaporation elute->evap Collect Eluate reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Low_Recovery_Troubleshooting start Low Recovery of This compound check_retention Check Analyte in Flow-through/Wash Fractions start->check_retention check_elution Analyte NOT in Flow-through/Wash check_retention->check_elution Analyte Absent incomplete_retention Problem: Incomplete Retention check_retention->incomplete_retention Analyte Present incomplete_elution Problem: Incomplete Elution check_elution->incomplete_elution Analyte retained on column premature_elution Problem: Premature Elution incomplete_retention->premature_elution If analyte in wash degradation Consider Analyte Degradation (Hydrolysis) incomplete_elution->degradation

References

Minimizing in-source fragmentation of Adipoyl-L-carnitine in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Adipoyl-L-carnitine and other dicarboxylic acylcarnitines using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and minimize in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation

In-source fragmentation (ISF) is a common challenge in the ESI-MS analysis of thermally labile molecules like acylcarnitines. This phenomenon occurs in the ion source, prior to the mass analyzer, and can lead to an underestimation of the precursor ion and an overestimation of fragment ions, compromising quantitative accuracy.[1] The primary contributors to ISF are elevated source temperatures and high cone (or declustering/fragmentor) voltages.[1]

Problem: Low intensity of the protonated molecule [M+H]+ for this compound and a high abundance of a fragment at m/z 85.

Cause: This is a classic indicator of in-source fragmentation. Acylcarnitines characteristically produce a prominent fragment ion at m/z 85, corresponding to the butenoyl-L-carnitine moiety, upon collision-induced dissociation.[2][3] When this fragmentation occurs in the source, the abundance of the intended precursor ion is diminished.

Solutions:

  • Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage): This is one of the most critical parameters for controlling ISF. A higher cone voltage increases the kinetic energy of the ions, leading to more collisions and fragmentation.[4]

    • Recommendation: Start with a low cone voltage (e.g., 10-20 V) and gradually increase it while monitoring the intensity of the [M+H]+ ion and the m/z 85 fragment. The optimal voltage will maximize the precursor ion signal while keeping the fragment ion signal at a minimum.

  • Reduce Ion Source Temperature: Higher source temperatures can provide enough thermal energy to induce fragmentation of labile molecules.[1]

    • Recommendation: Set the ion source temperature to the lowest value that still allows for efficient desolvation. A starting point of 120-140°C is often suitable for acylcarnitine analysis.[5]

  • Adjust Desolvation Gas Temperature and Flow Rate: While a high desolvation gas temperature is necessary for efficient solvent evaporation, an excessively high temperature can contribute to the thermal degradation of the analyte.

    • Recommendation: Optimize the desolvation gas temperature and flow rate to ensure complete desolvation without causing unnecessary thermal stress on the this compound molecules. A higher flow rate can sometimes compensate for a lower temperature.

  • Consider Mobile Phase Composition: The choice of solvent and additives can influence ionization efficiency and ion stability.

    • Recommendation: Using methanol-based mobile phases with a low concentration of formic acid (e.g., 0.1%) is common for positive mode ESI of acylcarnitines. In some cases, ammonium (B1175870) formate (B1220265) can improve the stability of the protonated molecule.

Summary of Recommended ESI-MS Parameters for Minimizing ISF of Acylcarnitines
ParameterRecommended Starting RangeRationale
Ionization Mode Positive ESIAcylcarnitines readily form [M+H]+ ions.
Capillary Voltage 1.5 - 3.5 kVOptimize for stable spray and maximum ion current.
Cone Voltage 10 - 40 VLower values reduce in-source fragmentation.[4]
Ion Source Temp. 120 - 150 °CLower temperatures minimize thermal degradation.[5]
Desolvation Gas Temp. 350 - 500 °CBalance efficient desolvation with minimal thermal stress.
Desolvation Gas Flow 600 - 1000 L/hHigh flow can aid desolvation at lower temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: Why is in-source fragmentation a particular concern for this compound?

This compound is a dicarboxylic acylcarnitine. The ester linkage between the adipoyl moiety and the carnitine is susceptible to cleavage upon energetic collisions or thermal stress in the ESI source. This leads to the characteristic fragmentation pattern of acylcarnitines, which can interfere with accurate quantification of the intact molecule.

Q2: I am still observing significant fragmentation even after lowering the cone voltage and source temperature. What else can I try?

If significant fragmentation persists, consider the following:

  • Sample Preparation: Ensure that the sample is free from contaminants that might suppress the ionization of this compound or promote adduct formation.

  • Derivatization: For dicarboxylic acylcarnitines, butylation (esterification of the carboxyl groups with butanol) can improve ionization efficiency and may alter the fragmentation pathway, potentially leading to a more stable molecular ion.[2]

  • LC Method: Ensure that the chromatography is providing good peak shape and resolution. Poor chromatography can lead to a diffuse analyte band entering the mass spectrometer, which can affect ionization efficiency.

Q3: Can I use the m/z 85 fragment for quantification?

While the m/z 85 fragment is a characteristic product ion for all acylcarnitines, using it for quantification in a precursor ion scan or MRM experiment where the precursor is the intact this compound is the standard approach. Quantifying the in-source fragment directly can be misleading as its intensity is not solely a function of concentration but also of the variable in-source conditions. For robust and accurate quantification, it is crucial to optimize conditions to maximize the signal of the intact precursor ion.

Q4: How does the choice of mobile phase additive affect fragmentation?

Additives like formic acid provide protons to facilitate the formation of [M+H]+. However, strong ion-pairing agents like trifluoroacetic acid (TFA) should generally be avoided as they can suppress the ESI signal in positive ion mode. The concentration of the additive should also be optimized (typically 0.1%) as higher concentrations do not always lead to a better signal and can affect the source conditions.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma
  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound
  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: Monitor the transition from the [M+H]+ of this compound to the characteristic product ion m/z 85. The specific precursor m/z for this compound should be calculated based on its chemical formula.

Visualizations

In_Source_Fragmentation_Pathway cluster_source ESI Source cluster_ms Mass Analyzer Analyte This compound in Droplet Protonated [M+H]+ Analyte->Protonated Desolvation & Ionization Fragment Fragment Ion (m/z 85) Protonated->Fragment High Cone Voltage / High Temperature Detected_Precursor Detected [M+H]+ Protonated->Detected_Precursor Transfer to MS Detected_Fragment Detected Fragment Fragment->Detected_Fragment Transfer to MS Troubleshooting_Workflow Start High In-Source Fragmentation Observed (Low [M+H]+, High m/z 85) Step1 Decrease Cone Voltage (e.g., to 10-20 V) Start->Step1 Check1 Fragmentation Still High? Step1->Check1 Step2 Lower Ion Source Temperature (e.g., to 120-140 °C) Check2 Still High? Step2->Check2 Step3 Optimize Desolvation Gas (Temperature and Flow) Check3 Still High? Step3->Check3 Step4 Consider Derivatization (Butylation for Dicarboxylics) End Fragmentation Minimized Step4->End Check1->Step2 Yes Check1->End No Check2->Step3 Yes Check2->End No Check3->Step4 Yes Check3->End No

References

Selection of an appropriate internal standard for Adipoyl-L-carnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Adipoyl-L-carnitine, a key dicarboxylic acylcarnitine. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for this compound analysis?

A1: The gold standard is a stable isotope-labeled version of the analyte itself. For this compound, the ideal internal standard is This compound-[13C, d3] hydrochloride . This standard co-elutes with the analyte and experiences similar ionization and fragmentation, ensuring the most accurate correction for matrix effects and variations in sample processing.

Q2: Why is a stable isotope-labeled internal standard preferred over other types of internal standards?

A2: A stable isotope-labeled (SIL) internal standard is considered the most suitable for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte, leading to the same behavior during sample extraction, derivatization, and chromatographic separation.

  • Correction for Matrix Effects: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source as the analyte, providing accurate correction for matrix effects.

  • Improved Precision and Accuracy: By mimicking the analyte's behavior throughout the analytical process, it corrects for variations at each step, leading to higher precision and accuracy in quantification.

Q3: What if a stable isotope-labeled this compound is not available? What are the alternatives?

A3: While strongly recommended, if a stable isotope-labeled this compound is unavailable, the next best option is a stable isotope-labeled dicarboxylic acylcarnitine with a similar chain length. If that is also not available, a long-chain mono-acylcarnitine stable isotope-labeled internal standard could be used, but with the understanding that the accuracy might be compromised. The chosen alternative should have a retention time as close as possible to this compound.

Q4: Is derivatization necessary for this compound analysis?

A4: Yes, derivatization is highly recommended for dicarboxylic acylcarnitines like this compound. Butylation, the process of converting the carboxylic acid groups to butyl esters, significantly increases the ionization efficiency in the mass spectrometer, leading to improved sensitivity.[1]

Experimental Protocol: Quantitative Analysis of this compound in Plasma

This protocol outlines a typical LC-MS/MS workflow for the quantification of this compound in plasma using a stable isotope-labeled internal standard.

Sample Preparation
  • Protein Precipitation:

    • To 50 µL of plasma sample, add 200 µL of ice-cold methanol (B129727) containing the internal standard, this compound-[13C, d3] hydrochloride.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Butylation)
  • Reagent Preparation: Prepare a fresh solution of 3N HCl in n-butanol.

  • Reaction:

    • Add 100 µL of 3N HCl in n-butanol to the dried sample residue.

    • Seal the tube and incubate at 65°C for 20 minutes.

  • Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A: 5% Solvent B).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high aqueous phase and ramp up to a high organic phase to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following table summarizes the calculated precursor and product ions for butylated this compound and its internal standard.

CompoundDerivatizationPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
This compoundDi-butyl ester402.2985.03
This compound-[13C, d3]Di-butyl ester406.3085.03

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound 1. Incomplete protein precipitation. 2. Inefficient derivatization. 3. Suboptimal MS parameters. 4. Analyte degradation.1. Ensure methanol is ice-cold and vortexing is thorough. 2. Use freshly prepared derivatization reagent. Ensure complete dryness before and after derivatization. Consider optimizing incubation time and temperature. 3. Infuse the derivatized standard to optimize source and collision energy parameters. 4. Process samples promptly and store at -80°C if not analyzed immediately.
Poor Peak Shape 1. Column degradation. 2. Inappropriate mobile phase. 3. Sample solvent mismatch with mobile phase.1. Replace the column with a new one. 2. Ensure mobile phases are correctly prepared and fresh. 3. Reconstitute the final sample in a solvent with a composition similar to the initial mobile phase.
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects. 3. Internal standard not added correctly.1. Ensure precise and consistent pipetting and timing for all steps. 2. While the SIL-IS corrects for most matrix effects, severe suppression may still be an issue. Dilute the sample if necessary. 3. Ensure the internal standard is added to all samples, standards, and blanks at the beginning of the sample preparation process.
Incomplete Derivatization of Dicarboxylic Acid 1. Presence of water in the reaction. 2. Derivatization reagent has degraded.1. Ensure the sample is completely dry before adding the butylation reagent. 2. Prepare the HCl in n-butanol reagent fresh daily.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add IS & Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Dry Down supernatant->dry_down1 add_reagent Add Butylation Reagent dry_down1->add_reagent incubate Incubate add_reagent->incubate dry_down2 Dry Down incubate->dry_down2 reconstitute Reconstitute dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_system_issues System/Method Issues cluster_analyte_issues Analyte-Specific Problems start Low/No Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok Yes is_low IS Signal Low/Absent check_is->is_low No analyte_issue Analyte-Specific Issue is_ok->analyte_issue check_ms Check MS Parameters is_low->check_ms degradation Analyte Degradation analyte_issue->degradation derivatization Incomplete Derivatization analyte_issue->derivatization check_lc Check LC System check_ms->check_lc check_prep Review Sample Prep check_lc->check_prep

Caption: Troubleshooting logic for low or no signal.

References

Dealing with isobaric interference in the analysis of Adipoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Adipoyl-L-carnitine. It specifically addresses the challenges posed by isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by low-resolution mass spectrometry alone. In the analysis of this compound, the most common isobaric interferent is 3-methylglutaryl-L-carnitine. Both compounds have the same chemical formula (C13H23NO6) and a monoisotopic mass of 290.1598 Da.[1][2][3] This interference can lead to inaccurate quantification and misinterpretation of results.

Q2: Why is it crucial to differentiate this compound from its isobars?

Q3: What are the primary analytical techniques to resolve isobaric interference between this compound and its isobars?

A3: The most effective technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation, typically using a reversed-phase column, allows for the physical separation of the isobars based on their different polarities before they enter the mass spectrometer. This results in distinct retention times for each compound, enabling their individual detection and quantification. While direct infusion mass spectrometry is a rapid screening method for acylcarnitines, it cannot distinguish between isobaric species.

Q4: Can derivatization help in resolving isobaric interference?

A4: Yes, derivatization can be a useful strategy. For dicarboxylic acylcarnitines like this compound, derivatization of both carboxyl groups (e.g., through butylation) can create a mass difference between them and monocarboxylic isobars. This is because dicarboxylic acylcarnitines will incorporate two butyl groups, while a monocarboxylic isomer would only incorporate one, leading to different m/z values for their butylated forms.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Co-elution of this compound and an interfering peak with the same m/z. Isobaric interference from 3-methylglutaryl-L-carnitine or other isomers.1. Optimize Chromatography: Modify the LC gradient, mobile phase composition, or column chemistry to improve separation. A shallower gradient or a column with a different stationary phase (e.g., C18) can enhance resolution. 2. Confirm Peak Identity: Use a certified reference standard for 3-methylglutaryl-L-carnitine to confirm its retention time and co-elution with the interfering peak.
Poor peak shape (tailing) for this compound. 1. Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the quaternary amine of carnitine. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Column Contamination: Buildup of matrix components on the column frit or stationary phase.1. Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (B128534) (TEA), or use a buffered mobile phase (e.g., ammonium (B1175870) formate) to mask silanol interactions. 2. Sample Dilution: Reduce the concentration of the injected sample. 3. Column Maintenance: Backflush the column or use a guard column to protect the analytical column from contamination.
Inaccurate quantification of this compound. 1. Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte. 2. Incomplete Resolution of Isobars: Even with chromatography, partial co-elution can lead to an overestimation of the this compound concentration.1. Use of Internal Standards: Employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 2. Sample Preparation: Utilize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 3. Method Validation: Ensure the chromatographic method provides baseline separation of the isobars.
Low signal intensity for this compound. 1. Suboptimal MS/MS parameters: Incorrect collision energy or precursor/product ion selection. 2. Inefficient Ionization: The inherent chemical properties of the molecule may lead to poor ionization efficiency.1. MS/MS Optimization: Infuse a pure standard of this compound to optimize collision energy and confirm the most intense and specific product ions. The most common product ion for acylcarnitines is m/z 85. 2. Derivatization: As mentioned in the FAQs, derivatization (e.g., butylation) can improve the ionization efficiency of dicarboxylic acylcarnitines.

Quantitative Data Summary

The following table provides a comparison of the key mass spectrometry parameters for this compound and its primary isobar, 3-methylglutaryl-L-carnitine. Retention times can vary based on the specific LC system and conditions.

Compound Chemical Formula Monoisotopic Mass (Da) Precursor Ion (m/z) Primary Product Ion (m/z) Example Retention Time (min) *
This compoundC13H23NO6290.1598290.285.1~8.5
3-Methylglutaryl-L-carnitineC13H23NO6290.1598290.285.1~8.2

Note: Retention times are approximate and based on a typical C18 reversed-phase LC method. Actual retention times will vary depending on the specific chromatographic conditions.

Experimental Protocols

Sample Preparation for Plasma or Serum
  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of cold methanol (B129727) containing a suitable stable isotope-labeled internal standard for this compound.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for Separation of this compound and 3-Methylglutaryl-L-carnitine

This protocol is adapted from a published method for the separation of isomeric acylcarnitines.

  • Liquid Chromatography:

    • Column: Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0-1 min: 2% B

      • 1-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 2% B

      • 12.1-15 min: Re-equilibrate at 2% B

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound and 3-Methylglutaryl-L-carnitine: 290.2 → 85.1.

    • Collision Energy: Optimize by infusing a pure standard, typically in the range of 20-30 eV.

    • Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_isobars Isobaric Compounds Sample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation of Isobars) Reconstitution->LC Injection MS Mass Spectrometry (Detection and Quantification) LC->MS Adipoyl This compound LC->Adipoyl Methylglutaryl 3-Methylglutaryl-L-carnitine LC->Methylglutaryl Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of isobaric acylcarnitines.

metabolic_pathways cluster_adipic Adipic Acid Metabolism cluster_leucine Leucine Catabolism cluster_analysis Analytical Challenge AdipicAcid Adipic Acid AdipoylCoA Adipoyl-CoA AdipicAcid->AdipoylCoA AdipoylCarnitine This compound AdipoylCoA->AdipoylCarnitine CPT/CAT IsobaricInterference Isobaric Interference (m/z = 290.16) AdipoylCarnitine->IsobaricInterference Leucine Leucine HMGCoA HMG-CoA Leucine->HMGCoA MethylglutaconylCoA 3-Methylglutaconyl-CoA HMGCoA->MethylglutaconylCoA MethylglutarylCoA 3-Methylglutaryl-CoA MethylglutaconylCoA->MethylglutarylCoA MethylglutarylCarnitine 3-Methylglutaryl-L-carnitine MethylglutarylCoA->MethylglutarylCarnitine CPT/CAT MethylglutarylCarnitine->IsobaricInterference

Caption: Metabolic origins of this compound and 3-methylglutaryl-L-carnitine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Adipoyl-L-Carnitine and Other Dicarboxylic Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dicarboxylic Acylcarnitine Performance with Supporting Experimental Data

Dicarboxylic acylcarnitines are emerging as significant biomarkers and potential therapeutic agents in the landscape of metabolic research. Their role in cellular energy homeostasis, particularly in the context of fatty acid oxidation, positions them as molecules of interest for understanding and potentially treating a range of metabolic disorders. This guide provides a comparative overview of the biological activity of Adipoyl-L-carnitine against other common dicarboxylic acylcarnitines, supported by established experimental methodologies.

Introduction to Dicarboxylic Acylcarnitines

Dicarboxylic acylcarnitines are esters of L-carnitine and dicarboxylic acids. They are primarily formed through the ω-oxidation of fatty acids, an alternative pathway to the more common β-oxidation. When β-oxidation is impaired, due to genetic defects or metabolic stress, the ω-oxidation pathway becomes more active, leading to an accumulation of dicarboxylic acids that are subsequently conjugated with L-carnitine.[1] This guide will focus on this compound (C6-DC), a medium-chain dicarboxylic acylcarnitine, and compare its known and inferred biological activities with other dicarboxylic acylcarnitines of varying chain lengths.

Comparative Biological Activity

While direct comparative studies on the biological activity of this compound versus other dicarboxylic acylcarnitines are limited, we can infer their relative activities based on their structure and the known functions of the enzymes and transporters they interact with. The primary areas of comparison include their interaction with key enzymes of fatty acid metabolism, their transport into cells and mitochondria, and their potential effects on cellular signaling pathways.

Interaction with Carnitine Acyltransferases

The formation and metabolism of acylcarnitines are catalyzed by a family of enzymes known as carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine O-Acetyltransferase (CrAT). The substrate specificity of these enzymes is dependent on the acyl chain length.

Dicarboxylic AcylcarnitineInferred CPT1/CPT2/CrAT InteractionSupporting Evidence/Inference
This compound (C6-DC) Moderate substrate for CPT2 and potentially CrAT. Less likely to be a primary substrate for CPT1, which has higher affinity for long-chain fatty acids.Adipic acid is a six-carbon dicarboxylic acid. CPT2 and CrAT are known to handle medium and short-chain acyl groups.[2]
Suberoyl-L-carnitine (C8-DC) Likely a substrate for CPT2. Its longer chain length compared to this compound may result in a higher affinity for CPT2.Medium-chain acyl-CoAs are known substrates for CPT2.
Sebacoyl-L-carnitine (C10-DC) Expected to be a good substrate for CPT2.CPT2 has a broad specificity for medium to long-chain acylcarnitines.
Dodecanedioyl-L-carnitine (C12-DC) Strong substrate for CPT2, with potential for some interaction with CPT1 due to its longer chain length.Long-chain dicarboxylic acylcarnitines are recognized by the carnitine transport system.

Table 1: Inferred Interaction of Dicarboxylic Acylcarnitines with Carnitine Acyltransferases.

Cellular and Mitochondrial Transport

The transport of acylcarnitines across cellular and mitochondrial membranes is crucial for their metabolic function. The primary transporter for carnitine and its esters at the plasma membrane is the Organic Cation/Carnitine Transporter 2 (OCTN2). Within the mitochondria, the Carnitine-Acylcarnitine Translocase (CACT) facilitates the transport of acylcarnitines across the inner mitochondrial membrane.

Dicarboxylic AcylcarnitineInferred Transport Efficiency (OCTN2 & CACT)Supporting Evidence/Inference
This compound (C6-DC) Expected to be a substrate for both OCTN2 and CACT.OCTN2 and CACT transport a wide range of acylcarnitines. The efficiency for medium-chain dicarboxylics may be lower than for long-chain monocarboxylic acylcarnitines.
Suberoyl-L-carnitine (C8-DC) Likely transported by OCTN2 and CACT.Similar to other medium-chain acylcarnitines.
Sebacoyl-L-carnitine (C10-DC) Expected to be transported by OCTN2 and CACT.The affinity may increase with chain length up to a certain point.
Dodecanedioyl-L-carnitine (C12-DC) Expected to be a good substrate for both transporters.Longer chain acylcarnitines are generally well-recognized by the carnitine transport machinery.

Table 2: Inferred Transport Characteristics of Dicarboxylic Acylcarnitines.

Effects on Cellular Signaling

Recent research suggests that acylcarnitines are not merely metabolic intermediates but can also act as signaling molecules, particularly in inflammatory pathways.

Dicarboxylic AcylcarnitinePotential Signaling EffectsSupporting Evidence/Inference
This compound (C6-DC) May have modest pro-inflammatory effects, though likely less potent than longer-chain acylcarnitines.The pro-inflammatory effects of acylcarnitines appear to be chain length-dependent, with longer chains showing greater activity.[3]
Suberoyl-L-carnitine (C8-DC) Potential for pro-inflammatory signaling.Medium-chain acylcarnitines have been implicated in activating inflammatory pathways.[3]
Sebacoyl-L-carnitine (C10-DC) May exhibit more pronounced pro-inflammatory effects compared to shorter-chain dicarboxylic acylcarnitines.The longer acyl chain could enhance interaction with signaling receptors.
Dodecanedioyl-L-carnitine (C12-DC) Likely to have significant pro-inflammatory potential.Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[3]

Table 3: Potential Signaling Roles of Dicarboxylic Acylcarnitines.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Enzyme Kinetics Assay for Carnitine Palmitoyltransferase II (CPT2)

Objective: To determine the kinetic parameters (Km and Vmax) of CPT2 for various dicarboxylic acylcarnitines.

Materials:

  • Isolated mitochondria or recombinant CPT2 enzyme.

  • Dicarboxylic acylcarnitine substrates (this compound, Suberoyl-L-carnitine, etc.).

  • Coenzyme A (CoA).

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., 120 mM KCl, 20 mM HEPES, pH 7.4), isolated mitochondria or recombinant CPT2, and varying concentrations of the dicarboxylic acylcarnitine substrate.

  • Initiate the reaction by adding CoA.

  • The CPT2-catalyzed reaction releases free L-carnitine and forms the corresponding dicarboxylyl-CoA. The forward reaction can be measured by coupling the release of CoA from acyl-CoA to a colorimetric reaction with DTNB.

  • Monitor the change in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Uptake Assay for Dicarboxylic Acylcarnitines

Objective: To measure the rate of uptake of different dicarboxylic acylcarnitines into cultured cells.

Materials:

  • Cultured cells (e.g., C2C12 myoblasts, HepG2 hepatocytes).

  • Radiolabeled or stable isotope-labeled dicarboxylic acylcarnitines.

  • Scintillation counter or mass spectrometer.

  • Cell culture reagents and plates.

Procedure:

  • Plate cells in multi-well plates and grow to confluence.

  • Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the transport buffer containing a known concentration of the labeled dicarboxylic acylcarnitine to the cells.

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells with ice-cold transport buffer.

  • Lyse the cells and measure the intracellular concentration of the labeled acylcarnitine using a scintillation counter or mass spectrometer.

  • Calculate the uptake rate (e.g., in pmol/min/mg of protein).

PPARα Activation Assay

Objective: To assess the ability of dicarboxylic acylcarnitines to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Materials:

  • HEK293T cells or other suitable cell line.

  • Expression vectors for GAL4-DNA binding domain-fused PPARα ligand-binding domain (GAL4-PPARα-LBD) and a GAL4-responsive luciferase reporter gene.

  • Dicarboxylic acylcarnitine compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the GAL4-PPARα-LBD and the luciferase reporter plasmids.

  • After 24 hours, treat the transfected cells with varying concentrations of the dicarboxylic acylcarnitine compounds or a known PPARα agonist (e.g., GW7647) as a positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Calculate the fold activation relative to the vehicle-treated control.

Visualizing Metabolic Pathways and Workflows

To better understand the complex processes involved, the following diagrams illustrate key pathways and experimental workflows.

Fatty_Acid_Oxidation_and_Dicarboxylic_Acylcarnitine_Formation Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Beta-Oxidation (Mitochondria) Beta-Oxidation (Mitochondria) Acyl-CoA->Beta-Oxidation (Mitochondria) Omega-Oxidation (ER) Omega-Oxidation (ER) Acyl-CoA->Omega-Oxidation (ER) Energy (Acetyl-CoA) Energy (Acetyl-CoA) Beta-Oxidation (Mitochondria)->Energy (Acetyl-CoA) Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation (ER)->Dicarboxylic Acids Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acids->Dicarboxylyl-CoA L-Carnitine L-Carnitine Dicarboxylic Acylcarnitines Dicarboxylic Acylcarnitines Mitochondrial Transport Mitochondrial Transport Dicarboxylic Acylcarnitines->Mitochondrial Transport Mitochondrial Transport->Beta-Oxidation (Mitochondria) Dicarboxylyl-CoAL-Carnitine Dicarboxylyl-CoAL-Carnitine Dicarboxylyl-CoAL-Carnitine->Dicarboxylic Acylcarnitines Carnitine Acyltransferase

Dicarboxylic acylcarnitine formation pathway.

CPT2_Kinetic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Isolate Mitochondria/Recombinant CPT2 Isolate Mitochondria/Recombinant CPT2 Mix Enzyme, Buffer, Substrate Mix Enzyme, Buffer, Substrate Isolate Mitochondria/Recombinant CPT2->Mix Enzyme, Buffer, Substrate Prepare Substrate Solutions (Dicarboxylic Acylcarnitines) Prepare Substrate Solutions (Dicarboxylic Acylcarnitines) Prepare Substrate Solutions (Dicarboxylic Acylcarnitines)->Mix Enzyme, Buffer, Substrate Prepare Reaction Buffer & DTNB Prepare Reaction Buffer & DTNB Prepare Reaction Buffer & DTNB->Mix Enzyme, Buffer, Substrate Initiate with CoA Initiate with CoA Mix Enzyme, Buffer, Substrate->Initiate with CoA Monitor Absorbance at 412 nm Monitor Absorbance at 412 nm Initiate with CoA->Monitor Absorbance at 412 nm Calculate Initial Velocity (V₀) Calculate Initial Velocity (V₀) Monitor Absorbance at 412 nm->Calculate Initial Velocity (V₀) Plot V₀ vs. [Substrate] Plot V₀ vs. [Substrate] Calculate Initial Velocity (V₀)->Plot V₀ vs. [Substrate] Determine Km and Vmax Determine Km and Vmax Plot V₀ vs. [Substrate]->Determine Km and Vmax

Workflow for CPT2 enzyme kinetic assay.

Conclusion

This compound and other dicarboxylic acylcarnitines represent a fascinating class of molecules with diverse biological activities. While direct comparative data remains scarce, by understanding their interactions with key metabolic enzymes and transporters, we can begin to build a comparative framework. The experimental protocols provided herein offer a standardized approach for researchers to generate the quantitative data needed to fully elucidate the comparative biological activities of these important metabolic intermediates. Further research in this area is critical for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.

References

A Comparative Guide to the Measurement of Adipoyl-L-carnitine: LC-MS/MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques for the measurement of Adipoyl-L-carnitine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. This compound, a dicarboxylic acylcarnitine, is an important biomarker in the study of fatty acid oxidation disorders and other metabolic diseases.

This document offers a detailed comparison of the methodologies, performance characteristics, and experimental protocols for both analytical platforms. While LC-MS/MS provides high specificity and sensitivity for the direct quantification of this compound, a specific enzymatic assay for this particular acylcarnitine is not commercially available. Therefore, this guide outlines a validated LC-MS/MS method and a representative enzymatic assay protocol for the determination of total dicarboxylic acylcarnitines, which can provide an indirect measure.

Executive Summary of Method Comparison

The choice of analytical method for this compound measurement depends on the specific requirements of the study, including the need for specificity, sensitivity, and sample throughput. LC-MS/MS is the gold standard for the precise quantification of individual acylcarnitines, while enzymatic assays can offer a simpler, higher-throughput, albeit less specific, alternative for assessing total acylcarnitine pools.

FeatureLC-MS/MSEnzymatic Assay (for total dicarboxylic acylcarnitines)
Specificity High (discriminates between different acylcarnitines)Low (measures total dicarboxylic acylcarnitines after hydrolysis)
Sensitivity High (picomolar to nanomolar range)Moderate (micromolar range)
Throughput Moderate to HighHigh
Instrumentation Specialized (LC-MS/MS system)Common (spectrophotometer or fluorometer)
Sample Preparation More complex (extraction, derivatization may be needed)Simpler (hydrolysis followed by assay)
Cost per Sample HigherLower
Information Provided Concentration of specific acylcarnitine (this compound)Total concentration of a group of acylcarnitines

Signaling Pathway and Experimental Workflows

The metabolic fate of adipic acid and its conversion to this compound is intrinsically linked to fatty acid metabolism. The following diagrams illustrate the metabolic pathway and the experimental workflows for both analytical methods.

cluster_0 Mitochondrial Matrix cluster_1 Cytosol Adipic_Acid Adipic Acid Adipoyl_CoA Adipoyl-CoA Adipic_Acid->Adipoyl_CoA Adipyl-CoA Synthetase Adipoyl_L_carnitine_mito This compound Adipoyl_L_carnitine_cyto This compound Adipoyl_L_carnitine_mito->Adipoyl_L_carnitine_cyto Carnitine-Acylcarnitine Translocase (CACT) L_Carnitine_mito L-Carnitine CoA_mito CoA Adipoyl_CoAL_Carnitine_mito Adipoyl_CoAL_Carnitine_mito Adipoyl_L_carnitine_mitoCoA_mito Adipoyl_L_carnitine_mitoCoA_mito Adipoyl_CoAL_Carnitine_mito->Adipoyl_L_carnitine_mitoCoA_mito Carnitine Acyltransferase (CPT2/CrAT)

Caption: Metabolic pathway of this compound formation.

cluster_lcms LC-MS/MS Workflow Sample_Prep_LCMS Sample Preparation (Protein Precipitation, Derivatization) LC_Separation Liquid Chromatography (Separation of Acylcarnitines) Sample_Prep_LCMS->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis (Concentration of this compound) MS_Detection->Data_Analysis_LCMS

Caption: Experimental workflow for LC-MS/MS analysis.

cluster_enzymatic Enzymatic Assay Workflow Sample_Prep_Enz Sample Preparation (Alkaline Hydrolysis) Enzymatic_Reaction Enzymatic Reaction (Carnitine Acetyltransferase) Sample_Prep_Enz->Enzymatic_Reaction Detection Detection (Spectrophotometry/Fluorometry) Enzymatic_Reaction->Detection Data_Analysis_Enz Data Analysis (Total Dicarboxylic Acylcarnitine Concentration) Detection->Data_Analysis_Enz

Caption: Experimental workflow for the enzymatic assay.

Experimental Protocols

I. LC-MS/MS Method for this compound

This method allows for the specific and sensitive quantification of this compound in biological matrices.[1]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., ¹³C₆-Adipoyl-L-carnitine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 290.2 → 85.1) and its internal standard.

  • Instrumentation: A triple quadrupole mass spectrometer is typically used.

4. Quantification:

  • A calibration curve is constructed using known concentrations of this compound standards.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

II. Enzymatic Assay for Total Dicarboxylic Acylcarnitines

This protocol describes a representative method for the determination of total dicarboxylic acylcarnitines by measuring the amount of L-carnitine released after hydrolysis.

1. Sample Preparation and Hydrolysis:

  • To 50 µL of sample (plasma, serum, or tissue homogenate), add 50 µL of 1 M potassium hydroxide (B78521) (KOH).

  • Incubate at 60°C for 1 hour to hydrolyze the acylcarnitine esters.

  • Neutralize the reaction by adding 50 µL of 1 M hydrochloric acid (HCl).

2. Enzymatic Reaction (based on Carnitine Acetyltransferase):

  • This assay is based on the reaction catalyzed by carnitine acetyltransferase (CAT), which in the reverse direction, transfers an acetyl group from acetyl-CoA to L-carnitine. The release of Coenzyme A (CoA-SH) is then measured.

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 2 mM Acetyl-CoA

    • 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • 1 unit/mL Carnitine Acetyltransferase

  • Add 20 µL of the hydrolyzed sample to 180 µL of the reaction mixture in a 96-well plate.

3. Detection:

  • The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

4. Quantification:

  • A calibration curve is prepared using known concentrations of L-carnitine standards that have undergone the same hydrolysis and reaction steps.

  • The concentration of total L-carnitine in the hydrolyzed samples is determined from the calibration curve. The concentration of total dicarboxylic acylcarnitines can be estimated by subtracting the free L-carnitine concentration (measured in a non-hydrolyzed sample) from the total L-carnitine concentration.

Performance Characteristics

LC-MS/MS
  • Linearity: The method demonstrates excellent linearity over a wide concentration range, typically from low nanomolar to high micromolar concentrations.[1]

  • Precision: Intra- and inter-day precision are generally below 15% (relative standard deviation, RSD).[1]

  • Accuracy: Accuracy is typically within 85-115% of the nominal concentration.[1]

  • Limit of Quantification (LOQ): The LOQ is typically in the low nanomolar range, allowing for the detection of low-abundance acylcarnitines.

Enzymatic Assay
  • Linearity: The assay is linear over a more limited concentration range, typically in the micromolar range.

  • Precision: Intra- and inter-day precision are generally below 20% (RSD).

  • Accuracy: Accuracy can be influenced by interfering substances in the sample matrix.

  • Limit of Quantification (LOQ): The LOQ is typically in the low micromolar range.

Conclusion

References

Functional Differences Between Adipoyl-L-carnitine and Long-Chain Acylcarnitines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, and long-chain acylcarnitines. The information presented is based on available experimental data and is intended to inform research and development in metabolic diseases and related fields.

Introduction: Two Classes of Acylcarnitines with Distinct Metabolic Roles

Acylcarnitines are essential intermediates in fatty acid metabolism, facilitating their transport into mitochondria for energy production.[1][2] They are formed when a fatty acid is esterified to L-carnitine.[3] While all acylcarnitines share this basic structure, their functional roles and implications in cellular health and disease diverge significantly based on the nature of the attached acyl group.

Long-chain acylcarnitines (LCACs) , such as palmitoylcarnitine (B157527) (C16) and oleoylcarnitine (B228390) (C18:1), are derived from long-chain fatty acids, the primary fuel source for tissues like the heart and skeletal muscle.[2][4] Their metabolism is intrinsically linked to mitochondrial β-oxidation.

This compound , on the other hand, is a dicarboxylic acylcarnitine, specifically a medium-chain dicarboxylic acylcarnitine (C6-DC). It is derived from adipic acid, a six-carbon dicarboxylic acid. Dicarboxylic acids are typically products of ω-oxidation of fatty acids, a metabolic pathway that becomes more active when mitochondrial β-oxidation is impaired.

This guide will delve into the distinct metabolic pathways, cellular functions, and pathological implications of these two classes of acylcarnitines.

Metabolic Pathways and Primary Functions

The primary functional difference between this compound and long-chain acylcarnitines lies in their metabolic origins and fates.

Long-Chain Acylcarnitines: The Mitochondrial β-Oxidation Shuttle

Long-chain fatty acids are activated to long-chain acyl-CoAs in the cytoplasm and must be transported into the mitochondrial matrix for β-oxidation. The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle system, of which LCACs are a key component, overcomes this barrier.

Carnitine shuttle for long-chain fatty acid transport into mitochondria.

This compound: A Product of Alternative Fatty Acid Oxidation

This compound is formed from adipic acid, a dicarboxylic acid. Dicarboxylic acids are primarily generated through ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway is an alternative to β-oxidation and becomes more prominent when mitochondrial β-oxidation is impaired or overloaded. The resulting dicarboxylic acids are then further metabolized, mainly in peroxisomes, but also in mitochondria. This compound is likely formed to facilitate the transport of adipoyl-CoA between cellular compartments, such as from peroxisomes to mitochondria for final oxidation.

Formation and Metabolism of Dicarboxylic Acylcarnitines cluster_0 Endoplasmic Reticulum cluster_1 Peroxisome / Cytoplasm cluster_2 Mitochondrion Fatty_Acid Fatty Acid Omega_Ox ω-Oxidation (Cytochrome P450) Fatty_Acid->Omega_Ox Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Omega_Ox->Dicarboxylic_Acid DC-CoA Dicarboxylyl-CoA Dicarboxylic_Acid->DC-CoA Acyl-CoA Synthetase DCAC Dicarboxylic Acylcarnitine (e.g., this compound) DC-CoA->DCAC Carnitine Acyltransferase Krebs_Cycle Krebs Cycle DCAC->Krebs_Cycle Transport & Further Oxidation Experimental Workflow for Assessing Acylcarnitine Effects cluster_0 Cellular Assays cluster_1 Inflammation Assessment cluster_2 Calcium Signaling Analysis cluster_3 Data Analysis Cell_Culture Cell Culture (e.g., C2C12 myotubes, Cardiomyocytes) Treatment Acylcarnitine Treatment (Varying concentrations and durations) Cell_Culture->Treatment Media_Collection Collect Culture Media Treatment->Media_Collection Dye_Loading Load Cells with Calcium-Sensitive Dye Treatment->Dye_Loading ELISA ELISA for Cytokines (e.g., IL-6) Media_Collection->ELISA Data_Analysis_Inflammation Quantify Cytokine Levels ELISA->Data_Analysis_Inflammation Fluorescence_Microscopy Fluorescence Microscopy Dye_Loading->Fluorescence_Microscopy Data_Analysis_Calcium Analyze Changes in Fluorescence Intensity Fluorescence_Microscopy->Data_Analysis_Calcium

References

Unveiling the Metabolic Footprint of Adipoyl-L-carnitine: A Comparative Metabolomics Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, is an ester of L-carnitine and adipic acid. While direct comparative metabolomics studies on the effects of exogenous this compound are not yet prevalent in publicly accessible research, its structural components and classification as a dicarboxylic acylcarnitine allow us to infer its likely impact on metabolic pathways. This guide provides a comparative framework for understanding the potential metabolic alterations induced by this compound, drawing parallels from studies on related compounds and outlining the experimental approaches required for a definitive analysis.

Expected Metabolic Impact of this compound

L-carnitine and its acyl esters are fundamental to cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondria for β-oxidation.[1] this compound, as a dicarboxylic acylcarnitine, is likely involved in fatty acid metabolism, particularly in pathways that handle dicarboxylic acids. These are often products of ω-oxidation of fatty acids, a process that becomes more prominent when mitochondrial β-oxidation is impaired or overloaded.

The presence and concentration of specific dicarboxylic acylcarnitines can serve as biomarkers for certain metabolic states and inborn errors of metabolism, such as peroxisome biogenesis disorders.[2] Therefore, introducing this compound into a biological system is expected to influence the pool of carnitines and potentially modulate pathways related to fatty acid oxidation and amino acid metabolism.

Comparative Metabolomics Workflow for this compound Investigation

A comparative metabolomics study is the ideal approach to elucidate the specific pathways affected by this compound. This involves comparing the metabolome of a biological system (e.g., cell culture, animal model) treated with this compound against a control group.

Comparative_Metabolomics_Workflow cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Biological Interpretation A Control Group C Metabolite Extraction (e.g., plasma, tissue) A->C B This compound Treatment Group B->C D LC-MS/MS Analysis C->D E Peak Picking & Alignment D->E F Statistical Analysis (e.g., t-test, PCA, PLS-DA) E->F G Metabolite Identification F->G H Pathway Analysis G->H I Biomarker Discovery H->I

Figure 1: A typical workflow for a comparative metabolomics study.

Experimental Protocol: A Template for Investigation

Below is a generalized protocol for a targeted comparative metabolomics study to assess the impact of this compound.

1. Experimental Model:

  • In vitro: Human cell lines (e.g., hepatocytes, myotubes) cultured in standard conditions.

  • In vivo: Animal models (e.g., C57BL/6 mice) on a controlled diet.

2. Treatment Groups:

  • Control Group: Vehicle (e.g., saline) administration.

  • Treatment Group: Administration of this compound at a specified dose and duration.

3. Sample Collection:

  • Collection of biological samples (e.g., cell pellets, plasma, liver tissue) at predetermined time points.

  • Immediate quenching of metabolic activity (e.g., snap-freezing in liquid nitrogen).

4. Metabolite Extraction:

  • Homogenization of samples in a cold solvent mixture (e.g., 80% methanol).

  • Centrifugation to precipitate proteins and pellet cellular debris.

  • Collection of the supernatant containing the metabolites.

5. LC-MS/MS Analysis:

  • Instrumentation: High-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography: Separation of metabolites on a suitable column (e.g., C18).

  • Mass Spectrometry: Detection and quantification of a predefined list of acylcarnitines and other relevant metabolites using multiple reaction monitoring (MRM) or a similar targeted method.

6. Data Analysis:

  • Quantification: Determination of the concentration of each metabolite in the samples.

  • Statistical Analysis: Use of appropriate statistical tests (e.g., Student's t-test, ANOVA) to identify significant differences between the control and treatment groups. Multivariate analysis (e.g., PCA, PLS-DA) can be used to visualize group separation.[3][4]

  • Pathway Analysis: Mapping of significantly altered metabolites to known metabolic pathways using software like MetaboAnalyst or KEGG.

Potential Metabolites Affected by this compound

Based on the known roles of L-carnitine and dicarboxylic acids, a targeted metabolomics panel for an this compound study should include a range of acylcarnitines. The following table presents a hypothetical comparison of metabolite changes that could be observed.

Metabolite ClassMetaboliteExpected Change with this compoundRationale
Free Carnitine L-carnitine (C0)DecreaseConsumption for the formation of other acylcarnitines.
Short-chain Acylcarnitines Acetylcarnitine (C2)Increase/DecreaseAltered flux through β-oxidation and the TCA cycle.[3]
Propionylcarnitine (C3)Increase/DecreaseChanges in the metabolism of branched-chain amino acids.
Medium-chain Acylcarnitines Octanoylcarnitine (C8)Increase/DecreasePotential modulation of medium-chain fatty acid oxidation.
Long-chain Acylcarnitines Palmitoylcarnitine (C16)Increase/DecreaseAlterations in long-chain fatty acid transport and oxidation.
Dicarboxylic Acylcarnitines This compound (C6-DC) Increase Direct measurement of the administered compound.
Suberoyl-L-carnitine (C8-DC)Increase/DecreasePotential competitive or downstream effects on dicarboxylic acid metabolism.
Sebacoyl-L-carnitine (C10-DC)Increase/DecreaseReflection of changes in ω-oxidation of longer-chain fatty acids.
Amino Acids Lysine, MethionineDecreasePotential utilization as precursors for endogenous L-carnitine synthesis.

Signaling Pathways Potentially Influenced by this compound

The primary pathway expected to be influenced by this compound is fatty acid metabolism , particularly the transport and oxidation of dicarboxylic acids. Dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation .

Fatty_Acid_Oxidation_Pathways cluster_0 Cytosol cluster_1 Mitochondria cluster_2 Peroxisome LCFA Long-chain Fatty Acids CPT1 CPT1 LCFA->CPT1 Adipic Adipic Acid AdipoylCarnitine This compound Adipic->AdipoylCarnitine Carnitine L-Carnitine Carnitine->AdipoylCarnitine Carnitine->CPT1 DCA Dicarboxylic Acids AdipoylCarnitine->DCA Contributes to dicarboxylic acid pool AcylCarnitine Long-chain Acylcarnitine CPT1->AcylCarnitine CACT CACT AcylCarnitine->CACT Mito_AcylCarnitine Long-chain Acylcarnitine CPT2 CPT2 Mito_AcylCarnitine->CPT2 Mito_LCFA_CoA LCFA-CoA BetaOx β-oxidation Mito_LCFA_CoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CPT2->Mito_LCFA_CoA CACT->Mito_AcylCarnitine Peroxi_BetaOx Peroxisomal β-oxidation DCA->Peroxi_BetaOx MediumChain_DCA Medium-chain Dicarboxylic Acylcarnitines Peroxi_BetaOx->MediumChain_DCA

Figure 2: Involvement of this compound in fatty acid oxidation pathways.

Conclusion

While direct experimental evidence for the metabolic effects of this compound is still emerging, its chemical nature strongly suggests an interaction with fatty acid and carnitine metabolism. The methodologies and frameworks presented in this guide offer a robust starting point for researchers to design and execute comparative metabolomics studies. Such research will be invaluable in uncovering the precise biological roles of this compound and its potential as a therapeutic agent or a biomarker for metabolic diseases. The scientific community eagerly awaits such studies to fill the current knowledge gap.

References

Validation of Adipoyl-L-carnitine as a diagnostic marker for fatty acid oxidation disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Adipoyl-L-carnitine's role in diagnosing Fatty Acid Oxidation Disorders, particularly Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), with a comparative analysis against established biomarkers and detailed experimental protocols.

Introduction

Fatty Acid Oxidation Disorders (FAODs) are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. Prompt and accurate diagnosis is crucial for managing these disorders and preventing severe metabolic crises. The primary diagnostic tool for FAODs is tandem mass spectrometry (MS/MS) based acylcarnitine profiling in blood and urine. While several acylcarnitines are well-established diagnostic markers for specific FAODs, the role of dicarboxylic acylcarnitines, such as this compound (C6-DC), is an area of ongoing research. This guide provides a comparative analysis of this compound as a diagnostic marker, with a focus on its validation for Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II.

This compound and its Association with MADD

This compound is a dicarboxylic acylcarnitine that has been identified as a potentially significant biomarker for MADD. MADD is a disorder of fatty acid, amino acid, and choline (B1196258) metabolism caused by defects in the electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO). This results in the accumulation of multiple acyl-CoA esters, which are then conjugated with carnitine and excreted.

Biochemical testing in individuals with MADD reveals a characteristic elevation of multiple acylcarnitine species in plasma and urine. Notably, the acylcarnitine profile in MADD often shows an increase in acylcarnitines of various chain lengths, including C4, C5, C5-DC (Glutarylcarnitine), C6, C8, C10, C12, C14:1, C16, and C18:1. The presence of dicarboxylic acylcarnitines, including this compound (C6-DC), is a key feature of the MADD biochemical phenotype.

Comparative Analysis of Diagnostic Markers for MADD

While a broad elevation of acylcarnitines is indicative of MADD, a direct quantitative comparison of the diagnostic performance of individual markers is essential for refining diagnostic algorithms. The following table summarizes the key diagnostic markers for MADD, including this compound, and their general diagnostic utility.

BiomarkerTypeTypical Finding in MADDDiagnostic Significance
This compound (C6-DC) Dicarboxylic AcylcarnitineElevatedContributes to the characteristic acylcarnitine profile of MADD. Its specific sensitivity and specificity are still under extensive validation.
Glutarylcarnitine (C5-DC) Dicarboxylic AcylcarnitineElevatedA key marker for MADD, also elevated in Glutaric Aciduria Type I.
Octanoylcarnitine (C8) Medium-chain AcylcarnitineElevatedA primary marker for MCAD deficiency, but also elevated in MADD.
Decanoylcarnitine (C10) Medium-chain AcylcarnitineElevatedElevated in MADD, contributing to the pattern of medium-chain acylcarnitine accumulation.
Tetradecenoylcarnitine (C14:1) Long-chain AcylcarnitineElevatedIndicates impaired long-chain fatty acid oxidation, a feature of MADD.
Urine Organic Acids VariousElevated levels of glutaric, ethylmalonic, 3-hydroxyisovaleric, and other dicarboxylic acids.Provides crucial confirmatory evidence for the diagnosis of MADD.

To date, specific studies providing a head-to-head comparison of the sensitivity and specificity of this compound against other markers for MADD are limited. The diagnosis of MADD relies on the interpretation of the complete acylcarnitine profile in conjunction with urine organic acid analysis and, ultimately, genetic testing. The elevation of a spectrum of acylcarnitines, including dicarboxylic species like this compound, rather than a single marker, is the hallmark of the disease.

Experimental Protocols

Accurate quantification of this compound and other acylcarnitines is critical for the diagnosis of FAODs. The standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Dried Blood Spots)
  • Punching: A 3 mm disc is punched from the dried blood spot (DBS) into a 96-well microplate.

  • Extraction: 100-200 µL of an extraction solution (typically methanol (B129727) containing stable isotope-labeled internal standards of various acylcarnitines) is added to each well.

  • Incubation: The microplate is incubated with shaking for 20-30 minutes at room temperature to allow for the extraction of acylcarnitines.

  • Elution and Transfer: The extract is then transferred to a new microplate.

  • Derivatization (Butylation): The extracted acylcarnitines are derivatized to their butyl esters. 50 µL of 3N butanolic-HCl is added to the dried extract, and the plate is sealed and incubated at 65°C for 15-20 minutes.

  • Evaporation: The butanolic-HCl is evaporated to dryness under a stream of nitrogen at 40-50°C.

  • Reconstitution: The dried residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatography: A C8 or C18 reversed-phase column is typically used for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) acetate, is employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analysis is performed in the precursor ion scan mode for m/z 85, which is a characteristic fragment ion of all carnitine esters. Multiple Reaction Monitoring (MRM) is used for the quantification of specific acylcarnitines, including this compound, by monitoring the transition from the precursor ion (the m/z of the specific acylcarnitine) to the product ion (m/z 85).

Visualizing the Diagnostic Workflow

The following diagrams illustrate the fatty acid β-oxidation pathway and a typical workflow for the diagnosis of FAODs.

FAOD_Diagnostic_Workflow cluster_screening Initial Screening cluster_analysis Biochemical Analysis cluster_confirmation Confirmatory Testing Newborn Screening (NBS) Newborn Screening (NBS) DBS Sample DBS Sample Newborn Screening (NBS)->DBS Sample Clinical Suspicion Clinical Suspicion Plasma/Serum Sample Plasma/Serum Sample Clinical Suspicion->Plasma/Serum Sample Urine Organic Acid Analysis Urine Organic Acid Analysis Clinical Suspicion->Urine Organic Acid Analysis LC-MS/MS Acylcarnitine Profile LC-MS/MS Acylcarnitine Profile DBS Sample->LC-MS/MS Acylcarnitine Profile Plasma/Serum Sample->LC-MS/MS Acylcarnitine Profile Abnormal Profile Abnormal Profile LC-MS/MS Acylcarnitine Profile->Abnormal Profile Urine Organic Acid Analysis->Abnormal Profile Genetic Testing Genetic Testing Abnormal Profile->Genetic Testing Enzyme Assay Enzyme Assay Abnormal Profile->Enzyme Assay Diagnosis of FAOD Diagnosis of FAOD Genetic Testing->Diagnosis of FAOD Enzyme Assay->Diagnosis of FAOD

Caption: Diagnostic workflow for Fatty Acid Oxidation Disorders.

Fatty_Acid_Oxidation cluster_beta_oxidation β-Oxidation Spiral Fatty Acid (Cytosol) Fatty Acid (Cytosol) Acyl-CoA Acyl-CoA Fatty Acid (Cytosol)->Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Mitochondrial Matrix Mitochondrial Matrix Acylcarnitine->Mitochondrial Matrix CACT Acyl-CoA (Mitochondria) Acyl-CoA (Mitochondria) Mitochondrial Matrix->Acyl-CoA (Mitochondria) CPT2 Dehydrogenation (FAD -> FADH2) Dehydrogenation (FAD -> FADH2) Acyl-CoA (Mitochondria)->Dehydrogenation (FAD -> FADH2) Hydration Hydration Dehydrogenation (FAD -> FADH2)->Hydration Dehydrogenation (NAD+ -> NADH) Dehydrogenation (NAD+ -> NADH) Hydration->Dehydrogenation (NAD+ -> NADH) Thiolysis Thiolysis Dehydrogenation (NAD+ -> NADH)->Thiolysis Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolysis->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Dehydrogenation (FAD -> FADH2)

Caption: Simplified overview of the mitochondrial fatty acid β-oxidation pathway.

Conclusion

This compound is a valuable component of the acylcarnitine profile for the diagnosis of MADD. Its presence, along with other elevated dicarboxylic and monocarboxylic acylcarnitines, is highly suggestive of this disorder. However, it is not typically considered a standalone primary diagnostic marker. The diagnosis of MADD is a multipronged approach that relies on the comprehensive analysis of the acylcarnitine profile, urine organic acids, and is confirmed by molecular genetic testing. Further research is warranted to establish the specific sensitivity and specificity of this compound in a large cohort of MADD patients to better define its precise role in the diagnostic algorithm for FAODs. The continued refinement of LC-MS/MS methodologies will undoubtedly improve the resolution and quantification of this compound and other dicarboxylic acylcarnitines, further enhancing our ability to accurately and rapidly diagnose these complex metabolic disorders.

Head-to-head comparison of different analytical platforms for Adipoyl-L-carnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Adipoyl-L-carnitine, a dicarboxylic acylcarnitine, is crucial for understanding its role in fatty acid metabolism and its implications in various metabolic disorders. This guide provides an objective comparison of the leading analytical platforms for this compound analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate platform for their needs.

Overview of Analytical Platforms

The analysis of this compound and other acylcarnitines is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2] While gas chromatography-mass spectrometry (GC-MS) is a potential alternative, it is less commonly employed due to the need for complex sample derivatization to increase the volatility of these polar compounds.[3]

This comparison will focus on the prevalent LC-MS/MS-based methodologies, highlighting variations in chromatographic separation and sample preparation.

Data Presentation: Quantitative Performance

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the analysis of acylcarnitines, including dicarboxylic species like this compound. These values are representative of validated methods reported in the literature.[4]

ParameterLC-MS/MS PlatformKey Considerations
Limit of Detection (LOD) Typically in the low nanomolar to picomolar range.Varies with the specific instrument sensitivity and sample matrix.
Limit of Quantitation (LOQ) Generally in the low to mid-nanomolar range.Derivatization can sometimes improve LOQ for specific acylcarnitines.[5]
**Linearity (R²) **> 0.99[4]Wide linear range is achievable, often spanning several orders of magnitude.
Accuracy Typically within 85-115% of the nominal concentration.Dependent on the quality of internal standards and matrix effect management.
Precision (CV%) Intraday and interday precision are generally < 15%.[4]Robust sample preparation and stable instrument performance are critical.

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting acylcarnitines from biological matrices like plasma or serum is protein precipitation.

  • Procedure:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[4][6]

Chromatographic Separation: Reversed-Phase vs. HILIC

The choice of chromatographic separation is critical for resolving this compound from other isomers and matrix components.

  • Reversed-Phase (RP) Liquid Chromatography:

    • Column: A C18 column, such as an ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm), is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[3]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute analytes based on their hydrophobicity.

    • Advantages: Excellent for separating acylcarnitines based on the length and saturation of their acyl chains.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Column: An Ascentis® Express OH5 column is a suitable choice.[1]

    • Mobile Phase A: Acetonitrile with a small amount of aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium acetate).

    • Gradient Elution: The gradient starts with a high percentage of organic solvent, which is gradually decreased.

    • Advantages: HILIC provides good retention for polar compounds like carnitine and short-chain acylcarnitines and can offer different selectivity compared to reversed-phase, which can be beneficial for isomer separation.[1]

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for the analysis of acylcarnitines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification, providing high selectivity and sensitivity.

  • Characteristic Fragmentation: Acylcarnitines exhibit a characteristic fragmentation pattern, with a prominent product ion at m/z 85, corresponding to the [C4H5O2]+ fragment from the carnitine moiety.[5][7] Another common neutral loss is that of trimethylamine (B31210) (59 Da).[8] For this compound ([M+H]+ = 290.2), a common transition monitored would be m/z 290.2 -> 85.1.[9]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis Sample Biological Sample (Plasma/Serum) Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILILC) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway Precursor This compound Precursor Ion [M+H]+ m/z 290.2 Fragment1 Product Ion [C4H5O2]+ m/z 85.1 Precursor->Fragment1 Collision-Induced Dissociation (CID) Neutral_Loss Neutral Loss of Trimethylamine (59 Da) Precursor->Neutral_Loss Fragment2 Other Fragments Precursor->Fragment2

Caption: Mass spectrometric fragmentation of this compound.

Conclusion

For the quantitative analysis of this compound, LC-MS/MS stands out as the superior platform due to its high sensitivity, specificity, and robustness. While both reversed-phase and HILIC chromatography are viable options, the choice will depend on the specific separation needs, particularly if resolution from isomeric compounds is critical. The provided experimental protocols offer a solid foundation for developing and validating a reliable analytical method. Researchers should prioritize the use of stable isotope-labeled internal standards to ensure the highest data quality.

References

Navigating the Analytical Landscape for Adipoyl-L-carnitine: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of dicarboxylic acylcarnitines like Adipoyl-L-carnitine, accurate and specific detection is paramount. This guide provides a comparative assessment of the current gold-standard analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explores the potential for antibody-based assays. As of late 2025, no commercially available antibodies specifically targeting this compound have been identified, highlighting a critical gap in the available research tools.

Executive Summary

The analysis of this compound, a key intermediate in fatty acid and amino acid metabolism, predominantly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique offers high sensitivity and specificity, allowing for the quantification of a wide range of acylcarnitines simultaneously. While immunoassays would offer a high-throughput and potentially more accessible alternative, the development of specific antibodies against small molecules like this compound presents significant challenges, including overcoming low immunogenicity and ensuring minimal cross-reactivity with structurally similar endogenous molecules.

This guide details the established LC-MS/MS methodology for this compound quantification and presents a hypothetical target product profile for a future anti-Adipoyl-L-carnitine antibody, outlining the stringent performance characteristics required for reliable research applications.

I. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the definitive method for the quantification of acylcarnitines, including dicarboxylic species like this compound, from various biological matrices. Its strength lies in the combination of chromatographic separation of analytes and their specific detection based on mass-to-charge ratio.

Comparative Data for Acylcarnitine Quantification by LC-MS/MS

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of a broad range of acylcarnitines.

ParameterTypical Performance of LC-MS/MS Methods
Limit of Quantification (LOQ) 0.25 - 5 nmol/ml for various acylcarnitines[1]
Linearity (R²) > 0.99[1]
Precision (%RSD) 0.3 - 16.8%[1]
Accuracy < 10.6%[1]
Specificity High; capable of separating isomeric compounds[2]
Throughput Moderate; sample preparation and run times can be lengthy
Sample Types Plasma, serum, tissues, urine, dried blood spots
Detailed Experimental Protocol: LC-MS/MS for Acylcarnitine Profiling

This protocol is a generalized representation based on established methods for acylcarnitine analysis.

1. Sample Preparation:

  • Plasma/Serum: Precipitate proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

  • Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation.

  • Internal Standards: Add a mixture of stable isotope-labeled internal standards for each class of acylcarnitine to the sample prior to extraction to correct for matrix effects and variations in recovery.

  • Derivatization (Optional but Recommended for Dicarboxylics): Butylation of dicarboxylic acylcarnitines can improve their ionization efficiency in the mass spectrometer.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used. HILIC can provide better retention for polar molecules like acylcarnitines.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid to aid in protonation.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Run Time: Typically 15-30 minutes to achieve adequate separation of various acylcarnitine species.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the protonated molecule) for the analyte and then monitoring for a specific product ion that is generated upon fragmentation in the collision cell. The transition from the precursor to the product ion is highly specific for the target analyte.

    • A common fragment ion for acylcarnitines is found at m/z 85.

  • Data Analysis: The peak area of the analyte is normalized to the peak area of its corresponding internal standard. Quantification is achieved by comparing this ratio to a standard curve generated with known concentrations of the analyte.

Workflow for LC-MS/MS Analysis of Acylcarnitines

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with Internal Standards Sample->IS_Spike Extraction Protein Precipitation & Supernatant Collection IS_Spike->Extraction Derivatization Butylation (Optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data_Acquisition Data Acquisition (MRM Transitions) MSMS->Data_Acquisition Quantification Quantification (Standard Curve) Data_Acquisition->Quantification

Caption: Workflow for the quantification of acylcarnitines using LC-MS/MS.

II. The Potential of Antibody-Based Methods: A Hypothetical Target Product Profile

While not currently available, a highly specific antibody against this compound could enable the development of immunoassays like ELISA, offering advantages in throughput and ease of use. However, the development of such an antibody faces significant hurdles.

Challenges in Developing Antibodies to Small Molecules
  • Low Immunogenicity: Small molecules like this compound are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.

  • High Potential for Cross-Reactivity: The immune system may generate antibodies that recognize the carrier protein, the linker used for conjugation, or epitopes shared by other structurally similar molecules, such as other dicarboxylic or monocarboxylic acylcarnitines. This could lead to a lack of specificity.

Target Product Profile for a Hypothetical Anti-Adipoyl-L-carnitine Antibody

For an antibody against this compound to be a valuable research tool, it would need to meet the following stringent criteria:

FeatureTarget SpecificationRationale
Specificity Exclusive binding to this compoundTo ensure that the signal is not confounded by other acylcarnitines.
Cross-Reactivity < 1% with other dicarboxylic acylcarnitines (e.g., Glutaryl-, Suberyl-carnitine)Dicarboxylic acylcarnitines are structurally similar and may be present in biological samples.
< 0.1% with monocarboxylic acylcarnitines (e.g., Acetyl-, Palmitoyl-carnitine)Monocarboxylic acylcarnitines are often present at much higher concentrations.
No cross-reactivity with L-carnitineTo accurately measure the acylated form.
Affinity (Kd) < 1 nMHigh affinity is required for sensitive detection in immunoassays.
Application Validated for use in ELISA and/or Western BlotTo provide versatile and accessible detection methods.
Immunogen This compound conjugated to a carrier protein (e.g., KLH, BSA) via a defined linkerThe conjugation strategy is critical for generating a specific immune response.
Hypothetical Immunoassay Workflow (ELISA)

A competitive ELISA would be a likely format for the quantification of a small molecule like this compound.

ELISA_Workflow cluster_coating Plate Coating cluster_assay Assay Steps cluster_detection Detection Coating Coat plate with This compound conjugate Sample_Ab Add sample (containing free this compound) and primary antibody Coating->Sample_Ab Incubate1 Incubate and Wash Sample_Ab->Incubate1 Secondary_Ab Add enzyme-conjugated secondary antibody Incubate1->Secondary_Ab Incubate2 Incubate and Wash Secondary_Ab->Incubate2 Substrate Add substrate Incubate2->Substrate Measure Measure colorimetric signal Substrate->Measure

Caption: Workflow for a hypothetical competitive ELISA for this compound.

III. Conclusion and Future Outlook

For researchers requiring the specific and accurate quantification of this compound, LC-MS/MS remains the undisputed method of choice. Its high specificity, sensitivity, and ability to profile a wide range of acylcarnitines provide a comprehensive view of this metabolic pathway.

The development of a highly specific antibody against this compound would be a significant advancement, enabling the creation of high-throughput immunoassays. However, the inherent challenges of producing antibodies against small, non-immunogenic molecules with numerous structurally similar endogenous counterparts must be overcome. Until such a tool is developed and rigorously validated against the target product profile outlined above, LC-MS/MS will continue to be the cornerstone of research in this field. Researchers should be aware of the current limitations and rely on the established mass spectrometry-based methods for reliable data.

References

Validating the Role of Adipoyl-L-carnitine in Specific Cellular Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Adipoyl-L-carnitine's potential role in key cellular signaling pathways, contextualized by the well-established functions of L-carnitine and its other acyl derivatives. Due to the limited direct experimental data on this compound, this document summarizes the known effects of related compounds to provide a framework for future research and validation studies.

Introduction to this compound

This compound is an acylcarnitine, specifically an adipic acid ester of L-carnitine.[1] Acylcarnitines are crucial for transporting acyl groups from the cytoplasm into the mitochondria for beta-oxidation, a key process in energy production.[1] this compound is classified as a medium-chain dicarboxylylcarnitine and is a naturally occurring serum metabolite with concentrations that can fluctuate in response to daily activities such as food intake.[1][2] While the broader family of acylcarnitines is extensively studied, specific research into the direct role of this compound in cellular signaling remains nascent.

Comparative Analysis of L-carnitine and its Derivatives in Cellular Signaling

To understand the potential role of this compound, it is essential to review the signaling pathways modulated by its parent molecule, L-carnitine, and other well-studied acylcarnitines.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The AMPK pathway is a central regulator of cellular energy homeostasis. L-carnitine supplementation has been shown to upregulate the expression of AMPK. This activation is linked to improved glucose disposal and insulin (B600854) sensitivity.[3]

Hypothetical Role of this compound: As a derivative of L-carnitine, this compound may also influence AMPK signaling. Its dicarboxylic acid structure could potentially lead to unique interactions within the pathway, but this requires experimental validation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism. L-carnitine has been demonstrated to increase the expression of PPARγ. This upregulation is associated with improved insulin sensitivity and modulation of lipid homeostasis.

Hypothetical Role of this compound: Given its structural similarity to molecules that influence lipid metabolism, this compound could potentially act as a ligand or modulator of PPARs. Further investigation is needed to determine if it shares or has distinct effects compared to L-carnitine.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism. While direct evidence is limited, some studies suggest an indirect link between L-carnitine and mTOR signaling, potentially through its influence on cellular energy status and AMPK activity.

Hypothetical Role of this compound: Any potential effect of this compound on mTOR would likely be indirect, mediated through its impact on cellular energy metabolism. Experimental validation is necessary to explore this relationship.

Quantitative Data Summary

Currently, there is no direct quantitative data comparing the effects of this compound to other carnitine derivatives on cellular signaling pathways. The following table summarizes the known effects of L-carnitine on key signaling molecules, providing a baseline for future comparative studies.

CompoundTarget PathwayKey Molecules AffectedObserved EffectReference
L-Carnitine AMPKAMPK, APPL1Upregulation of gene expression
L-Carnitine PPARPPARγUpregulation of gene expression
This compound --Data not available-
Control (Vehicle) --Baseline-

Experimental Protocols

To facilitate the investigation of this compound's role in cellular signaling, the following are detailed methodologies for key experiments.

In Vitro Kinase Assay for AMPK Activation

This protocol is designed to assess the direct effect of a compound on the activity of AMPK.

Materials:

  • Recombinant active AMPK enzyme

  • SAMS peptide (AMPK substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.4 mM ATP)

  • This compound, L-carnitine (positive control), vehicle (negative control)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, SAMS peptide, and the test compound (this compound, L-carnitine, or vehicle) at various concentrations.

  • Initiate the reaction by adding recombinant AMPK enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Compare the radioactivity levels between the different treatment groups to determine the effect of the compounds on AMPK activity.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure changes in the mRNA levels of target genes (e.g., AMPK, PPARγ) in response to treatment.

Materials:

  • Cell line of interest (e.g., hepatocytes, myotubes)

  • Cell culture medium and supplements

  • This compound, L-carnitine, vehicle

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • RT-qPCR instrument

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with different concentrations of this compound, L-carnitine, or vehicle for a specified duration.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform RT-qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Mass Spectrometry for Acylcarnitine Profiling

This protocol allows for the identification and quantification of this compound and other acylcarnitines in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standards (e.g., deuterated carnitine derivatives)

  • Acetonitrile for protein precipitation

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Spike the biological sample with internal standards.

  • Precipitate proteins by adding cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the acylcarnitines using a suitable chromatography column (e.g., C18).

  • Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Analyze the data to determine the concentrations of this compound and other acylcarnitines.

Conclusion and Future Directions

While the direct role of this compound in cellular signaling remains to be elucidated, the well-documented effects of L-carnitine on key metabolic pathways such as AMPK and PPAR provide a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for investigators to systematically evaluate the biological activities of this compound. Comparative studies with L-carnitine and other acylcarnitines will be crucial to understand its unique properties and potential as a therapeutic agent or a biomarker for metabolic diseases. Further research is warranted to explore the uptake, metabolism, and specific molecular targets of this compound to fully validate its role in cellular signaling.

References

A Comparative Analysis of Adipoyl-L-carnitine's Influence on Gene Expression Relative to Other Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Adipoyl-L-carnitine and other acylcarnitines on gene expression. Due to a lack of direct comparative studies on this compound in the public domain, this guide synthesizes findings from research on different classes of acylcarnitines—short-chain, long-chain, and dicarboxylic—to provide a comprehensive overview and contextualize the potential effects of this compound.

Introduction to Acylcarnitines and Gene Expression

Acylcarnitines are essential intermediates in cellular metabolism, primarily involved in the transport of fatty acids into the mitochondria for beta-oxidation. Beyond this canonical role, emerging evidence suggests that acylcarnitines can act as signaling molecules, influencing various cellular processes through the modulation of gene expression. These molecules are categorized based on the length of their acyl chain: short-chain (e.g., Acetyl-L-carnitine), medium-chain, and long-chain (e.g., Palmitoyl-L-carnitine). This compound is a dicarboxylic acylcarnitine, a subclass that has been primarily studied as a biomarker for certain metabolic disorders. Understanding the distinct effects of these different acylcarnitine species on gene expression is crucial for elucidating their roles in health and disease, and for the development of targeted therapeutic strategies.

Comparative Effects on Gene Expression

The following tables summarize the known effects of different classes of acylcarnitines on the expression of key genes involved in lipid metabolism and inflammation.

Table 1: Effects of Acylcarnitines on Genes Involved in Lipid Metabolism

GeneFunctionEffect of Short-Chain Acylcarnitines (e.g., Acetyl-L-carnitine)Effect of Long-Chain Acylcarnitines (e.g., Palmitoyl-L-carnitine)Postulated Effect of Dicarboxylic Acylcarnitines (e.g., this compound)
CPT1A Carnitine Palmitoyltransferase 1A, rate-limiting enzyme in fatty acid oxidationUpregulationUpregulationLikely Upregulation
PPARA Peroxisome Proliferator-Activated Receptor Alpha, a key regulator of lipid metabolismUpregulationUpregulationLikely Upregulation
PPARG Peroxisome Proliferator-Activated Receptor Gamma, involved in adipogenesisDownregulationNo significant effect reportedUnknown
ACADVL Very Long-Chain Acyl-CoA DehydrogenaseUpregulationUpregulationLikely Upregulation
SREBF1 Sterol Regulatory Element-Binding Factor 1, a key lipogenic transcription factorDownregulationNo significant effect reportedUnknown

Table 2: Effects of Acylcarnitines on Genes Involved in Inflammation

GeneFunctionEffect of Short-Chain Acylcarnitines (e.g., Acetyl-L-carnitine)Effect of Long-Chain Acylcarnitines (e.g., Palmitoyl-L-carnitine)Postulated Effect of Dicarboxylic Acylcarnitines (e.g., this compound)
TNF Tumor Necrosis Factor-alpha, a pro-inflammatory cytokineDownregulationUpregulationUnknown, may have anti-inflammatory effects
IL6 Interleukin-6, a pro-inflammatory cytokineDownregulationUpregulationUnknown, may have anti-inflammatory effects
NFKB1 Nuclear Factor Kappa B Subunit 1, a key regulator of inflammationInhibition of activationActivationUnknown

Signaling Pathways

The differential effects of acylcarnitines on gene expression are mediated by their interaction with various signaling pathways. Long-chain acylcarnitines have been shown to activate pro-inflammatory pathways, whereas short-chain acylcarnitines may have anti-inflammatory properties.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA ACSL Acylcarnitine Acylcarnitine Acyl_CoA->Acylcarnitine CPT1 Mito_Acyl_CoA Acyl-CoA Acylcarnitine->Mito_Acyl_CoA CACT / CPT2 Beta_Oxidation β-Oxidation Mito_Acyl_CoA->Beta_Oxidation Short_Chain Short-Chain (e.g., Acetyl-L-carnitine) Short_Chain->Beta_Oxidation Long_Chain Long-Chain (e.g., Palmitoyl-L-carnitine) Long_Chain->Acylcarnitine Dicarboxylic Dicarboxylic (e.g., this compound) Dicarboxylic->Beta_Oxidation

Figure 1. Overview of Fatty Acid Oxidation and the Role of Acylcarnitines.

inflammatory_pathway L_Acylcarnitine Long-Chain Acylcarnitine TLR Toll-like Receptor L_Acylcarnitine->TLR Activates MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF, IL6) NF_kB->Proinflammatory_Genes Induces

Figure 2. Pro-inflammatory Signaling Pathway Activated by Long-Chain Acylcarnitines.

Experimental Protocols

The following are generalized protocols for investigating the effects of acylcarnitines on gene expression. These should be adapted based on the specific cell type and experimental design.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, C2C12, or primary hepatocytes) in appropriate culture vessels and grow to 70-80% confluency.

  • Preparation of Acylcarnitine Solutions: Prepare stock solutions of this compound, Acetyl-L-carnitine, and Palmitoyl-L-carnitine in a suitable solvent (e.g., sterile water or DMSO). Further dilute to final working concentrations in serum-free culture medium.

  • Treatment: Remove the growth medium from the cells, wash with PBS, and replace with the acylcarnitine-containing medium. Include a vehicle control group. Incubate for the desired time period (e.g., 6, 12, or 24 hours).

RNA Extraction
  • Lysis: After treatment, wash cells with cold PBS and lyse directly in the culture dish using a lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit).

  • Extraction: Isolate total RNA using a silica-based column or phenol-chloroform extraction according to the manufacturer's protocol.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by Quantitative PCR (qPCR)
  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

qpcr_workflow Cell_Treatment Cell Treatment with Acylcarnitines RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Figure 3. Workflow for qPCR-based Gene Expression Analysis.
Gene Expression Profiling by RNA-Sequencing (RNA-Seq)

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes between treatment groups using statistical packages like DESeq2 or edgeR.

    • Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways.

rnaseq_workflow Cell_Treatment Cell Treatment with Acylcarnitines RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Adipoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Adipoyl-L-carnitine, reinforcing a culture of safety and environmental responsibility. While specific institutional protocols may vary, the following guidelines are based on established best practices for chemical waste management.

Immediate Safety and Handling Precautions

Recommended PPE:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles[1].

  • Lab Coat: To protect from spills.

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

This compound should be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste. Due to its composition, it may be classified as a non-halogenated organic waste. However, always consult your institution's Environmental Health & Safety (EHS) office for specific classification.

  • Container Selection and Labeling:

    • Use a chemically compatible waste container, preferably plastic, that can be securely sealed. The container must be free from damage or deterioration and equipped with a leak-proof closure.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date of accumulation. Proper labeling is critical for safe handling and disposal.

  • Waste Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently or produce hazardous gases. For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the SAA is inspected weekly for any signs of leakage.

  • Arrange for Pickup and Disposal:

    • Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months for partially filled containers, though this can vary by institution), contact your EHS office to arrange for pickup.

    • Do not move the hazardous waste to another room for storage. Your EHS office is responsible for the proper transport and ultimate disposal of the chemical waste in compliance with all federal, state, and local regulations.

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative limits apply to storage in Satellite Accumulation Areas. While these are not specific to this compound, they represent standard practice.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA (partially filled)Up to 12 months
pH Range for Potential Drain Disposal (Not for this compound)5.5 to 10.5

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify container 3. Select & Label Compatible Waste Container classify->container segregate 4. Segregate from Incompatible Wastes container->segregate store 5. Store in Designated Satellite Accumulation Area (SAA) segregate->store inspect 6. Weekly Inspection of SAA store->inspect pickup 7. Contact EHS for Pickup (When full or time limit reached) inspect->pickup end_proc End of Procedure pickup->end_proc

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building trust in your laboratory's commitment to safety and responsible chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipoyl-L-carnitine
Reactant of Route 2
Adipoyl-L-carnitine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.